2-Chloro-4-fluoro-3-iodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-4-fluoro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-4(8)3(7)1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSPCHZIAYGSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271477-28-1 | |
| Record name | 2-chloro-4-fluoro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-fluoro-3-iodopyridine: Synthesis, Properties, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of 2-Chloro-4-fluoro-3-iodopyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications as a versatile building block in modern organic synthesis.
Compound Identification and Physicochemical Properties
It is crucial to distinguish between two closely related isomers: this compound and 2-Chloro-3-fluoro-4-iodopyridine, as they possess distinct CAS numbers and potentially different properties. This guide focuses on This compound , identified by CAS Number 1271477-28-1 .[1][2]
The unique arrangement of chloro, fluoro, and iodo substituents on the pyridine ring endows this compound with multiple reactive sites, making it a valuable intermediate for creating complex molecules.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1271477-28-1 | [1][2] |
| Molecular Formula | C5H2ClFIN | [1] |
| Molecular Weight | 257.43 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
For comparative purposes, the properties of the isomer, 2-Chloro-3-fluoro-4-iodopyridine (CAS Number: 148639-07-0), are presented below.
Table 2: Physicochemical Properties of 2-Chloro-3-fluoro-4-iodopyridine
| Property | Value | Source |
| CAS Number | 148639-07-0 | [3][5] |
| Molecular Formula | C5H2ClFIN | [3][5] |
| Molecular Weight | 257.43 g/mol | [3][5] |
| Appearance | White to light orange powder/crystal | [6] |
| Melting Point | 97 °C | [3][6] |
| Boiling Point | 246.1 °C at 760 mmHg | [3] |
| Density | 2.129 g/cm³ | [3] |
| Solubility | Soluble in Methanol | [3] |
Synthesis and Reactivity
The synthesis of polyhalogenated pyridines often involves multi-step processes, including halogenation reactions on a pyridine starting material.[4] The specific placement of different halogens can be achieved through techniques like ortho-lithiation and halogen dance reactions.[7]
A general synthetic approach for preparing such compounds may start from a less substituted pyridine, introducing the halogen atoms sequentially. For instance, the synthesis of a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, was achieved from 2-chloro-4-fluoropyridine in two steps.[7]
Caption: Generalized synthetic workflow for polyhalogenated pyridines.
The reactivity of this compound is dictated by the electronic properties of the halogen substituents and the pyridine ring. The presence of multiple halogens provides several reaction sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds.[8] This makes it a versatile building block for constructing more complex molecular architectures.[9]
Applications in Research and Drug Development
Halogenated pyridines are crucial intermediates in the pharmaceutical and materials science industries.[3] Their unique structural and reactive properties make them valuable in the design and synthesis of novel therapeutic agents and functional materials.[3][4]
In drug discovery, these compounds serve as key building blocks for active pharmaceutical ingredients (APIs).[6][8] The introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine, in particular, is a common feature in many FDA-approved drugs.[10] The versatility of compounds like this compound allows for the creation of diverse chemical libraries for screening new drug candidates.[11]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 1271477-28-1 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Chloro-4-fluoro-3-iodopyridine: Properties, Reactivity, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and applications of 2-Chloro-4-fluoro-3-iodopyridine (CAS No. 1271477-28-1). This highly functionalized heterocyclic compound serves as a versatile building block for researchers, particularly those in the fields of medicinal chemistry and materials science. Its unique substitution pattern of three distinct halogens on the pyridine core allows for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.
Core Molecular Attributes and Physical Characteristics
This compound is a solid at room temperature, a characteristic that simplifies handling and weighing in a laboratory setting.[1] The strategic placement of chloro, fluoro, and iodo substituents on the pyridine ring results in a molecule with distinct electronic and steric properties that govern its reactivity.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 1271477-28-1 | [1][2] |
| Molecular Formula | C₅H₂ClFIN | [1] |
| Molecular Weight | 257.43 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane; limited solubility in water. | [3] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3] |
Expert Insight: The differential electronegativity and size of the three halogen atoms are central to the synthetic utility of this molecule. The highly electronegative fluorine atom significantly influences the electron density of the pyridine ring, while the larger iodine atom provides a primary site for metal-catalyzed cross-coupling reactions. The chlorine atom offers a secondary site for nucleophilic substitution or further cross-coupling under more forcing conditions.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the halogens will exhibit characteristic chemical shifts; in particular, the carbon attached to fluorine will show a large one-bond C-F coupling constant.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic pyridine ring. The C-halogen bonds will also have characteristic absorptions in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximately 3:1 ratio).
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its three halogen substituents. This allows for selective and sequential functionalization of the pyridine ring, providing access to a wide range of polysubstituted pyridines.
The general hierarchy of reactivity for the halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This predictable reactivity is a cornerstone of its application in multi-step syntheses.
Metal-Catalyzed Cross-Coupling Reactions
The iodine atom at the 3-position is the most reactive site for common cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, vinyl, or alkynyl groups at this position.
Caption: Selective Suzuki coupling at the C-3 position.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this is further enhanced by the electron-withdrawing effects of the halogen substituents, making the molecule susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position is a potential site for SNAr reactions, typically with strong nucleophiles and under thermal conditions. The fluorine atom is generally the least reactive towards SNAr.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how this compound can be utilized in synthesis. These are intended as a starting point and may require optimization for specific substrates.
Synthesis of this compound
A plausible synthetic route to this compound involves the iodination of a suitable precursor, such as 2-chloro-4-fluoropyridine. This can be achieved through ortho-lithiation followed by quenching with an iodine source.
References
An In-depth Technical Guide to 2-Chloro-4-fluoro-3-iodopyridine
This guide provides a comprehensive technical overview of 2-Chloro-4-fluoro-3-iodopyridine, a key polyhalogenated pyridine derivative. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize complex heterocyclic building blocks.
Section 1: Introduction and Strategic Importance
This compound (CAS No. 148639-07-0) is a highly functionalized pyridine ring system. The strategic placement of three distinct halogen atoms—chlorine, fluorine, and iodine—at the C2, C4, and C3 positions, respectively, creates a molecule with multiple, differentiated reactive sites. This unique substitution pattern makes it an exceptionally valuable intermediate in organic synthesis.[1]
The presence of iodine, a soft halogen, provides a primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of carbon-based substituents. The chlorine atom offers a secondary site for nucleophilic aromatic substitution or further cross-coupling, while the electron-withdrawing fluorine atom modulates the reactivity of the entire pyridine ring. This multi-faceted reactivity is highly prized in the construction of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Its role as a versatile building block simplifies what would otherwise be challenging synthetic routes, enabling research and development teams to focus on the biological evaluation of novel compounds.[2]
Section 2: Physicochemical and Structural Properties
The precise molecular structure and associated physicochemical properties are fundamental to understanding the reactivity and handling of this compound.
Molecular Structure and Weight
The compound consists of a pyridine core substituted with chlorine at position 2, fluorine at position 4, and iodine at position 3.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClFIN | [4][5][6] |
| Molecular Weight | 257.43 g/mol | [4][6] |
| Canonical SMILES | C1=C(C(=C(N=C1F)Cl)I) | Inferred |
| InChI Key | PKSPCHZIAYGSDB-UHFFFAOYSA-N | [5] |
| CAS Number | 148639-07-0 | [4][6] |
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical Data
The compound is typically a solid under standard conditions.[5][7] Its stability and solubility are critical considerations for reaction setup and storage.
| Property | Value | Source |
| Appearance | White to light orange or yellow solid | [1] |
| Melting Point | 97 °C | [4] |
| Boiling Point | 246.1 °C at 760 mmHg | [4] |
| Density | 2.129 g/cm³ | [4] |
| Solubility | Limited solubility in water, soluble in some organic solvents. | [7] |
| Purity | Typically ≥98% | [5][6] |
Section 3: Synthesis and Reactivity
Synthetic Pathways
The synthesis of polysubstituted pyridines like this compound often involves multi-step sequences starting from simpler pyridine precursors. One common strategy involves the halogenation of a pre-functionalized pyridine.[7] For instance, a synthetic route may start from 2-chloro-4-fluoropyridine, utilizing ortho-lithiation followed by iodination to introduce the iodine at the C3 position. These reactions require careful control of temperature and stoichiometry to achieve high selectivity and yield.
A related procedure has been described for a similar, more complex derivative, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which starts from 2-chloro-4-fluoropyridine.[8] This highlights the utility of directed ortho-lithiation and subsequent "halogen dance" reactions in synthesizing such densely functionalized heterocycles.[8][9]
Key Reactivity and Applications in Drug Discovery
The true value of this compound lies in its predictable and versatile reactivity, which makes it a key building block in medicinal chemistry.[7]
-
Cross-Coupling Reactions: The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, heteroaryl, alkyl, or alkynyl groups at the C3 position, which is a common strategy for building the core scaffolds of drug candidates.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to displacement by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring for such reactions.
-
Intermediate for Complex Molecules: This compound serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents for treating cancer, inflammation, and neurological disorders.[3][4] The presence of chlorine is a common feature in many FDA-approved drugs, highlighting the importance of chlorinated intermediates.[10]
The workflow for utilizing this intermediate in a typical drug discovery pipeline is illustrated below.
Caption: Drug discovery workflow using the title compound.
Section 4: Handling, Storage, and Safety
As with any reactive chemical intermediate, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
Safety Precautions
This compound is classified as harmful and an irritant.[11]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.[11]
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[11][12]
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and dark place in a tightly sealed container.[7] It should be kept away from strong oxidizing agents and strong acids.
-
Stability: The compound is sensitive to light and heat, which can cause decomposition and reduce its purity.[7]
Section 5: Conclusion
This compound is a sophisticated and highly valuable chemical intermediate. Its unique arrangement of three different halogens on a pyridine ring provides chemists with a powerful tool for constructing complex molecular targets. Its indispensable role in modern drug discovery and materials science underscores the importance of such precisely engineered building blocks in advancing scientific innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 4. Cas 148639-07-0,2-CHLORO-3-FLUORO-4-IODOPYRIDINE | lookchem [lookchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Spectroscopic Data for 2-Chloro-4-fluoro-3-iodopyridine (NMR, IR, MS): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for the novel compound 2-Chloro-4-fluoro-3-iodopyridine. As a highly functionalized pyridine derivative, this molecule holds significant potential as a building block in medicinal chemistry and materials science.[1][2] A thorough understanding of its spectroscopic signature is paramount for its synthesis, characterization, and application in further research.
Due to the limited availability of public domain experimental spectra for this specific molecule, this guide will leverage predictive models and data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
This compound possesses a unique substitution pattern on the pyridine ring, which dictates its electronic properties and, consequently, its spectroscopic behavior. The presence of three different halogen atoms (Cl, F, I) and a nitrogen atom within the aromatic ring leads to a complex interplay of inductive and resonance effects, making spectroscopic prediction and interpretation a non-trivial but informative exercise.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent halogen and nitrogen atoms.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| H-5 | 7.0 - 7.5 | Doublet of doublets (dd) | JH5-H6 ≈ 5-8 Hz, JH5-F4 ≈ 2-4 Hz |
| H-6 | 8.0 - 8.5 | Doublet (d) | JH6-H5 ≈ 5-8 Hz |
Rationale for Predictions:
-
H-6: This proton is adjacent to the electronegative nitrogen atom, which deshields it, causing it to appear at a lower field (higher ppm). It will be split into a doublet by the neighboring H-5.
-
H-5: This proton is expected to be at a higher field compared to H-6. It will be split into a doublet by H-6 and will also exhibit a smaller coupling to the fluorine atom at position 4 (meta-coupling).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens, with the carbon attached to iodine being notably shielded (lower ppm) due to the "heavy atom effect."
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | 150 - 155 | Singlet |
| C-3 | 90 - 95 | Singlet |
| C-4 | 160 - 165 | Doublet (JC4-F ≈ 240-260 Hz) |
| C-5 | 115 - 120 | Doublet (JC5-F ≈ 15-25 Hz) |
| C-6 | 145 - 150 | Doublet (JC6-F ≈ 3-5 Hz) |
Rationale for Predictions:
-
C-4: The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond C-F coupling constant.
-
C-3: The carbon bearing the iodine atom is expected to be at a remarkably high field (low ppm) due to the heavy atom effect of iodine.
-
C-5 and C-6: These carbons will show smaller C-F coupling constants due to their two- and three-bond proximity to the fluorine atom, respectively.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretching (aromatic) | Weak to Medium |
| 1600 - 1550 | C=C and C=N stretching (pyridine ring) | Medium to Strong |
| 1450 - 1400 | C=C and C=N stretching (pyridine ring) | Medium to Strong |
| 1250 - 1200 | C-F stretching | Strong |
| 850 - 750 | C-Cl stretching | Medium to Strong |
| ~700 | C-I stretching | Medium |
Rationale for Predictions:
-
The characteristic stretching vibrations of the pyridine ring will be present in the 1600-1400 cm⁻¹ region.
-
The strong electronegativity of fluorine will result in a strong C-F stretching absorption.
-
The C-Cl and C-I stretching vibrations will appear at lower frequencies due to the increasing mass of the halogen atoms.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) and one iodine atom (a single intense peak at m/z 257 for the nominal mass). The exact mass can be determined using high-resolution mass spectrometry (HRMS).
-
Calculated Exact Mass for C₅H₂ClFIN: 256.8904
-
-
Major Fragmentation Pathways:
-
Loss of I• (m/z 130): Cleavage of the weak C-I bond is a likely initial fragmentation step.
-
Loss of Cl• (m/z 222): Loss of a chlorine radical is also possible.
-
Loss of HCN (from the pyridine ring): A common fragmentation pathway for pyridine derivatives.
-
References
The Emergence of a Key Scaffold: A Technical Guide to the Synthesis and Utility of 2-Chloro-4-fluoro-3-iodopyridine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical research, with polysubstituted derivatives offering a gateway to novel chemical entities with diverse biological activities.[1][2] Among these, 2-Chloro-4-fluoro-3-iodopyridine has emerged as a highly versatile and sought-after building block. Its unique arrangement of halogen atoms provides a platform for selective and sequential functionalization, enabling the efficient construction of complex molecular architectures.[3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, with a focus on empowering researchers in their pursuit of next-generation therapeutics and other advanced chemical products.
The Genesis of a Versatile Intermediate: Discovery and Significance
The discovery of this compound is not marked by a singular breakthrough but rather by the gradual recognition of the immense potential of polyhalogenated pyridines in synthetic and medicinal chemistry.[5] The strategic incorporation of multiple, distinct halogen atoms onto the pyridine ring allows for a programmed and regioselective approach to the synthesis of highly functionalized molecules.[6] The varying reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under different reaction conditions, particularly in transition metal-catalyzed cross-coupling reactions, provides a powerful tool for molecular diversification.[3]
The presence of a fluorine atom, a common feature in many modern pharmaceuticals, can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[7] The chloro and iodo substituents, on the other hand, serve as versatile handles for introducing a wide range of chemical moieties through well-established synthetic transformations.[4] This trifecta of halogens makes this compound a privileged starting material for the synthesis of complex pyridines, which are integral components of numerous biologically active compounds, including kinase inhibitors and agrochemicals.[3][8][9]
Strategic Synthesis: A Reliable Path to this compound
The synthesis of this compound can be efficiently achieved through a directed ortho-lithiation and subsequent iodination of the readily available starting material, 2-chloro-4-fluoropyridine. This approach offers high regioselectivity and good yields, making it a practical route for laboratory-scale production.
Causality Behind the Experimental Choices
The choice of a directed ortho-metalation strategy is dictated by the electronic nature of the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen substituents acidifies the protons on the pyridine ring, making them susceptible to deprotonation by a strong base. The ortho-directing ability of the chloro group at the C2 position, coupled with the steric environment, favors lithiation at the C3 position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to prevent nucleophilic attack on the pyridine ring and to ensure the kinetic deprotonation at the desired position. Subsequent quenching of the resulting lithiated intermediate with an electrophilic iodine source, such as molecular iodine (I₂), cleanly introduces the iodine atom at the C3 position.
Experimental Protocol: A Self-Validating System
This protocol is adapted from a reliable, peer-reviewed procedure for the synthesis of a closely related analog, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, and is expected to provide the target compound in good yield and purity.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloro-4-fluoropyridine | C₅H₃ClFN | 131.53 | ≥98% | Commercially Available |
| Diisopropylamine | C₆H₁₅N | 101.19 | ≥99.5% | Commercially Available |
| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | Commercially Available |
| Iodine | I₂ | 253.81 | ≥99.8% | Commercially Available |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Commercially Available |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | Prepared in-house |
| Saturated aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | - | Prepared in-house |
| Brine | NaCl | 58.44 | - | Prepared in-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Commercially Available |
Step-by-Step Methodology:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
ortho-Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-chloro-4-fluoropyridine in anhydrous THF dropwise. The reaction mixture is typically stirred at this temperature for 1-2 hours. Progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or GC-MS.
-
Iodination: Prepare a solution of iodine (I₂) in anhydrous THF. To the lithiated pyridine solution at -78 °C, add the iodine solution dropwise. The characteristic dark color of iodine should disappear upon addition. Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Work-up and Purification: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted iodine, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product as a solid.
Visualization of the Synthetic Workflow
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 4. nbinno.com [nbinno.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
solubility and stability of 2-Chloro-4-fluoro-3-iodopyridine
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal halogenated pyridine intermediate, extensively utilized in the synthesis of complex pharmaceutical agents and novel materials.[1][2] Its intricate substitution pattern imparts unique reactivity, making it a valuable building block for creating highly functionalized molecules.[3] A thorough understanding of its fundamental physicochemical properties—namely solubility and chemical stability—is paramount for its effective handling, reaction optimization, formulation, and storage. This guide provides a comprehensive technical overview of these properties, grounded in established scientific principles. It offers detailed, field-proven protocols for quantitative solubility determination and for assessing chemical stability through forced degradation studies, as mandated by regulatory guidelines. Furthermore, it explores potential degradation pathways, providing researchers with the predictive insights needed to ensure the integrity and successful application of this critical synthetic intermediate.
Introduction to a Key Synthetic Building Block
In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is a cornerstone of molecular design. This compound has emerged as a significant intermediate due to the distinct electronic properties and orthogonal reactivity of its three different halogen substituents.[1] The electron-withdrawing nature of the fluorine atom influences the pyridine ring's reactivity, while the chlorine and iodine atoms serve as versatile handles for a variety of coupling and substitution reactions.[1][3]
The successful progression of a drug candidate from discovery to a viable product hinges on its physicochemical characteristics. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially harmful impurities.[4] Therefore, a rigorous evaluation of the solubility and stability of key intermediates like this compound is not merely a perfunctory exercise but a critical step in de-risking the development process and ensuring the quality and safety of the final active pharmaceutical ingredient (API).[5][6] This document serves as a senior-level guide to these essential characterization studies.
Core Physicochemical Properties
The compound typically presents as a solid, ranging in color from white to light orange, and is stable under standard recommended storage conditions.[1][7] A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClFIN | [8] |
| Molecular Weight | 257.43 g/mol | [8] |
| Appearance | White to Light yellow to Light orange powder to crystal | [1][7] |
| Melting Point | 95.0 - 99.0 °C | [7] |
| Boiling Point (Predicted) | 246.1 ± 35.0 °C | |
| Density (Predicted) | 2.129 ± 0.06 g/cm³ | |
| Storage | Keep in a cool, dark, dry place; Inert atmosphere | [1] |
Solubility Profile: From Theory to Practice
Solubility is a critical determinant of a compound's behavior in both reaction media and biological systems.[4] The highly halogenated and relatively nonpolar structure of this compound dictates its solubility characteristics.
Theoretical Considerations and Qualitative Assessment
The presence of a nitrogen atom in the pyridine ring provides a site for hydrogen bonding, which can confer some degree of polarity. However, the three halogen substituents significantly increase the molecule's lipophilicity. Consequently, its solubility in aqueous media is expected to be limited. Conversely, it demonstrates good solubility in various organic solvents, which is advantageous for its use in organic synthesis.
| Solvent Class | Solvent Example | Observed Solubility | Source(s) |
| Polar Protic | Methanol | Soluble | [2][9] |
| Ethanol | Good solubility | [1] | |
| Water | Limited / Poor solubility | [1] | |
| Polar Aprotic | Dichloromethane | Good solubility | [1] |
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To move beyond qualitative descriptions, a robust quantitative assessment is essential. The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated state.[4][10]
Causality Behind the Method: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature.[11] Every step is calibrated to prevent experimental artifacts, such as the formation of supersaturated solutions or incomplete dissolution, which could lead to erroneous data.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the test solvent (e.g., water, pH 7.4 buffer, methanol). The excess solid is visually confirmed and ensures that saturation is achievable.[10]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C for biopharmaceutical relevance).[4] Agitate the samples for a predetermined period (e.g., 24 to 48 hours). The extended time is crucial to ensure the system reaches equilibrium, which can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h) until the concentration plateaus.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to permit sedimentation of the excess solid. Subsequently, separate the saturated supernatant from the solid. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most rigorous method to prevent solid particulates from contaminating the sample.[4][10]
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample as necessary with an appropriate solvent to fall within the linear range of a pre-validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Determine the concentration of the diluted sample using the analytical method and a standard calibration curve. Back-calculate to determine the original concentration in the saturated solution, which represents the equilibrium solubility.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Chemical Stability Assessment
The stability of an intermediate is a direct indicator of its shelf-life and dictates the conditions required for storage and handling to prevent degradation.[1] For this compound, known sensitivities include light and heat.[1] A forced degradation, or stress testing, study is the definitive way to identify likely degradation pathways and establish the stability-indicating nature of analytical methods.[5][12]
Protocol for Forced Degradation Studies
Causality Behind the Method: The objective of stress testing is not to completely destroy the compound but to induce a modest level of degradation (typically 5-20%) to identify the resulting degradation products.[12][13] The conditions are chosen to mimic accelerated storage conditions and potential environmental exposures, including hydrolysis, oxidation, heat, and light.[14]
Step-by-Step Methodology: A stock solution of this compound (e.g., 1 mg/mL in a suitable organic solvent like methanol or acetonitrile) is prepared. This solution is then subjected to the following stress conditions in parallel. A control sample, protected from stress, is stored at a recommended temperature (e.g., 2-8 °C) for comparison.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M hydrochloric acid (HCl). The mixture is typically heated (e.g., 50-60 °C) for a defined period (e.g., 2 to 24 hours) if no degradation occurs at room temperature. The reaction is then stopped by neutralization with a base.[12]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M sodium hydroxide (NaOH). Apply heat as needed. The reaction is terminated by neutralization with an acid.[12]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (H₂O₂), typically in the range of 3-30%. This test is often conducted at room temperature.[12][14]
-
Thermal Degradation: The solid compound is exposed to dry heat in a temperature-controlled oven (e.g., 60-80 °C) for an extended period (e.g., up to 7 days).[12] A solution can also be heated to test for degradation in the dissolved state.
-
Photolytic Degradation: The solid compound or a solution is exposed to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A parallel sample is wrapped in aluminum foil to serve as a dark control.[12]
Analytical Finish: All stressed samples, along with the control, are analyzed by a validated, stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to help identify degradants.
Workflow for Forced Degradation Studies
Caption: General Workflow for a Forced Degradation Study.
Potential Degradation Pathways
Understanding the potential sites of reactivity on the this compound molecule allows for a predictive assessment of its degradation. The degradation of halogenated pyridines is influenced by the nature and position of the halogen substituents.[15]
-
Deiodination: The Carbon-Iodine bond is the weakest C-X bond among the halogens present. It is particularly susceptible to photolytic cleavage, which can generate radical intermediates, or reductive dehalogenation in the presence of reducing agents. This is often the most likely initial degradation pathway under light exposure.
-
Hydrolysis/Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Under strong acidic or basic conditions with heat, this C-Cl bond could undergo hydrolysis to yield a hydroxypyridine derivative.
-
Stability of the C-F Bond: The Carbon-Fluorine bond is exceptionally strong and generally the most resistant to cleavage among the halogens, making it the least likely site for initial degradation under typical stress conditions.
Diagram of Potential Degradation Routes
Caption: Plausible Degradation Pathways for the Compound.
Summary and Recommendations
This compound is a cornerstone intermediate whose utility is maximized when its physicochemical properties are well-understood.
-
Solubility: The compound exhibits limited aqueous solubility but is readily soluble in common organic solvents like methanol and dichloromethane. For quantitative studies, the shake-flask method is the recommended standard.
-
Stability: It is a stable solid under normal conditions but is sensitive to light and high temperatures.[1] All handling and storage should be performed in a cool, dark environment, preferably under an inert atmosphere, to maintain its purity and integrity.
-
Degradation: Forced degradation studies are crucial to proactively identify potential impurities. The C-I bond is the most probable site of photolytic degradation, while the C-Cl bond is the most likely site for hydrolytic degradation.
For drug development professionals, a comprehensive characterization as outlined in this guide is essential. The data generated will inform decisions on reaction conditions, purification methods, formulation strategies, and the establishment of appropriate storage and handling protocols, ultimately ensuring the quality and consistency of the final synthesized products.
References
- 1. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. Cas 148639-07-0,2-CHLORO-3-FLUORO-4-IODOPYRIDINE | lookchem [lookchem.com]
- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. 2-Chloro-3-fluoro-4-iodopyridine | 148639-07-0 | TCI AMERICA [tcichemicals.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 148639-07-0 CAS MSDS (2-Chloro-3-fluoro-4-iodopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Reactivity Analysis of the C-I vs C-Cl Bond in 2-Chloro-4-fluoro-3-iodopyridine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Chloro-4-fluoro-3-iodopyridine is a halogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the three distinct carbon-halogen bonds, each offering a unique handle for chemical modification. The key to unlocking its synthetic potential lies in understanding and exploiting the differential reactivity of the C-I, C-Cl, and C-F bonds. This guide provides a comprehensive analysis of the competing reactivities of the C-I and C-Cl bonds, offering a framework for achieving predictable and regioselective functionalization. We will delve into the fundamental principles governing bond activation, explore field-proven protocols for selective cross-coupling and nucleophilic substitution, and present integrated strategies for sequential molecular elaboration.
Part 1: The Foundations of Halopyridine Reactivity
The ability to selectively functionalize one position on the this compound ring over another is not a matter of chance, but a direct consequence of fundamental physicochemical properties. The interplay between bond energetics and the electronic landscape of the pyridine ring dictates the outcome of any given transformation.
1.1 Intrinsic Properties of Carbon-Halogen Bonds
The reactivity of a carbon-halogen (C-X) bond is primarily governed by two factors: its strength (Bond Dissociation Energy) and its polarity (a result of electronegativity differences).
-
Bond Dissociation Energy (BDE): This is the energy required to cleave a bond homolytically.[3] In the context of transition metal-catalyzed cross-coupling reactions, the oxidative addition step involves the cleavage of the C-X bond. A lower BDE facilitates this step, making the bond more reactive. The established trend for aryl halides is C-I < C-Br < C-Cl < C-F.[4][5] The C-I bond is significantly weaker than the C-Cl bond, rendering it the primary site for oxidative addition under controlled conditions.[4][6]
-
Bond Polarity & Electronegativity: The polarity of the C-X bond influences its susceptibility to nucleophilic attack. Due to the higher electronegativity of chlorine compared to iodine, the C-Cl bond is more polar than the C-I bond, resulting in a more electrophilic carbon atom.[7] This property is particularly relevant for Nucleophilic Aromatic Substitution (SNAr) reactions.
| Bond Property | C-I Bond | C-Cl Bond | Causality and Implication |
| Avg. BDE (Aryl) | ~240 kJ/mol[6] | ~382 kJ/mol[6] | The weaker C-I bond is kinetically favored for cleavage in oxidative addition steps of cross-coupling reactions.[5] |
| Bond Length | Longer | Shorter | Longer bonds are generally weaker, contributing to the lower BDE of the C-I bond.[7][8] |
| Electronegativity (Pauling Scale) | I = 2.66 | Cl = 3.16 | The greater electronegativity of Cl makes the C-Cl bond more polar, increasing the δ+ character on the carbon. |
1.2 The Electronic Landscape of the Pyridine Ring
The pyridine nitrogen atom is inherently electron-withdrawing, reducing the electron density of the entire aromatic system. This effect is amplified by the presence of a highly electronegative fluorine atom at the C4 position.[1][9][10] This electron-deficient nature has two major consequences:
-
It facilitates the oxidative addition of a palladium catalyst, a key step in cross-coupling reactions.
-
It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during Nucleophilic Aromatic Substitution (SNAr), thereby activating the ring towards such transformations.[11]
The specific positions of the halogens are critical:
-
C2-Cl: The chlorine is positioned alpha (α) to the ring nitrogen. This position is highly activated towards both oxidative addition and nucleophilic attack.[12][13]
-
C3-I: The iodine is at a beta (β) position. Its reactivity is dominated by its low BDE.
-
C4-F: The fluorine is at a gamma (γ) position. While the C-F bond itself is exceptionally strong, fluorine is a powerful activating group for SNAr and an excellent leaving group in this context due to its ability to stabilize the rate-determining anionic intermediate.[14][15]
Part 2: Selective C-I Bond Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry. Their power lies in the predictable and often highly selective activation of C-X bonds. For polyhalogenated substrates like this compound, this selectivity is almost exclusively dictated by the bond dissociation energy, making the C-I bond the prime target.
2.1 The Palladium Catalytic Cycle: A Selectivity Blueprint
The universally accepted mechanism for most palladium-catalyzed cross-couplings involves three stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[16][17] The regioselectivity between the C-I and C-Cl bond is determined in the very first step.
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Caption: The catalytic cycle for cross-coupling reactions.The oxidative addition step has a lower activation energy for the weaker C-I bond compared to the C-Cl bond. By carefully controlling reaction conditions (e.g., temperature), the catalyst can be made to engage exclusively with the iodo-substituent. The general order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-OTf >> C-Cl.[18][19]
2.2 Protocol: Selective Suzuki-Miyaura Coupling at C3
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The following protocol is designed for the selective arylation at the C3 position.
Objective: To selectively couple an arylboronic acid at the C-I bond.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Reagent Addition: Add the desired arylboronic acid (1.2 equiv), a suitable palladium catalyst such as dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) ([Pd(dppf)Cl₂]) (0.03 equiv), and a base, typically potassium phosphate (K₃PO₄) (3.0 equiv).[20]
-
Solvent Addition: Add a degassed anhydrous solvent, such as 1,4-dioxane or a toluene/water mixture.
-
Reaction Execution: Heat the mixture to a moderate temperature (e.g., 70-80 °C) and stir for 12-16 hours. The temperature is kept below the threshold required for C-Cl bond activation.
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Causality: The choice of a moderate temperature is critical. It provides sufficient energy to overcome the activation barrier for C-I bond cleavage but is insufficient to activate the much stronger C-Cl bond, ensuring high regioselectivity.
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start -> reagents -> solvent -> heat -> workup -> purify -> product; }
Caption: Workflow for selective Suzuki-Miyaura coupling at the C-I position.2.3 Protocol: Selective Sonogashira Coupling at C3
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable arylalkyne intermediates. The C-I bond's high reactivity allows this reaction to proceed under exceptionally mild conditions.[18][21]
Objective: To selectively install an alkyne group at the C-I bond.
Methodology:
-
Vessel Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), a copper(I) cocatalyst like CuI (0.1 equiv), and an amine base, which often doubles as the solvent, such as triethylamine (TEA) or diisopropylamine (DIPEA).[22]
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography.
Causality: The synergistic action of the palladium catalyst and copper(I) cocatalyst, combined with the high lability of the C-I bond, allows for efficient coupling without the need for heat, thereby completely avoiding any reaction at the C-Cl site.[18][21][23]
2.4 Protocol: Selective Buchwald-Hartwig Amination at C3
This reaction is a powerful tool for constructing C-N bonds. As with other cross-couplings, selectivity is readily achieved by targeting the C-I bond.[24][25]
Objective: To selectively couple a primary or secondary amine at the C-I bond.
Methodology:
-
Vessel Preparation: Charge a sealed tube or microwave vial with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv).[26]
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 equiv) and an anhydrous, aprotic solvent like toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture (e.g., 80-100 °C). Microwave irradiation can significantly shorten reaction times.[26]
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent, wash with water, and purify via standard chromatographic techniques.
Causality: The choice of ligand is crucial in Buchwald-Hartwig amination.[27][28] Bulky, electron-rich phosphine ligands facilitate the rate-limiting reductive elimination step and stabilize the active Pd(0) species. The conditions are tuned to be just energetic enough for C-I activation.
Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is dominated by bond strength, SNAr reactivity is governed by ring activation and leaving group ability. This shift in mechanism provides an orthogonal route to functionalization.
3.1 The Addition-Elimination Mechanism
SNAr proceeds via a two-step mechanism: nucleophilic addition to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity.[11][29]
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Start (e.g., C4-F)
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Transition1 [label=<
Addition (Rate-Determining)
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Meisenheimer Complex
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Transition2 [label=<
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Product [label=<
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Caption: The two-step Addition-Elimination mechanism of SNAr.The rate of reaction is determined by the first step: the addition of the nucleophile. The stability of the Meisenheimer complex is paramount.
-
Ring Activation: The electron-withdrawing pyridine nitrogen and C4-fluorine atom are essential for stabilizing the negative charge that develops on the ring.
-
Leaving Group Ability: In SNAr, the leaving group's ability to depart is related to the electronegativity of the halogen, which stabilizes the forming negative charge in the transition state of the addition step. This leads to a reactivity order of F > Cl > Br > I, the opposite of that seen in cross-coupling.[14][15] The reaction of 2-fluoropyridine with an alkoxide is reported to be over 300 times faster than that of 2-chloropyridine.[14][15]
3.2 Competing SNAr Sites in this compound
Given the principles above, the most probable site for SNAr on the unfunctionalized scaffold is the C4 position , leading to the displacement of fluoride. Although the C2-Cl is also activated by the nitrogen, the superior ability of fluorine to act as a leaving group in SNAr on electron-deficient rings makes the C4 position the kinetically favored site of attack.[14]
Part 4: An Integrated Synthetic Strategy
The true synthetic power of this compound is realized when these orthogonal reactivities are combined in sequence. A researcher can choose their reaction pathway based on the desired substitution pattern.
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// Level 1 Branches c3 [label="Position 3 (C-I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c4 [label="Position 4 (C-F)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c2 [label="Position 2 (C-Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"];
q1 -> c3 [label=" C3"]; q1 -> c4 [label=" C4"]; q1 -> c2 [label=" C2"];
// Level 2 Methods method_c3 [label="Use Mild Cross-Coupling\n(Suzuki, Sonogashira, etc.)\nTargeting C-I bond."]; method_c4 [label="Use SNAr Reaction\n(e.g., with R-NH₂ or R-O⁻)\nTargeting C-F bond."]; method_c2 [label="Requires prior C3/C4 functionalization.\nThen use forcing Cross-Coupling\nor SNAr conditions."];
c3 -> method_c3; c4 -> method_c4; c2 -> method_c2;
// Level 2 Products prod_c3 [label="Intermediate A:\n2-Cl-4-F-3-R¹-Pyridine", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; prod_c4 [label="Intermediate B:\n2-Cl-3-I-4-Nu-Pyridine", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];
method_c3 -> prod_c3; method_c4 -> prod_c4;
// Level 3 Sequential Reactions q2 [label="Next Step for A?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Next Step for B?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
prod_c3 -> q2; prod_c4 -> q3;
q2 -> method_c4 [label=" SNAr at C4"]; q2 -> method_c2 [label=" Cross-Couple at C2", style=dashed]; q3 -> method_c3 [label=" Cross-Couple at C3", style=dashed]; }
Caption: Decision workflow for the selective functionalization of this compound.Example Sequential Functionalization:
-
Step 1: C3-Alkynylation. Perform a Sonogashira coupling on this compound with phenylacetylene at room temperature. This will exclusively yield 2-chloro-4-fluoro-3-(phenylethynyl)pyridine.
-
Step 2: C4-Amination. Take the product from Step 1 and subject it to an SNAr reaction with morpholine in DMSO at an elevated temperature. This will displace the fluoride at C4, yielding 4-(2-chloro-3-(phenylethynyl)pyridin-4-yl)morpholine.
-
Step 3: C2-Arylation. The remaining C-Cl bond can now be targeted under more forcing Suzuki-Miyaura conditions (higher temperature, stronger ligand) with a different boronic acid to complete the synthesis of a fully substituted pyridine.
Conclusion
The reactivity of this compound is a textbook example of rationally controlled organic synthesis. The profound difference in the bond dissociation energies of the C-I and C-Cl bonds provides a reliable and robust handle for selective palladium-catalyzed cross-coupling reactions, with the C-I bond being the overwhelmingly preferred site under mild-to-moderate conditions. Conversely, the principles of Nucleophilic Aromatic Substitution, driven by ring electronics and leaving group ability, favor reaction at the C-F bond. This orthogonal reactivity transforms this compound from a simple halogenated heterocycle into a versatile platform, enabling drug development professionals and synthetic chemists to construct complex, highly functionalized molecules with precision and predictability.
References
- 1. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 7. C-Cl bond is stronger than C-I bond , because [allen.in]
- 8. reddit.com [reddit.com]
- 9. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Catalysts and Ligands - Enamine [enamine.net]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. youtube.com [youtube.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-4-fluoro-3-iodopyridine
This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the electrophilic substitution reactions involving 2-Chloro-4-fluoro-3-iodopyridine. This polysubstituted pyridine presents a unique case study in aromatic reactivity, where the interplay of multiple electronic and steric factors governs the outcome of chemical transformations.
Introduction: The Challenge of Electrophilic Substitution on a Polysubstituted Pyridine
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] However, its utility is intrinsically linked to the ability to further modify its structure. Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. In the case of this compound, several factors conspire to make this a non-trivial endeavor.
The pyridine ring itself is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it significantly less reactive than benzene towards electrophiles.[2][3] Furthermore, the presence of three halogen substituents (chloro, fluoro, and iodo) further deactivates the ring through their inductive electron-withdrawing effects.[4]
This guide will dissect the underlying principles governing the reactivity of this compound in electrophilic substitution reactions, predict the regiochemical outcomes, and propose plausible synthetic strategies.
Analysis of Substituent Effects and Regioselectivity
The regioselectivity of electrophilic attack on the single available position (C-5) of this compound is dictated by a complex interplay of the directing effects of the pyridine nitrogen and the three halogen substituents.
-
Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring towards electrophilic attack. Under the acidic conditions often required for EAS, the nitrogen is protonated, further increasing its electron-withdrawing capacity and directing incoming electrophiles to the meta positions (C-3 and C-5).[5][6] In our substrate, this would favor substitution at the C-5 position.
-
Halogen Substituents: Halogens are a unique class of substituents that are deactivating overall due to their strong inductive electron-withdrawing effect (-I), yet they are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+R).[4][7]
-
2-Chloro group: Directs ortho (to C-3) and para (to C-5).
-
4-Fluoro group: Directs ortho (to C-3 and C-5).
-
3-Iodo group: Directs ortho (to C-2 and C-4).
-
Consolidated Directing Effects:
| Substituent | Position | Directing Effect |
| Pyridine-N (protonated) | 1 | Meta-directing (to C-3, C-5) |
| Chloro | 2 | Ortho, para-directing (to C-3, C-5) |
| Iodo | 3 | Ortho, para-directing (to C-2, C-4) |
| Fluoro | 4 | Ortho, para-directing (to C-3, C-5) |
The C-5 position is the only available site for substitution. The directing effects of the protonated pyridine nitrogen, the 2-chloro group, and the 4-fluoro group all converge to favor electrophilic attack at this position. The ortho-directing effect of the 3-iodo group to the C-2 and C-4 positions is blocked. Therefore, we can confidently predict that any successful electrophilic substitution will occur at the C-5 position.
Caption: Directing effects on the C-5 position of this compound.
Nitration
Nitration of highly deactivated aromatic rings typically requires harsh conditions, such as a mixture of fuming nitric acid and oleum.[8]
Predicted Reaction:
Due to the strong deactivation of the pyridine ring, the nitration of this compound is expected to be a challenging transformation, likely requiring high temperatures and a potent nitrating agent. The reaction, if successful, is predicted to yield 2-Chloro-4-fluoro-3-iodo-5-nitropyridine.
Hypothetical Protocol:
-
Reagent Preparation: In a flask equipped with a stirrer and a dropping funnel, carefully add fuming nitric acid (1.5 equiv.) to oleum (20% SO₃) at 0 °C.
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in concentrated sulfuric acid and cool the mixture to 0 °C.
-
Addition: Slowly add the pre-formed nitrating mixture to the solution of the pyridine derivative, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Halogenation
Further halogenation of this compound would introduce a fourth halogen atom at the C-5 position. The reaction conditions will depend on the halogen being introduced.
Predicted Reaction:
Given the already high degree of halogenation, introducing another halogen will require forcing conditions. Bromination could potentially be achieved with bromine in the presence of a strong Lewis acid like FeBr₃ or in oleum. Chlorination would require a strong chlorinating agent and a catalyst.
Hypothetical Protocol for Bromination:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in oleum (20% SO₃), add silver sulfate (0.1 equiv.).
-
Addition: Slowly add bromine (1.1 equiv.) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C for several hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extraction and Purification: Extract the product with dichloromethane, wash with a solution of sodium thiosulfate to remove excess bromine, dry the organic layer, and purify by chromatography.
Sulfonation
Sulfonation of pyridines is notoriously difficult and typically requires very high temperatures and a mercury catalyst.[9]
Predicted Reaction:
Direct sulfonation of this compound is expected to be extremely challenging. The reaction would likely require heating with fuming sulfuric acid at temperatures exceeding 200 °C, potentially with the addition of a mercury(II) sulfate catalyst to facilitate the reaction. The product would be this compound-5-sulfonic acid.
Hypothetical Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), fuming sulfuric acid (30% SO₃), and a catalytic amount of mercury(II) sulfate.
-
Reaction: Heat the sealed tube to 220-240 °C for 24-48 hours.
-
Workup: After cooling, carefully dilute the reaction mixture with water and neutralize with calcium carbonate.
-
Isolation: Filter off the precipitated calcium sulfate. The product, as the calcium salt, may be in the aqueous filtrate and can be converted to the free sulfonic acid by treatment with an ion-exchange resin.
Friedel-Crafts Reactions: A Significant Hurdle
Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its derivatives.[10][11][12][13][14] The Lewis acid catalyst (e.g., AlCl₃) required for these reactions coordinates with the lone pair of electrons on the nitrogen atom.[12] This forms a complex that strongly deactivates the pyridine ring, rendering it unreactive towards the carbocation or acylium ion electrophile.[13][14]
Caption: The deactivation of the pyridine ring in Friedel-Crafts reactions.
Given this inherent limitation, alternative strategies for introducing alkyl or acyl groups should be considered, such as those involving organometallic reagents or radical-based methods.
Conclusion and Future Outlook
The electrophilic substitution of this compound is a challenging but potentially rewarding area of study for the development of novel chemical entities. The strong deactivating effects of the pyridine nitrogen and the three halogen substituents make these reactions difficult, requiring harsh conditions. However, a careful analysis of the directing effects allows for the prediction that any substitution will occur at the C-5 position.
While direct experimental data for these reactions on this specific substrate are scarce in the public domain, the principles outlined in this guide provide a solid foundation for researchers to design and execute synthetic strategies. Future work in this area should focus on the development of milder and more selective methods for the functionalization of such electron-poor heterocyclic systems, perhaps exploring catalytic methods that avoid the use of strong acids.
References
- 1. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. answers.com [answers.com]
An In-depth Technical Guide on the Safety, Handling, and Storage of 2-Chloro-4-fluoro-3-iodopyridine
This guide provides comprehensive safety, handling, and storage protocols for 2-Chloro-4-fluoro-3-iodopyridine (CAS No. 148639-07-0), a critical intermediate in pharmaceutical and materials science research.[1][2][3] Adherence to these guidelines is paramount for ensuring laboratory safety and maintaining the integrity of the compound.
Section 1: Compound Profile and Hazard Identification
This compound is a halogenated pyridine derivative. Its unique structure, featuring chlorine, fluorine, and iodine atoms on the pyridine ring, makes it a valuable building block in organic synthesis.[1][3] However, this reactivity also necessitates careful handling.
1.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H2ClFIN | [2][4] |
| Molecular Weight | 257.43 g/mol | [2][4] |
| Appearance | White to light yellow or light orange powder/crystal | [5] |
| Melting Point | 97 °C | [2] |
| Boiling Point | 246.1 °C at 760 mmHg | [2] |
| Flash Point | 102.6 °C | [2] |
| Density | 2.129 g/cm³ | [2] |
| Solubility | Limited solubility in water, soluble in some organic solvents. | [1] |
1.2. GHS Hazard Classification
While a specific, universally adopted GHS classification for this compound is not consistently available across all supplier safety data sheets, the hazards can be inferred from structurally similar compounds and available data. The compound is generally considered hazardous.[1] For a related compound, 5-Chloro-2-fluoro-4-iodopyridine, the GHS classification includes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity – single exposure (respiratory tract irritation) (H335). Another related compound, 2-Chloro-3-fluoro-4-pyridinamine, is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[6] Based on these analogs, it is prudent to handle this compound with a high degree of caution.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][7][8]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][8]
-
Respiratory Irritation: May cause respiratory irritation.[7][8]
Section 2: Safe Handling Protocols
Due to its potential hazards, all work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. | Provides a chemical-resistant barrier to prevent skin contact.[9] |
| Body Protection | A lab coat should be worn to protect the skin from any spills or splashes.[11] For handling larger quantities, consider a chemically resistant apron or suit. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if ventilation is inadequate.[12] | Minimizes inhalation of harmful vapors. |
2.2. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[9][10] A chemical fume hood is essential to minimize inhalation exposure.[10]
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.
2.3. Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Section 3: Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.[3]
3.1. Storage Conditions
-
Temperature: Store in a cool, dry place.[1][9] Some suppliers recommend refrigeration.
-
Light: The compound is sensitive to light and should be stored in a dark place.[1]
-
Atmosphere: Keep containers tightly closed to prevent moisture absorption and potential degradation.[9] Store in a well-ventilated area.[13]
-
Containers: Use appropriate, well-sealed containers. Glass is generally preferred for its chemical inertness.[14]
3.2. Incompatibilities
Avoid storing this compound with:
-
Strong Oxidizing Agents: Can react vigorously.[1]
-
Strong Acids: May cause decomposition.[7]
-
Heat and Ignition Sources: While the flash point is relatively high, it is good practice to store it away from sources of ignition.[9][10]
The following diagram illustrates the key principles of safe chemical storage.
Caption: Key principles for the safe storage of this compound.
Section 4: Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
4.1. Spills
-
Minor Spills: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[10] Transfer the absorbed material to a sealed container for proper disposal.[10]
-
Major Spills: Evacuate the area and contact your institution's emergency response team.
4.2. First Aid
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9][15] Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Section 5: Disposal
This compound and any materials contaminated with it should be treated as hazardous waste.[12]
-
Waste Collection: Collect all waste, including rinsates from glassware, in a designated and properly labeled halogenated waste container.[12]
-
Disposal Procedures: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.
References
- 1. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. regentsciences.lookchem.com [regentsciences.lookchem.com]
- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Chloro-3-fluoro-4-iodopyridine | 148639-07-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. biosynce.com [biosynce.com]
- 12. benchchem.com [benchchem.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. thermofishersci.in [thermofishersci.in]
Methodological & Application
Application Note: Suzuki Coupling Protocol Using 2-Chloro-4-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Chloro-4-fluoro-3-iodopyridine in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaromatic scaffolds—core components of numerous therapeutic agents.[4][5]
This application note provides a detailed protocol and mechanistic insights for the Suzuki coupling of this compound, a uniquely functionalized heterocyclic building block. The strategic arrangement of three distinct halogen atoms on the pyridine ring offers a powerful platform for sequential and site-selective cross-coupling reactions. The reactivity of the carbon-halogen bonds in palladium-catalyzed couplings follows the general trend: C-I > C-Br > C-Cl.[3][6] This inherent reactivity difference allows for the selective coupling at the C-3 position (iodo) while preserving the chloro and fluoro substituents for subsequent transformations, enabling the modular synthesis of complex, polysubstituted pyridines.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step of the cycle.[1][2] The greater polarizability and lower bond dissociation energy of the C-I bond compared to the C-Cl bond dictates the chemoselectivity of this initial step.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[9][10][11] This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][12]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Selective C-I Coupling
This protocol details a general procedure for the selective Suzuki coupling at the 3-position of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)[1][15]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Instrumentation:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and heat plate
-
Condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The use of a finely powdered, anhydrous base is crucial for reproducibility.[16]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining a strict inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen.[16]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1). Stir the mixture for 5-10 minutes to ensure dissolution. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is between 2 to 12 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-fluoro-3-arylpyridine product.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Arylboronic Acid | 1.1 - 1.5 equiv. | A slight excess is used to drive the reaction to completion. Purity is critical to avoid side reactions like protodeboronation.[16] |
| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄ is a common choice.[13] For challenging substrates, more advanced catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands) may be necessary.[16][17] |
| Base | 2.0 - 3.0 equiv. | K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1] The choice of base can significantly impact reaction rate and yield.[11] |
| Solvent | Varies | Dioxane/H₂O, Toluene/H₂O, and DMF are common.[1][12] The solvent system must solubilize all components and be thoroughly degassed. |
| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[18] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the point of completion and avoid potential product degradation. |
Self-Validating Systems: Ensuring Trustworthiness
To ensure the integrity and reproducibility of the Suzuki coupling, a multi-faceted approach to reaction monitoring and product validation is essential.
-
Reaction Monitoring:
-
TLC Analysis: A simple and effective method to track the consumption of the starting materials and the formation of the product. Co-spotting with starting materials is recommended for accurate identification.
-
LC-MS Analysis: Provides more definitive evidence of product formation by confirming the mass-to-charge ratio of the desired compound.
-
-
Product Validation:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for structural elucidation of the final product. The presence of signals corresponding to the coupled aryl group and the preserved chloro- and fluoro-substituted pyridine core confirms the desired outcome.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
-
Troubleshooting Common Issues
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Common Pitfalls and Solutions:
-
Low or No Conversion: This is often due to catalyst deactivation by oxygen, poor quality reagents, or an inappropriate choice of base or solvent.[16][17] Ensure all components are pure and dry, and that the reaction is performed under a rigorously inert atmosphere.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic pathway.[16] Thorough degassing of solvents is the most effective preventative measure.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, particularly problematic with electron-deficient or heteroaryl boronic acids.[16][17] Using anhydrous conditions, carefully selecting the base, or using more stable boronate esters can mitigate this issue.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly selective method for the synthesis of 3-arylpyridines. The predictable reactivity of the C-I bond allows for the retention of the C-Cl and C-F bonds, providing a versatile handle for subsequent diversification. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can effectively leverage this building block for the efficient construction of complex molecules relevant to drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Topic: Sonogashira Cross-Coupling of 2-Chloro-4-fluoro-3-iodopyridine with Alkynes
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for performing the Sonogashira cross-coupling reaction on 2-Chloro-4-fluoro-3-iodopyridine. It outlines the underlying mechanism, offers a robust experimental protocol, and provides insights into reaction optimization and troubleshooting.
Introduction and Scientific Rationale
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceutical compounds.[1][2] The this compound scaffold is a particularly valuable building block, offering three distinct halogenated sites for sequential, selective functionalization. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, provides a powerful and versatile method for forming critical C(sp²)-C(sp) bonds under mild conditions.[3][4][5]
This application note focuses on the selective coupling at the C3-iodine position. The well-established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions (I > Br > OTf > Cl) ensures that the reaction proceeds with high chemoselectivity at the most labile C-I bond, leaving the chloro and fluoro substituents intact for subsequent transformations.[6] This allows for the precise introduction of diverse alkynyl moieties, rapidly generating a library of complex, functionalized pyridine derivatives of high pharmacological interest.[1][7]
The Sonogashira Reaction Mechanism
The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][6] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: This is the main cross-coupling engine.
-
Reductive Elimination & Catalyst Regeneration: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) species, forming a Pd(II) intermediate. This is typically the rate-determining step.[4]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The newly formed C(sp²)-C(sp) bond is created as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
-
-
The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the activation of the alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the acidic terminal alkyne, a process facilitated by copper coordination, to form a copper(I) acetylide intermediate.[6] This activated species is then ready for the transmetalation step with the palladium complex.
-
The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[3]
Experimental Protocol
This protocol provides a general and robust starting point for the Sonogashira coupling of this compound. Optimization may be required for specific alkyne substrates.
3.1. General Considerations
-
All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from promoting the undesirable homocoupling of the alkyne (Glaser coupling).[8]
-
Use of anhydrous solvents and reagents is highly recommended to ensure optimal catalyst performance and yield.[9]
-
Reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3.2. Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Copper Co-catalyst: Copper(I) Iodide (CuI) (1-5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-4 equiv)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
3.3. Step-by-Step Procedure
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and Copper(I) Iodide (5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., DMF) via syringe, followed by the amine base (e.g., Et₃N, 3 equiv).[9]
-
Stir the resulting mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and stir for 2-16 hours. Monitor the consumption of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and inorganic salts.
-
Wash the filtrate with water and then with brine to remove the bulk of the DMF and amine salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-2-chloro-4-fluoropyridine.
Optimization and Substrate Scope
The efficiency of the Sonogashira coupling can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization based on literature precedents for similar halo-pyridines.[1][2][10]
| Parameter | Reagent/Condition | Typical Range | Rationale & Expert Insights |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% | Pd(PPh₃)₄ is a Pd(0) source, while Pd(II) precatalysts like PdCl₂(PPh₃)₂ are reduced in situ. Both are highly effective.[4] For challenging substrates, catalysts with more electron-rich or bulky phosphine ligands can be beneficial. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 1-5 mol% | Essential for activating the alkyne and increasing the reaction rate.[3] In some cases ("copper-free" Sonogashira), it can be omitted to prevent homocoupling, but this often requires harsher conditions or specialized ligands. |
| Base | Et₃N, DIPEA, Piperidine | 2-4 equiv | Neutralizes the HI byproduct and deprotonates the alkyne. Amine bases often serve as both the base and a co-solvent. Inorganic bases like K₂CO₃ can also be used, particularly in polar solvents. |
| Solvent | DMF, THF, Dioxane, Toluene | --- | DMF is a common choice due to its high polarity and boiling point, which aids in dissolving reagents and allowing for higher reaction temperatures.[1][2] |
| Temperature | Room Temp. to 100 °C | 60-80 °C | While many Sonogashira reactions can proceed at room temperature, electron-deficient pyridines may require heating to drive the oxidative addition step.[11] |
The reaction is compatible with a wide range of functional groups on the alkyne partner, including aliphatic, aromatic, and heteroaromatic groups, as well as those bearing electron-donating or electron-withdrawing substituents.[1][7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficient temperature; Water/Oxygen contamination. | Use a fresh batch of catalyst. Increase reaction temperature in 20 °C increments. Ensure all glassware is oven-dried and solvents are anhydrous; thoroughly degas the reaction mixture. |
| Glaser Homocoupling | Presence of oxygen; High concentration of copper catalyst. | Rigorously maintain an inert atmosphere. Reduce the loading of CuI or consider a copper-free protocol if homocoupling is a persistent issue.[3] |
| Dehalogenation | Catalyst decomposition; Presence of reducing agents. | Ensure the reaction is not overheated for extended periods. Use high-purity reagents. |
| Stalled Reaction | Poor solubility of reagents; Sterically hindered alkyne. | Switch to a more polar solvent like DMF or NMP. Consider using a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos). |
Analytical Workflow: A Self-Validating System
A robust analytical workflow is essential to monitor the reaction, purify the product, and confirm its identity.
-
Reaction Monitoring: Use TLC (e.g., 1:4 Ethyl Acetate:Hexanes) to track the disappearance of the 3-iodopyridine starting material and the appearance of a new, typically less polar, product spot.
-
Purification: Flash column chromatography is the standard method for isolating the product from unreacted starting materials, homocoupled alkyne, and catalyst residues.
-
Structural Verification:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the alkyne fragment and the overall structure. ¹⁹F NMR is crucial to verify that the fluorine atom at the C4 position remains intact.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the synthesized molecule.
-
Conclusion
The Sonogashira cross-coupling of this compound is a highly effective and chemoselective method for synthesizing functionalized 3-alkynylpyridines. By leveraging the differential reactivity of the carbon-halogen bonds, this protocol provides a reliable entry point for creating complex molecular architectures essential for drug discovery and development. Careful control of the reaction atmosphere, catalyst system, and temperature are paramount to achieving high yields and purity. The detailed protocol and troubleshooting guide presented herein serve as a comprehensive resource for researchers aiming to utilize this powerful transformation.
References
- 1. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Chloro-4-fluoro-3-iodopyridine
Introduction: Navigating Chemoselectivity in Heterocyclic Synthesis
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are prevalent structural motifs.[2][3] A significant challenge and opportunity within this field lies in the selective functionalization of polyhalogenated heterocycles. These substrates offer a gateway to complex molecular architectures through sequential, site-selective cross-coupling reactions.
This guide provides a detailed exploration of the Buchwald-Hartwig amination of 2-Chloro-4-fluoro-3-iodopyridine, a substrate featuring three distinct halogen atoms on a pyridine core. Our focus will be on achieving exquisite chemoselectivity, leveraging the inherent reactivity differences of the carbon-halogen bonds to effect amination exclusively at the C-3 position (C-I bond). This protocol is designed for researchers, scientists, and drug development professionals seeking to employ this powerful methodology for the synthesis of highly functionalized pyridine derivatives.
Mechanistic Insights: The Foundation of Chemoselectivity
The success of a selective Buchwald-Hartwig amination on a polyhalogenated substrate is rooted in a firm understanding of the reaction mechanism. The catalytic cycle, depicted below, proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
The chemoselectivity in the amination of this compound is determined at the initial oxidative addition step. The rate of oxidative addition of a carbon-halogen bond to the palladium(0) center is inversely proportional to the bond dissociation energy. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[5] For the target substrate, the C-I bond is significantly weaker and thus more susceptible to oxidative addition than the C-Cl and C-F bonds. This inherent difference allows for a high degree of selectivity, enabling the amination to proceed at the C-3 position while leaving the chloro and fluoro substituents intact for potential subsequent transformations.
Experimental Protocol: Selective Amination at the C-3 Position
This protocol provides a general procedure for the regioselective Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of reaction parameters may be necessary for specific amine substrates.
Reagents and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or a suitable biarylphosphine ligand)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup
-
Inert Atmosphere: In an oven-dried Schlenk flask equipped with a magnetic stir bar, establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Addition of Solids: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the palladium precursor (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv.).
-
Addition of Amine and Solvent: Add the desired amine (1.1-1.5 equiv.). Via syringe, add the anhydrous, degassed solvent. The typical concentration of the reaction is 0.1-0.5 M with respect to the this compound.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For microwave-assisted reactions, seal the vial and heat to the specified temperature for a shorter duration (e.g., 30 minutes).[6]
Workup and Purification
-
Cooling and Filtration: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.[5]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-amino-2-chloro-4-fluoropyridine derivative.
Data Summary
| Parameter | Recommended Range | Notes |
| Substrate | 1.0 equiv. | This compound |
| Amine | 1.1-1.5 equiv. | Primary or secondary amines. |
| Palladium Precursor | 1-5 mol% | Pd₂(dba)₃ or Pd(OAc)₂ are common choices. |
| Ligand | 2-10 mol% | Xantphos is a good starting point for heteroaryl halides.[7] Bulky biarylphosphine ligands can also be effective.[3] |
| Base | 1.5-3.0 equiv. | Cs₂CO₃ or K₃PO₄ are generally milder than alkoxide bases and are often suitable for heteroaromatic substrates.[8] |
| Solvent | 0.1-0.5 M | Anhydrous, degassed 1,4-dioxane or toluene. |
| Temperature | 80-110 °C (conventional) | Higher temperatures may be required for less reactive amines. Microwave irradiation can significantly reduce reaction times.[6] |
| Reaction Time | 2-24 hours (conventional) | Monitor by TLC or LC-MS until starting material is consumed. |
Optimization Workflow
The following workflow provides a logical approach to optimizing the Buchwald-Hartwig amination for the specific substrate and amine of interest.
Figure 2: Workflow for optimizing the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; poor oxidative addition.[8] | Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. Screen different, more electron-rich and bulky ligands (e.g., biarylphosphine ligands).[8] Increase the reaction temperature or consider microwave heating. |
| Side Product Formation | Decomposition of starting material or product; competing reactions (e.g., hydrodehalogenation). | Use a milder base such as K₃PO₄ or Cs₂CO₃.[8] Lower the reaction temperature. Ensure the inert atmosphere is maintained throughout the reaction. |
| Poor Selectivity | Reaction conditions are too harsh, leading to reaction at the C-Cl bond. | This is unlikely given the large difference in reactivity between C-I and C-Cl bonds. However, if observed, reduce the reaction temperature and catalyst loading. |
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and highly selective method for the synthesis of 3-amino-2-chloro-4-fluoropyridine derivatives. The pronounced difference in the reactivity of the carbon-halogen bonds provides a strong thermodynamic and kinetic driving force for selective amination at the C-3 position. By carefully selecting the catalyst system, base, and solvent, and by rigorously maintaining inert reaction conditions, researchers can effectively utilize this methodology to access a diverse range of functionalized pyridine building blocks for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.rug.nl [research.rug.nl]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Utilizing 2-Chloro-4-fluoro-3-iodopyridine
Abstract
This guide provides an in-depth exploration of 2-Chloro-4-fluoro-3-iodopyridine (CAS No. 148639-07-0), a pivotal building block in modern medicinal chemistry. Its unique arrangement of three distinct halogen atoms on a pyridine core offers a platform for highly selective and sequential functionalization, enabling the construction of complex, polysubstituted pyridine derivatives.[1][2] The differential reactivity of the halogens—iodine being most susceptible to cross-coupling, followed by chlorine in nucleophilic substitution, and the generally inert fluorine—is the cornerstone of its synthetic utility.[2] We will detail field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr), providing researchers with the strategic and practical knowledge to leverage this versatile intermediate in drug discovery and development programs.
The Principle of Orthogonal Reactivity
The synthetic power of this compound lies in the predictable and differential reactivity of its three halogen substituents. This "orthogonal reactivity" allows for a step-wise and site-specific introduction of various functional groups.
-
C-3 Iodine: The carbon-iodine bond is the most labile and is exceptionally reactive in palladium-catalyzed cross-coupling reactions. This position serves as the primary site for introducing carbon-carbon (Suzuki, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds.
-
C-2 Chlorine: The carbon-chlorine bond is less reactive than the C-I bond in cross-coupling but is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atom.[3]
-
C-4 Fluorine: The carbon-fluorine bond is the most robust. While it can participate in certain reactions, it is generally the least reactive, often remaining intact throughout multi-step syntheses. Its high electronegativity influences the electronic properties of the pyridine ring and can be a desirable feature in the final drug candidate for modulating metabolic stability or binding affinity.[2][4]
This hierarchy enables a logical synthetic workflow, typically starting with functionalization at the C-3 position, followed by modification at the C-2 position, to rapidly build molecular complexity.
Caption: Sequential functionalization workflow for this compound.
Palladium-Catalyzed Cross-Coupling at the C-3 Position
The initial and most common synthetic transformation involves the selective functionalization of the highly reactive C-3 iodo position.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups using organoboron reagents.[5][6][7] This reaction is fundamental in constructing biaryl structures prevalent in many pharmaceuticals.[6]
Mechanism Insight: The catalytic cycle involves the oxidative addition of the active Pd(0) catalyst to the C-I bond, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][8]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-3-fluoro-4-iodopyridine | 148639-07-0 | Benchchem [benchchem.com]
- 3. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 4. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 2-Chloro-4-fluoro-3-iodopyridine for the Synthesis of Advanced Kinase Inhibitors
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly within the domain of kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket makes it a privileged structure for achieving high potency and selectivity. This guide provides an in-depth exploration of 2-Chloro-4-fluoro-3-iodopyridine, a uniquely versatile building block for the synthesis of complex, multi-substituted pyridine-based kinase inhibitors. We will detail the strategic, regioselective functionalization of this reagent through key palladium-catalyzed cross-coupling reactions, providing experienced researchers with both the theoretical rationale and actionable, field-proven protocols.
The Strategic Advantage of this compound
The utility of this compound stems from the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl >> C-F.[4] This predictable hierarchy allows for a programmed, sequential approach to molecular assembly, where each position on the pyridine ring can be addressed with high selectivity.
-
Position 3 (Iodine): The C-I bond is the most reactive site, making it the primary handle for initial carbon-carbon or carbon-nitrogen bond formation via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[4][5]
-
Position 2 (Chlorine): The C-Cl bond is significantly less reactive than the C-I bond, allowing it to remain intact during the initial coupling at the 3-position. It can then be targeted for a subsequent coupling reaction under more forcing conditions or by nucleophilic aromatic substitution (SNAr).[4][6]
-
Position 4 (Fluorine): The C-F bond is largely inert to palladium-catalyzed cross-coupling conditions, but it serves a crucial role. It can be retained in the final molecule to modulate physicochemical properties like pKa and metabolic stability, or it can serve as a site for SNAr reactions.
This built-in, stepwise reactivity is invaluable in drug discovery, enabling the efficient construction of diverse chemical libraries from a single, advanced intermediate.[7][8]
Caption: Reactivity hierarchy of this compound.
Core Synthetic Methodologies & Protocols
The following sections detail the three primary cross-coupling reactions used to functionalize this compound. The protocols provided are robust starting points, adaptable to a wide range of substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties at the 3-position of the pyridine ring.[9][10] This is a foundational step in building bi-aryl scaffolds common in many kinase inhibitors. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2.1: Synthesis of 3-Aryl-2-chloro-4-fluoropyridine
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Condition | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₄ (3 mol%) | A robust, general-purpose catalyst for Suzuki couplings. |
| Base | K₂CO₃ (2.5 equiv) | Mild and effective for a wide range of substrates. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | The aqueous component aids in dissolving the base and facilitates transmetalation. |
| Temperature | 90 °C | Provides sufficient thermal energy for catalyst turnover without promoting C-Cl activation. |
| Expected Yield | 70-95% | Highly dependent on the electronic nature of the boronic acid coupling partner. |
Sonogashira Coupling: C-C Alkyne Installation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[11][12] This transformation is critical for synthesizing inhibitors where an alkyne linker is used to probe deeper into a kinase binding pocket or to serve as a handle for click chemistry. The reaction uses a dual-catalyst system of palladium and copper(I).[13]
Caption: General workflow for Sonogashira coupling.
Protocol 2.2: Synthesis of 3-Alkynyl-2-chloro-4-fluoropyridine
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) Iodide (CuI) (3-10 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous co-solvent if needed (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed amine base (e.g., Et₃N) and any co-solvent. Stir to dissolve.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle warming (e.g., 40-60 °C) and monitor by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Condition | Rationale / Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Standard and effective catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (5 mol%) | Essential for the formation of the copper acetylide intermediate, which accelerates the catalytic cycle.[12] |
| Base/Solvent | Et₃N | Acts as both the base and a solvent. Must be anhydrous and degassed. |
| Temperature | Room Temperature | Many Sonogashira couplings proceed efficiently at ambient temperature, preserving sensitive functional groups. |
| Expected Yield | 75-98% | Generally a very high-yielding reaction. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming C-N bonds.[14][15] It enables the coupling of the pyridine scaffold with a vast array of primary and secondary amines, which are often key components of kinase inhibitors that interact with the solvent-exposed region of the active site. The reaction requires a palladium catalyst and a specialized, sterically hindered phosphine ligand.[16]
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 2.3: Synthesis of N-Substituted-3-amino-2-chloro-4-fluoropyridine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)
-
Ligand (e.g., XPhos, RuPhos, or BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound.
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the flask and heat the mixture with vigorous stirring (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Condition | Rationale / Notes |
| Catalyst System | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | This combination is highly effective for a broad scope of amines and aryl halides.[17] |
| Base | NaOt-Bu (2.0 equiv) | A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[14] Handle with care in an inert atmosphere. |
| Solvent | Toluene | A common high-boiling, non-polar solvent for this transformation. |
| Temperature | 100 °C | Higher temperatures are often needed to drive the reaction to completion. |
| Expected Yield | 65-90% | Yields can be sensitive to the steric hindrance and nucleophilicity of the amine. |
Sequential Functionalization: A Strategy for Kinase Inhibitor Scaffolds
The true power of this compound is realized in sequential coupling strategies. A researcher can first perform a selective reaction at the C3-Iodo position and then, using the purified product, target the C2-Chloro position. This enables the rapid assembly of 2,3-disubstituted pyridines, a common motif in kinase inhibitors.
Example Strategy: Suzuki coupling at C3 followed by Buchwald-Hartwig amination at C2.
Caption: Sequential Suzuki and Buchwald-Hartwig reactions.
This two-step approach allows for the modular construction of inhibitor libraries. By varying the boronic acid in Step 1 and the amine in Step 2, a vast chemical space can be explored efficiently to optimize binding affinity, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex kinase inhibitors. Its well-defined reactivity hierarchy enables chemists to perform selective, sequential cross-coupling reactions with a high degree of control. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for researchers to construct novel, highly functionalized pyridine scaffolds, accelerating the discovery and development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. research.rug.nl [research.rug.nl]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes & Protocols: Strategic Functionalization of 2-Chloro-4-fluoro-3-iodopyridine via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of 2-Chloro-4-fluoro-3-iodopyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. This compound stands out as a highly valuable and versatile scaffold. Its utility is rooted in the differential reactivity of its three distinct halogen substituents under palladium-catalyzed cross-coupling conditions. This inherent chemoselectivity allows for a programmed, sequential functionalization of the pyridine core, providing a powerful tool for building molecular complexity in a controlled manner.
The foundational principle governing its reactivity is the well-established trend in carbon-halogen bond activation by palladium(0) catalysts. The bond dissociation energies follow the order C-I < C-Br < C-Cl, making the carbon-iodine bond the most labile and, therefore, the most reactive site for oxidative addition, the initial step in most cross-coupling catalytic cycles.[1][2][3] The C-F bond is significantly stronger and generally remains inert under these conditions, serving as a stable substituent that can modulate the electronic properties of the final molecule.
This document provides detailed protocols and technical insights for leveraging this reactivity, focusing on the selective functionalization at the C-3 position (iodo) via Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, while preserving the C-2 chloro and C-4 fluoro positions for potential subsequent transformations.
Caption: Chemoselectivity of this compound in Pd-catalyzed reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for constructing biaryl and vinyl-aryl structures.[3][4][5][6] When applied to this compound, it enables the selective introduction of an aryl or vinyl group at the C-3 position with high efficiency.
Causality of Protocol Choices:
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, commercially available Pd(0) source that is effective for activating C-I bonds. An alternative is generating the active Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand.
-
Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Na₂CO₃) is crucial. The base activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[6]
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is commonly used to dissolve both the organic-soluble pyridine substrate and the water-soluble inorganic base.
General Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme for the Suzuki-Miyaura coupling at the C-3 position.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner (R-B(OH)₂) | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 16 | 88-96 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 10 | 80-90 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-chloro-4-fluoropyridine.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are prevalent in pharmaceuticals and organic materials.[7][8][9][10] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.
Causality of Protocol Choices:
-
Dual Catalyst System: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the oxidative addition with the C-I bond. The copper(I) iodide (CuI) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex than the alkyne itself.[7][10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple roles: it acts as the solvent, neutralizes the HX acid produced during the reaction, and deprotonates the terminal alkyne.
-
Conditions: These reactions are often performed under mild, anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[8]
General Reaction Scheme: Sonogashira Coupling
Caption: General scheme for the Sonogashira coupling at the C-3 position.
Data Summary: Sonogashira Coupling Conditions
| Coupling Partner (H-C≡C-R) | Pd-Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF | 25-40 | 6 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3.0) | DMF | 50 | 8 | 85-95 |
| 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF/Et₃N | 60 | 12 | 82-92 |
Detailed Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (CuI, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, deoxygenated solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirring mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A white precipitate of triethylammonium iodide will typically form as the reaction proceeds.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (typically with a hexane/ethyl acetate gradient) to yield the pure 3-alkynyl-2-chloro-4-fluoropyridine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[11][12][13] This method allows for the selective coupling of primary or secondary amines at the C-3 iodo position.
Causality of Protocol Choices:
-
Catalyst/Ligand System: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential. These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.[12] A Pd(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium or potassium tert-butoxide (NaOt-Bu or KOt-Bu) is most commonly employed.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
General Reaction Scheme: Buchwald-Hartwig Amination
Caption: General scheme for the Buchwald-Hartwig amination at the C-3 position.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine (R¹R²NH) | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 75-85 |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 80-90 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a stream of argon, add the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried reaction tube or flask.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 3 mol%). Add the this compound (1.0 equiv.).
-
Solvent and Nucleophile: Add anhydrous, degassed solvent (e.g., toluene). Finally, add the amine (1.2 equiv.).
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at the specified temperature (e.g., 100 °C). Stir for the required duration.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to afford the 3-amino-2-chloro-4-fluoropyridine product.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[14][15][16] This reaction provides a means to introduce alkenyl substituents at the C-3 position of the pyridine core.
Causality of Protocol Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to Pd(0).
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand for Heck reactions, although more specialized phosphines can be used to improve yields or selectivity.
-
Base: A moderately weak organic or inorganic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is used to neutralize the HI generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[14]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often required to achieve the necessary reaction temperatures.
General Reaction Scheme: Heck Reaction
Caption: General scheme for the Heck reaction at the C-3 position.
Data Summary: Heck Reaction Conditions
| Alkene | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 70-80 |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | NMP | 120 | 18 | 65-75 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | DMA | 110 | 20 | 60-70 |
Detailed Experimental Protocol: Heck Reaction
-
Vessel Preparation: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
-
Reagent Addition: Add the solvent (e.g., DMF) and the alkene (1.5 equiv.) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the required temperature (e.g., 100 °C) and stir.
-
Monitoring: Follow the disappearance of the starting material by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract several times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purification: Purify the product by flash column chromatography on silica gel.
Conclusion and Outlook: A Platform for Sequential Functionalization
The protocols detailed herein demonstrate the robust and selective functionalization of this compound at the C-3 position. The true synthetic power of this substrate lies in the subsequent modification at the less reactive C-2 chloro position. Following the initial cross-coupling, the resulting 3-substituted-2-chloro-4-fluoropyridine can be subjected to a second, often more forcing, palladium-catalyzed coupling or a nucleophilic aromatic substitution (SNAr) reaction. This stepwise approach provides a logical and efficient pathway to complex, highly substituted pyridine derivatives for various applications in drug discovery and materials science.
Caption: Workflow for the sequential functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Reaction Mechanism of 2-Chloro-4-fluoro-3-iodopyridine in Cross-Coupling Reactions
Abstract
This document provides an in-depth technical guide on the reaction mechanisms and practical application of 2-chloro-4-fluoro-3-iodopyridine in palladium-catalyzed cross-coupling reactions. As a key building block in medicinal chemistry and drug discovery, understanding the selective reactivity of this tri-substituted pyridine is paramount for the efficient synthesis of complex molecular architectures.[1] We will explore the underlying principles governing the chemoselectivity of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by detailed mechanistic diagrams and field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile intermediate.
Introduction: The Strategic Importance of this compound
The functionalization of pyridine rings is a foundational element of modern medicinal chemistry.[2] Polysubstituted pyridines are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials. This compound has emerged as a particularly valuable intermediate due to its three distinct halogen substituents, each offering a unique handle for sequential and site-selective functionalization through cross-coupling chemistry.
The inherent differences in the bond dissociation energies of the C-I, C-Cl, and C-F bonds dictate the reactivity of this substrate in palladium-catalyzed reactions. The general reactivity trend for halogens in oxidative addition to a Pd(0) center is I > Br > Cl > F.[2] This predictable hierarchy allows for the selective coupling at the C-3 iodine position under conditions that leave the C-2 chloro and C-4 fluoro groups untouched, paving the way for subsequent, more forcing reactions at the chloro position. The fluoro group is generally unreactive in these cross-coupling reactions but plays a significant role in modulating the electronic properties of the pyridine ring and can be a site for nucleophilic aromatic substitution under specific conditions.
This guide will dissect the mechanistic nuances of this selective reactivity and provide robust protocols to harness it effectively in a laboratory setting.
Mechanistic Principles of Selective Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2] The success of these reactions with this compound hinges on the selective activation of the C-I bond. The general catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.
The Catalytic Cycle: A General Overview
The reaction is initiated by the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) species. This is the rate-determining step and the basis for the observed chemoselectivity. The resulting Pd(II) intermediate then undergoes transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling), followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters. In the case of this compound, the reaction proceeds selectively at the C-3 position.
Mechanism:
-
Oxidative Addition: The Pd(0) catalyst selectively inserts into the C-I bond.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the product and regenerating the Pd(0) catalyst.
Caption: Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the C-3 position of the pyridine and a terminal alkyne.[3][4][5] This reaction typically requires a copper(I) co-catalyst.
Mechanism:
-
Copper-Alkyne Interaction: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide.
-
Oxidative Addition: The Pd(0) catalyst selectively inserts into the C-I bond of the pyridine.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
Caption: Catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][7] With this compound, this reaction allows for the selective introduction of an amine at the C-3 position.
Mechanism:
-
Oxidative Addition: As with the other couplings, the Pd(0) catalyst first inserts into the C-I bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated pyridine and regenerating the catalyst.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol for Selective Suzuki-Miyaura Coupling at the C-3 Position
Materials:
| Reagent | Molecular Weight | Equivalents | Amount (for 1 mmol scale) |
| This compound | 257.40 g/mol | 1.0 | 257.4 mg |
| Arylboronic acid | - | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.03 | 34.7 mg |
| K₂CO₃ | 138.21 g/mol | 2.0 | 276.4 mg |
| 1,4-Dioxane | - | - | 4 mL |
| Water | - | - | 1 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Selective Sonogashira Coupling at the C-3 Position
Materials:
| Reagent | Molecular Weight | Equivalents | Amount (for 1 mmol scale) |
| This compound | 257.40 g/mol | 1.0 | 257.4 mg |
| Terminal Alkyne | - | 1.2 | 1.2 mmol |
| PdCl₂(PPh₃)₂ | 701.90 g/mol | 0.02 | 14.0 mg |
| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add degassed triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol for Selective Buchwald-Hartwig Amination at the C-3 Position
Materials:
| Reagent | Molecular Weight | Equivalents | Amount (for 1 mmol scale) |
| This compound | 257.40 g/mol | 1.0 | 257.4 mg |
| Amine | - | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 915.72 g/mol | 0.02 | 18.3 mg |
| Xantphos | 578.68 g/mol | 0.04 | 23.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 1.4 | 134.5 mg |
| Toluene | - | - | 5 mL |
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in toluene. Add this solution to the Schlenk flask.
-
Add this compound and the amine to the reaction flask.
-
Seal the flask, remove from the glovebox, and heat to 100 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, poor quality reagents/solvents. | Use fresh catalyst, ensure anhydrous and degassed solvents. |
| Suboptimal temperature or reaction time. | Screen a range of temperatures (e.g., 80-120 °C) and monitor the reaction over time to determine the optimal endpoint. | |
| Side Reactions | Homocoupling of the coupling partner. | Ensure a strictly inert atmosphere. For Sonogashira, use fresh, high-purity CuI. |
| Reaction at the C-2 chloro position. | Use milder conditions (lower temperature, less active catalyst/ligand) to favor reaction at the C-I bond. | |
| Incomplete Rxn | Insufficient base or catalyst loading. | Increase the equivalents of base or catalyst loading incrementally. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its utility stems from the predictable and selective reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. By understanding the fundamental mechanistic principles and employing robust experimental protocols, researchers can effectively harness this selectivity to construct novel molecular entities for applications in drug discovery and beyond. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important synthetic intermediate.
References
- 1. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Microwave-Assisted Synthesis with 2-Chloro-4-fluoro-3-iodopyridine: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient functionalization of 2-chloro-4-fluoro-3-iodopyridine. This versatile, poly-halogenated pyridine is a valuable building block in medicinal chemistry and materials science, offering multiple sites for selective chemical modification. We provide detailed, field-tested protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—at the highly reactive C3-iodo position. The underlying principles of microwave heating, the rationale behind the choice of catalysts, ligands, and bases, and a systematic workflow are discussed to empower researchers to achieve high yields, purity, and reproducibility.
Introduction: The Strategic Advantage of this compound
The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous marketed pharmaceuticals.[1] Highly substituted pyridines are particularly sought after, yet their synthesis can be challenging. This compound emerges as a strategic starting material due to its distinct reactivity hierarchy. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-I, making the C3-iodo position the primary site for facile palladium-catalyzed cross-coupling reactions. This inherent selectivity allows for a modular approach to building molecular complexity.
Why Microwave-Assisted Synthesis?
Conventional thermal heating methods often require long reaction times, which can lead to byproduct formation and decomposition of sensitive substrates. Microwave-assisted synthesis offers a transformative alternative by utilizing microwave irradiation to directly and efficiently heat the reaction mixture.[2][3] This technique relies on the interaction of the electromagnetic field with polar molecules, leading to rapid, uniform heating that cannot be achieved with an oil bath.[4]
The primary advantages include:
-
Dramatically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[5][6]
-
Improved Reaction Yields and Purity: The rapid heating minimizes the formation of unwanted side products.[2][5][7]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.
-
Greener Chemistry: Faster reactions and higher yields often translate to lower energy consumption and less solvent waste.[3]
This guide focuses on leveraging these benefits for the selective functionalization of this compound.
Caption: Reactivity of halogen sites on this compound.
Core Application: Selective Cross-Coupling at the C3-Iodo Position
The primary synthetic utility of this compound under microwave conditions is the selective functionalization at the C3 position. We present optimized protocols for three indispensable C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. Microwave irradiation dramatically accelerates this transformation, often enabling the use of lower catalyst loadings.[8][9]
Causality Behind the Protocol:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is effective for a wide range of substrates. For more challenging couplings, catalysts with specialized ligands like XPhos or SPhos can be beneficial.
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step of the catalytic cycle. It is dissolved in water to create a biphasic system with the organic solvent.
-
Solvent System: A mixture of 1,4-dioxane and water is standard. Dioxane solubilizes the organic reagents, while water dissolves the base and boronic acid, facilitating the reaction at the interface. This mixture has excellent dielectric properties for microwave heating.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor. Irradiate at a set temperature (typically 100-120 °C) for 10-30 minutes.[8]
-
After cooling, dilute the reaction mixture with ethyl acetate and pass it through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | General, effective Pd(0) source. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Activates boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good microwave absorber; dissolves both organic and inorganic reagents. |
| Temperature | 100-120 °C | Provides sufficient energy for activation without decomposition. |
| Time | 10-30 min | Microwave acceleration allows for rapid completion.[9] |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction is the premier method for synthesizing aryl alkynes.[10] The use of microwave heating often allows for copper-free conditions, which simplifies purification by avoiding the formation of homocoupled alkyne byproducts (Glaser coupling).[11]
Causality Behind the Protocol:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is traditional and highly effective.[12] The palladium facilitates the main cycle, while copper activates the alkyne.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial. It acts as both a base to neutralize the HX formed and as a solvent.
-
Solvent: For microwave applications, a polar aprotic solvent like DMF or NMP can be used if the amine base alone is insufficient to dissolve the starting materials.
Protocol 2: Microwave-Assisted Sonogashira Coupling
-
To a 10 mL microwave reaction vial, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (1-2 mol%).
-
Place the vial under an inert atmosphere (Argon or Nitrogen).
-
Add a degassed solvent such as DMF or THF, followed by the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 80-120 °C for 15-45 minutes.[13]
-
After cooling, dilute the mixture with ethyl acetate and filter through celite to remove catalyst residues.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Caption: A standardized workflow for microwave-assisted cross-coupling reactions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming C(aryl)-N bonds.[14] Microwave irradiation significantly accelerates this reaction, allowing for the coupling of a wide range of amines and anilines in short timeframes.[15][16]
Causality Behind the Protocol:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are essential to promote the reductive elimination step and prevent catalyst decomposition. Pre-catalysts such as XPhos-Pd-G3 are often used for convenience and high activity.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, apolar, aprotic solvents like toluene or 1,4-dioxane are preferred to prevent side reactions and ensure the stability of the catalytic species.
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to a microwave vial.
-
Add anhydrous, degassed solvent (e.g., toluene) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor and irradiate at 100-150 °C for 10-30 minutes.[6][17]
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos-Pd-G3 (1-3 mol%) | Highly active pre-catalyst with a bulky ligand essential for C-N coupling. |
| Base | NaOtBu (1.5-2.0 equiv.) | Strong base required to deprotonate the amine coupling partner. |
| Solvent | Anhydrous Toluene | Apolar, aprotic solvent stabilizes the catalytic intermediates. |
| Temperature | 100-150 °C | Higher temperatures are often needed to overcome the activation barrier. |
| Time | 10-30 min | Significant acceleration over conventional heating which can take 12-24h.[6] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents/solvents. | Use a fresh bottle of catalyst or a more active pre-catalyst. Increase the temperature in 10-20 °C increments. Ensure solvents are anhydrous and degassed. |
| Formation of Side Products | Reaction time too long; temperature too high; oxygen contamination. | Reduce the reaction time. Lower the temperature. Ensure the reaction is set up under a strict inert atmosphere. |
| Dehalogenation (Loss of Iodo) | Presence of a hydrogen source; catalyst degradation. | Ensure the base and solvents are pure. Screen different palladium ligands that may provide more stability to the catalytic intermediate. |
| Poor Reproducibility | Inconsistent vial sealing; non-uniform heating (older microwave models). | Ensure vials are properly capped to prevent solvent evaporation. Use a modern, dedicated microwave synthesizer with temperature and pressure sensors. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. When combined with the speed and efficiency of microwave-assisted synthesis, it enables rapid access to novel chemical matter. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings offer reliable starting points for researchers. By understanding the causality behind the selection of reagents and conditions, these methods can be further optimized and adapted, accelerating the pace of discovery in pharmaceutical and materials research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Functionalization of 2-Chloro-4-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Pyridines
Substituted pyridine scaffolds are of immense interest to the pharmaceutical and agrochemical industries, forming the core of numerous biologically active compounds.[1][2] The precise introduction of various functional groups onto the pyridine ring is a critical aspect of drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. 2-Chloro-4-fluoro-3-iodopyridine is a versatile building block, offering three distinct halogen atoms that can be selectively functionalized. This allows for a modular and convergent approach to the synthesis of complex, tri-substituted pyridines, which are valuable intermediates in the development of novel therapeutics.
The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F.[3] This predictable hierarchy allows for the regioselective functionalization of the C-I bond under mild conditions, while leaving the C-Cl and C-F bonds intact for subsequent transformations. This application note provides a comprehensive guide to the regioselective functionalization of this compound, covering a range of modern synthetic methodologies.
Understanding the Regioselectivity: A Mechanistic Overview
The regioselectivity observed in the functionalization of this compound is primarily dictated by the relative ease of cleavage of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The energy required for this step is inversely proportional to the bond strength, which follows the trend C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond, being the weakest, is the most susceptible to oxidative addition, leading to preferential functionalization at the C-3 position.
Similarly, in metal-halogen exchange reactions, typically employing organolithium reagents, the exchange rate is fastest for iodine, followed by bromine and then chlorine.[5][6] Fluorine is generally unreactive in this context. This allows for the selective formation of a lithiated pyridine species at the C-3 position, which can then be trapped with various electrophiles.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also possible. The electron-withdrawing nature of the nitrogen atom and the halogen substituents activates the ring towards nucleophilic attack. While the C-I bond is the most reactive in cross-coupling, the C-F and C-Cl bonds are more susceptible to SNAr, particularly after the C-3 position has been functionalized. The relative rates of SNAr for halopyridines often follow the trend F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[7][8]
Regioselective Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be performed with high regioselectivity at the C-3 position.
Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for analogous dihalopyridine systems.[3][9]
-
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and magnetic stirrer
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 85-98 |
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling.
Caption: Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups, which are valuable functionalities in medicinal chemistry.[10] High regioselectivity for the C-3 position is expected.
Protocol: Regioselective Sonogashira Coupling
This protocol is based on established methods for the Sonogashira coupling of halopyridines.[11][12]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and magnetic stirrer
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Once complete, filter the mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-40 | 80-95 |
| Pd(PPh₃)₄ / CuI | DIPEA | DMF | 25-50 | 85-98 |
| Pd₂(dba)₃ / XPhos (Copper-free) | Cs₂CO₃ | Dioxane | 60 | 70-90 |
Table 2: Representative Conditions for Regioselective Sonogashira Coupling.
Buchwald-Hartwig Amination: Synthesis of Aryl and Alkyl Amines
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[13][14] For a close analog, 2-fluoro-4-iodopyridine, selective amination at the C-4 (iodo) position has been demonstrated, providing a strong precedent for the regioselective amination of this compound at the C-3 position.[15]
Protocol: Regioselective Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of 2-fluoro-4-iodopyridine.[15]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Microwave synthesis vial or Schlenk flask
-
-
Procedure:
-
In a microwave vial or Schlenk flask under an inert atmosphere, combine this compound, the amine, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
If using a microwave, irradiate at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-30 minutes). If using conventional heating, heat the mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 120 (Microwave) | 70-90 |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 75-95 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 80 | 80-98 |
Table 3: Representative Conditions for Regioselective Buchwald-Hartwig Amination.
Metal-Halogen Exchange: A Powerful Alternative
Lithium-halogen exchange offers a complementary method for the functionalization of the C-3 position. This reaction is typically very fast, even at low temperatures, and proceeds with high regioselectivity for the C-I bond.[16][17]
Protocol: Regioselective Lithium-Iodine Exchange and Electrophilic Quench
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.05 equiv, solution in hexanes)
-
Anhydrous solvent (e.g., THF or Diethyl ether)
-
Electrophile (e.g., aldehyde, ketone, CO₂, etc., 1.2 equiv)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware and syringe
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of this compound in the anhydrous solvent.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add the electrophile to the solution of the lithiated pyridine.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
-
Caption: Metal-Halogen Exchange Workflow
Sequential Functionalization: Accessing Tri-Substituted Pyridines
A key advantage of the regioselective functionalization of this compound is the ability to perform subsequent reactions at the remaining halogen positions. After the initial reaction at the C-3 position, the C-Cl bond can be targeted for further cross-coupling reactions under more forcing conditions (e.g., higher temperatures, stronger bases, and more active catalyst systems). Alternatively, the C-F and C-Cl bonds can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of heteroatom nucleophiles.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. The predictable and hierarchical reactivity of its three halogen substituents allows for a range of regioselective transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange. The protocols and principles outlined in this application note provide a robust framework for researchers in medicinal chemistry and drug development to leverage this powerful synthetic intermediate in the creation of novel and diverse molecular architectures.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4-fluoro-3-iodopyridine Derivatives
Introduction: The Strategic Importance of Polysubstituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyridines, 2-chloro-4-fluoro-3-iodopyridine stands out as a highly versatile and valuable building block.[1][2][3] Its unique arrangement of three distinct halogen atoms provides a platform for sequential and regioselective chemical modifications, enabling the construction of complex molecular architectures.[4] The differential reactivity of the halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions is a key feature that allows for a programmed approach to synthesis.[4] This application note provides a comprehensive guide to the scale-up synthesis of derivatives of this compound, with a focus on practical protocols, safety considerations, and the underlying chemical principles that govern these transformations.
Core Synthetic Strategies and Scale-Up Considerations
The synthesis of this compound itself typically involves multi-step processes starting from simpler pyridine precursors.[5] These methods often rely on electrophilic halogenation reactions to introduce the chloro, fluoro, and iodo substituents onto the pyridine ring.[1] While numerous synthetic routes to functionalized pyridines exist, including metal-free cascade processes and multi-component domino reactions, the focus for scale-up is often on robust and reproducible methods.[6][7][8]
When transitioning from bench-scale to pilot or manufacturing scale, several factors become critical:
-
Reagent Selection and Stoichiometry: Cost-effective and readily available starting materials are paramount. The stoichiometry of reagents must be carefully optimized to maximize yield and minimize the formation of impurities.
-
Thermal Management: Exothermic or endothermic reactions require precise temperature control to ensure reaction stability and prevent runaway reactions. The choice of reactor and its heating/cooling capabilities are crucial.
-
Mixing and Mass Transfer: Efficient mixing is essential for homogeneous reaction kinetics, especially in heterogeneous reaction mixtures.
-
Work-up and Purification: The purification method must be scalable. While flash chromatography is common in the lab, techniques like crystallization, distillation, and extraction are more suitable for large-scale production.[9]
-
Safety and Environmental Considerations: A thorough hazard analysis of all reagents, intermediates, and products is necessary. Waste streams must be managed in an environmentally responsible manner.
Key Downstream Reactions: Suzuki-Miyaura and Sonogashira Couplings
The true utility of this compound lies in its capacity for selective functionalization. The carbon-iodine bond is the most reactive site for cross-coupling reactions, followed by the carbon-chlorine bond. This allows for a stepwise introduction of different functionalities.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][11] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.[10]
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is invaluable for introducing linear alkyne functionalities into aromatic systems, which can be important for modulating the pharmacological properties of a molecule.[14][15]
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: A simplified representation of the Sonogashira reaction mechanism.
Detailed Protocols
Protocol 1: Scale-Up Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalents |
| This compound | 257.43 | 257.4 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146.3 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 2.25 | 0.01 | 0.01 |
| Triphenylphosphine (PPh₃) | 262.29 | 5.25 | 0.02 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 414.6 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 2.5 L | - | - |
| Water | - | 0.5 L | - | - |
Procedure:
-
Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add this compound (257.4 g, 1.0 mol), phenylboronic acid (146.3 g, 1.2 mol), and potassium carbonate (414.6 g, 3.0 mol).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (2.5 L) and water (0.5 L) to the reactor. Begin stirring to form a slurry. In a separate flask, dissolve palladium(II) acetate (2.25 g, 0.01 mol) and triphenylphosphine (5.25 g, 0.02 mol) in a small amount of 1,4-dioxane and add this solution to the reactor.
-
Reaction: Heat the reaction mixture to 80-85 °C with constant stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water (2 L) and ethyl acetate (2 L). Stir for 15 minutes, then separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Purification: Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield 2-chloro-4-fluoro-3-phenylpyridine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Scale-Up Sonogashira Coupling of this compound with Phenylacetylene
Table 2: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalents |
| This compound | 257.43 | 257.4 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 112.4 | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 23.1 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 3.8 | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 303.6 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 2.5 L | - | - |
Procedure:
-
Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add this compound (257.4 g, 1.0 mol), tetrakis(triphenylphosphine)palladium(0) (23.1 g, 0.02 mol), and copper(I) iodide (3.8 g, 0.02 mol).
-
Inerting: Evacuate and backfill the reactor with nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (2.5 L) and triethylamine (303.6 g, 3.0 mol). Stir to dissolve the solids. Add phenylacetylene (112.4 g, 1.1 mol) dropwise over 30 minutes, maintaining the temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic and may require gentle cooling to maintain the temperature. Monitor the reaction progress by HPLC or TLC. The reaction is usually complete within 2-4 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (1 L). Extract the mixture with ethyl acetate (2 x 1 L).
-
Purification: Combine the organic layers, wash with water (1 L) and brine (1 L), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization to yield 2-chloro-4-fluoro-3-(phenylethynyl)pyridine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
This compound and its derivatives should be handled with care.[5] It is advisable to consult the Safety Data Sheet (SDS) before use.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5][16]
-
Storage: Store the compound in a cool, dry, and dark place, as it may be sensitive to light and heat.[1] Keep the container tightly closed.[16]
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16][17]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.[16][17]
-
Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[16]
-
Ingestion: Rinse mouth and seek medical advice.[16]
-
Conclusion
The scale-up synthesis of this compound derivatives requires a systematic approach that considers reaction kinetics, thermodynamics, and process safety. The protocols provided for Suzuki-Miyaura and Sonogashira couplings serve as a foundation for the development of robust and efficient large-scale manufacturing processes. The versatility of this key intermediate will undoubtedly continue to drive innovation in the discovery and development of new therapeutic agents.
References
- 1. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. Cas 148639-07-0,2-CHLORO-3-FLUORO-4-IODOPYRIDINE | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. 2-Chloro-3-fluoro-4-iodopyridine | 148639-07-0 | TCI AMERICA [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloro-4-fluoro-3-iodopyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-fluoro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. Here, we will address common side reactions, troubleshoot potential issues, and provide in-depth explanations to ensure the success of your experiments.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction is showing low conversion of the this compound starting material. What are the likely causes and how can I improve the yield?
Low conversion can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the reagents.
Possible Causes and Solutions:
-
Catalyst Choice and Loading: The selection of the palladium source and the phosphine ligand is critical. For heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the formation of the boronate species and the regeneration of the catalyst.[4][5][6] The choice of base can significantly impact the reaction outcome.
-
Solvent and Temperature: The reaction solvent and temperature must be optimized to ensure all components remain in solution and the reaction proceeds at a reasonable rate.
Q2: I am observing a significant amount of a dehalogenated byproduct, 2-chloro-4-fluoropyridine. What is causing this and how can I minimize it?
Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.[9][10] The iodine at the 3-position is the most likely to be lost.[9]
Mechanism of Dehalogenation:
Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[9] This Pd-H species can then undergo reductive elimination with the pyridine ring to yield the dehalogenated product.[11]
Strategies to Minimize Dehalogenation:
-
Ligand Selection: The use of bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[12]
-
Recommendation: Ligands like SPhos and XPhos are known to be effective in suppressing dehalogenation.[9]
-
-
Base Optimization: Avoid using strong alkoxide bases if possible, as they can be a source of hydrides.
-
Recommendation: Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ are often a better choice.[9]
-
-
Solvent Choice: Be mindful of solvents that can act as hydride donors. While some water is often necessary, excess water can be detrimental.
-
Recommendation: Use anhydrous solvents and consider adding a small, controlled amount of water if required for the solubility of the base.
-
Q3: My reaction mixture contains a significant amount of homocoupled biaryl product derived from my boronic acid. What causes this and how can I prevent it?
Homocoupling of the boronic acid is another common side reaction that consumes your coupling partner and reduces the yield of the desired product.[13]
Mechanism of Homocoupling:
This side reaction is often mediated by Pd(II) species in the presence of oxygen.[14][15] It can also occur through a protonolysis/second transmetalation event.[13]
Strategies to Prevent Homocoupling:
-
Exclusion of Oxygen: Rigorous exclusion of oxygen is crucial.[15]
-
Recommendation: Degas your reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[9]
-
-
Palladium Pre-catalyst: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it needs to be reduced in-situ to the active Pd(0) species. Homocoupling can be more prevalent during this activation step.
-
Ligand Choice: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[2]
Q4: I am also observing protodeboronation of my boronic acid. How can I mitigate this side reaction?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying your boronic acid.[16] This is a well-known undesired side reaction in Suzuki couplings.[16][17]
Factors Influencing Protodeboronation:
-
Base: The presence of a base, which is necessary for the Suzuki coupling, can also catalyze protodeboronation.[17][18]
-
Water: Aqueous conditions can promote this side reaction.[16]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
Mitigation Strategies:
-
Use Boronic Esters: Pinacol boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[17]
-
Base Selection: The choice of base can be critical. In some cases, using a weaker base like CsF has been shown to minimize protodeboronation.[19]
-
Reaction Conditions: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal protodeboronation.[2] For particularly sensitive substrates, base-free "cationic" Suzuki-Miyaura coupling methods have been developed.[20]
Frequently Asked Questions (FAQs)
Q1: In this compound, which halogen is expected to react first in the Suzuki coupling?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[21][22] Therefore, the carbon-iodine bond at the 3-position is the most likely to undergo oxidative addition with the palladium catalyst first. The carbon-chlorine bond at the 2-position would be the next most reactive, while the carbon-fluorine bond at the 4-position is generally unreactive under typical Suzuki coupling conditions.
Q2: What is the role of the phosphine ligand in the Suzuki coupling reaction?
Phosphine ligands play a multifaceted and crucial role in the Suzuki-Miyaura coupling:[23][24]
-
Stabilization of the Palladium Catalyst: They stabilize the active Pd(0) species, keeping it soluble and preventing its decomposition into palladium black.
-
Tuning Reactivity: The electronic and steric properties of the ligand influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[12][24]
Q3: Can I perform a sequential Suzuki coupling on this compound?
Yes, the differential reactivity of the halogens makes this substrate an excellent candidate for sequential cross-coupling reactions. You can first perform a Suzuki coupling at the more reactive iodo-position under milder conditions, and then, in a subsequent step, couple at the chloro-position under more forcing conditions, potentially with a different boronic acid.[25][26] This allows for the synthesis of complex, differentially substituted pyridine derivatives.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general starting point; optimization of the ligand, base, solvent, and temperature will likely be necessary for your specific boronic acid.
-
To a Schlenk flask or vial, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2-4 mol %).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water 10:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Key Side Reactions in Suzuki Coupling
Caption: Competing reaction pathways in Suzuki coupling.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 22. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. youtube.com [youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Products from 2-Chloro-4-fluoro-3-iodopyridine Reactions
Introduction
Welcome to the technical support guide for the purification of reaction products derived from 2-Chloro-4-fluoro-3-iodopyridine. This versatile, halogen-rich pyridine derivative is a critical building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1][2] The unique electronic properties imparted by the chloro, fluoro, and iodo substituents make it a valuable synthon for creating complex molecular architectures.[2][3] However, the very reactivity that makes this compound so useful can also lead to challenges in purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common purification issues, ensuring the integrity and purity of your final compounds. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and expert advice.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup and purification of reactions involving this compound.
FAQ 1: Residual Palladium Catalyst Contamination
Question: After my Suzuki or Sonogashira coupling reaction, I'm struggling to remove the palladium catalyst from my product. Standard aqueous washes and filtration don't seem to be effective. Why is this happening and what can I do?
Answer: This is a prevalent issue, particularly with nitrogen-containing heterocycles like pyridines. The nitrogen atom in the pyridine ring can act as a strong ligand, coordinating with the palladium catalyst and keeping it in solution.[4] This makes removal by simple filtration or extraction challenging. The electron-deficient nature of the substituted pyridine ring can further stabilize these palladium complexes.[5]
Troubleshooting Steps:
-
Metal Scavengers: The most robust solution is to employ a solid-supported metal scavenger. These are functionalized polymers or silica gels with high affinity for palladium.
-
Thiol-based scavengers: Effective for a broad range of palladium species.
-
Dimercaptotriazine (DMT)-based scavengers: Offer high efficiency in capturing palladium.[4]
-
Activated Carbon: While less specific, a slurry of activated carbon can be effective in adsorbing residual palladium. It's crucial to use a high-purity grade to avoid introducing other impurities.[4]
-
-
Aqueous Washes with Chelating Agents:
-
Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help remove precipitated palladium black and other fine inorganic salts.[8][9][10] This is often a good first step before other purification methods.
FAQ 2: Difficulty in Separating Product from Starting Material or Homocoupled Byproducts
Question: My column chromatography isn't giving good separation between my desired product and unreacted this compound or homocoupled byproducts. What can I do to improve the separation?
Answer: The structural similarity between the starting material, product, and byproducts can make chromatographic separation challenging. The presence of multiple halogens gives these molecules similar polarities.
Troubleshooting Steps:
-
Optimize Column Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A shallow gradient of ethyl acetate in hexanes is a good starting point.[7] Sometimes, adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane can improve separation.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.[7]
-
-
Recrystallization: This is an excellent method for purifying solid products.
-
Solvent Selection: The key is to find a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Good Solvent Candidates:
-
-
Consider Reaction Completeness: If you have a significant amount of unreacted starting material, it's worth re-evaluating your reaction conditions to drive the reaction to completion. This could involve adjusting the reaction time, temperature, or catalyst loading.
FAQ 3: Formation of Unexpected Byproducts
Question: I'm observing unexpected byproducts in my reaction mixture. What are some common side reactions with this compound?
Answer: The multiple halogen substituents on the pyridine ring can lead to several potential side reactions.
Common Side Reactions and Byproducts:
-
Protodehalogenation: The iodo group is the most reactive site for cross-coupling. However, under certain conditions, particularly with prolonged reaction times or in the presence of certain bases and impurities, you can get replacement of the iodo or even the chloro group with a hydrogen atom.[12][13]
-
Homocoupling: This is a common byproduct in Suzuki reactions, where two molecules of the boronic acid couple together.[14] This can be exacerbated by the presence of oxygen.[14]
-
Hydrolysis: The chloro group at the 2-position can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures, leading to the corresponding pyridone.[15]
-
Reaction at other Halogen Sites: While the C-I bond is the most reactive for oxidative addition in palladium-catalyzed cross-coupling, reactions at the C-Cl bond can occur, especially with more reactive catalysts or under forcing conditions.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen-induced side reactions like homocoupling.[16]
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.
-
Choice of Base: The choice and stoichiometry of the base can be critical in Suzuki reactions to minimize side reactions.[17]
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for the most common and effective purification techniques.
Protocol 1: Palladium Removal using a Metal Scavenger
This protocol describes the use of a thiol-based silica scavenger to remove residual palladium from a crude reaction mixture.
Materials:
-
Crude reaction mixture dissolved in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene)
-
Thiol-functionalized silica gel (Palladium Scavenger)
-
Celite®
-
Filter funnel and flask
-
Rotary evaporator
Procedure:
-
Initial Filtration: Dilute the crude reaction mixture with a suitable solvent and filter through a small plug of Celite® to remove any precipitated palladium black.[8][10]
-
Scavenger Addition: Transfer the filtrate to a round-bottom flask. Add the thiol-based scavenger (typically 3-5 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature for 2-4 hours. In some cases, gentle heating (e.g., 40 °C) can improve the scavenging efficiency.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Analysis: The resulting crude product can then be further purified by column chromatography or recrystallization. It is advisable to analyze the palladium content of the purified product using ICP-MS if stringent purity is required.[4]
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying the products of this compound reactions using silica gel column chromatography.
Materials:
-
Crude product
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude mixture in various ratios of Hexanes and Ethyl Acetate. The ideal system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).[7] Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent as needed to move your product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol provides a general method for purifying solid products by recrystallization.
Materials:
-
Crude solid product
-
Recrystallization solvent(s) (e.g., Hexane/Ethyl Acetate, Ethanol/Water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent or the more soluble solvent of a pair (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Dissolution: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[7] If using a solvent pair, add the less soluble solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Then add a few drops of the more soluble solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Part 3: Data & Diagrams
Data Tables
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1271477-28-1 | |
| Molecular Formula | C₅H₂ClFIN | [18] |
| Molecular Weight | 257.43 g/mol | [18] |
| Appearance | Off-white to crystalline solid | [7] |
| Melting Point | 97 °C | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Limited solubility in water. | [1] |
Table 2: Common Chromatography Solvent Systems
| Reaction Type | Typical Product Polarity | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Suzuki Coupling (with arylboronic acid) | Moderately Polar | 90:10 to 80:20 |
| Sonogashira Coupling (with terminal alkyne) | Less to Moderately Polar | 95:5 to 90:10 |
| Buchwald-Hartwig Amination | More Polar | 80:20 to 70:30 |
Diagrams
Caption: Decision workflow for purification of products from this compound reactions.
References
- 1. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. regentsciences.lookchem.com [regentsciences.lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Iron-catalyzed protodehalogenation of alkyl and aryl halides using hydrosilanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. calpaclab.com [calpaclab.com]
improving yield and selectivity in 2-Chloro-4-fluoro-3-iodopyridine couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloro-4-fluoro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet challenging building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The this compound scaffold presents a unique challenge and opportunity. The distinct electronic properties and reactivity of the three halogen substituents allow for sequential, site-selective functionalization. The key to success lies in exploiting the differential reactivity of the C–I and C–Cl bonds towards palladium catalysts. Oxidative addition, the first and often rate-limiting step in the catalytic cycle, occurs preferentially at the more labile carbon-iodine bond.
General Troubleshooting Principles: The Foundation of Success
Before diving into specific reaction types, remember that cross-coupling reactions are notoriously sensitive to reaction parameters. Consistency is key.
-
Atmosphere Control: Always perform reactions under a strict inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidative homocoupling of alkynes (Glaser coupling) or boronic acids and can deactivate palladium catalysts through oxidation.[1][2]
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents. Trace water can lead to protodeboronation in Suzuki couplings.[2] Ensure your bases are fresh and not clumped.
-
Degassing: Thoroughly degas all solvents prior to use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for 30-60 minutes.
FAQ 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. However, the electron-deficient nature of the pyridine ring and potential for catalyst inhibition require careful optimization.
Q1: My Suzuki coupling with this compound is failing or giving very low yield. What are the most common reasons?
A1: Failure in this specific coupling often traces back to two primary issues: catalyst activity and catalyst inhibition.
-
Insufficient Catalyst Activity: The C-I bond at the 3-position is the target for the first coupling. While more reactive than the C-Cl bond, its oxidative addition can still be sluggish. Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[2] You need a more active catalyst system, typically generated from a Pd(0) or Pd(II) precatalyst and a specialized ligand.
-
Catalyst Inhibition: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, effectively sequestering the catalyst and halting the catalytic cycle.[2] The choice of ligand is critical to mitigate this effect.
Q2: I'm observing significant side products like dehalogenation and boronic acid homocoupling. How can I minimize these?
A2: These side reactions point to specific flaws in the reaction setup.
-
Dehalogenation (hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled. It suggests the presence of a hydride source. Ensure your solvent and base are not contributing to this. More importantly, a highly active and efficient catalyst system that promotes rapid cross-coupling can outcompete the dehalogenation pathway.[2]
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[2] Rigorous degassing and maintaining a strict inert atmosphere are paramount.
Q3: How do I ensure maximum selectivity for coupling at the C3-iodo position?
A3: This is the core advantage of this substrate. The selectivity is governed by the bond dissociation energies and the kinetics of oxidative addition, which follows the order C–I > C–Br >> C–Cl.[3] To exploit this, you must use conditions that are mild enough to activate the C-I bond without activating the much more robust C-Cl bond.
-
Temperature Control: Avoid excessive heat. Start with moderate temperatures (e.g., 80-90 °C) and monitor the reaction. High temperatures can begin to activate the C-Cl bond, leading to double-addition products or other side reactions.
-
Ligand Choice: Use ligands that facilitate oxidative addition at lower temperatures. Bulky, electron-rich phosphine ligands are ideal here.
Below is a flowchart to guide your troubleshooting process for low-yielding Suzuki reactions.
References
dehalogenation issues with 2-Chloro-4-fluoro-3-iodopyridine
Welcome to the dedicated technical support guide for 2-Chloro-4-fluoro-3-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging polyhalogenated pyridine. Here, we address common experimental issues, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter in a question-and-answer format, providing both explanations and actionable solutions.
Question 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is resulting in hydrodeiodination (C-I bond is reduced to C-H) instead of the desired C-C bond formation. What's causing this and how can I fix it?
Answer 1: This is a classic case of a competing reductive dehalogenation pathway. This side reaction is common with highly reactive C-I bonds and is often promoted by certain reagents and reaction conditions intended for the cross-coupling cycle.[1][2]
Causality: The palladium catalyst, after oxidative addition into the C-I bond, can react with a hydride source in the reaction mixture before transmetalation with your coupling partner can occur. Common sources of hydrides include:
-
Solvents: Alcohols (like isopropanol) or even trace water can act as hydride donors.[3]
-
Bases: Certain bases, particularly alkoxides in the presence of moisture or amines, can facilitate protonolysis or generate hydride species.
-
Reagents: Impurities in boronic acids or other organometallic reagents can sometimes contribute to this side reaction.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Sparging solvents with an inert gas like argon for 30 minutes before use is highly recommended.[4]
-
Re-evaluate Your Base: Switch from alkoxide bases (e.g., NaOtBu) to inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are less likely to promote hydrodehalogenation.[5]
-
Check Reagent Purity: Use fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters), which are less prone to protodeboronation—a related side reaction that can complicate your results.[6]
-
Optimize Catalyst and Ligand: Sometimes, a highly active catalyst system can favor the desired cross-coupling over the reduction pathway. Using bulky, electron-rich phosphine ligands can accelerate the transmetalation and reductive elimination steps of the Suzuki cycle.[4]
Question 2: I'm trying to perform a reaction at the C-Cl bond, but I'm only getting reactivity at the C-I position. How can I achieve selectivity for the chlorine?
Answer 2: Achieving direct reactivity at the C-Cl bond in the presence of an iodine on the same ring is extremely challenging due to the fundamental principles of carbon-halogen bond reactivity in transition metal catalysis.
Causality: The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen (C-X) bond.[7] The energy required to break this bond dictates the reactivity, which follows the established trend: C-I < C-Br < C-Cl < C-F .[8] The C-I bond is significantly weaker and therefore kinetically and thermodynamically more favorable for oxidative addition than the C-Cl bond.
Workflow for Sequential Functionalization: Direct reaction at the C-Cl position is generally not feasible. The standard and most reliable strategy is a sequential cross-coupling approach.
-
Step 1: Functionalize the C-I Position: Perform your first cross-coupling reaction under standard conditions (e.g., Suzuki, Heck, Sonogashira). These conditions will almost exclusively target the C-I bond.[9]
-
Step 2: Isolate and Purify: After the first reaction is complete, carefully purify your new 3-substituted-2-chloro-4-fluoropyridine intermediate.
-
Step 3: Functionalize the C-Cl Position: The C-Cl bond is significantly less reactive and will require more forcing conditions.[10][11] This typically involves:
-
More Active Catalysts: Use highly active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4]
-
Higher Temperatures: Increased reaction temperatures (e.g., 80-120 °C) are often necessary.[12]
-
Stronger Bases: Strong bases like potassium phosphate or sodium tert-butoxide may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of this compound? A1: The reactivity is dominated by the carbon-iodine bond at the 3-position. This is the most labile site for reactions like palladium-catalyzed cross-couplings, metal-halogen exchange, and other transformations involving oxidative addition.[8][9] The C-Cl bond at the 2-position is the next most reactive site, though it requires significantly more forcing conditions to react.[13] The C-F bond at the 4-position is generally considered unreactive in cross-coupling reactions and typically remains intact.[8]
Q2: What are the recommended storage and handling conditions for this compound? A2: this compound is a solid that is sensitive to light and heat, which can cause decomposition and reduce purity.[14] It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling, as it may be an irritant.
Q3: Can I expect any electronic or steric effects from the fluorine and chlorine atoms on the reactivity of the iodine? A3: Yes. Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect on the pyridine ring.[14] This makes the ring more electron-deficient, which can slightly increase the rate of oxidative addition at the C-I bond, making it even more reactive.[9] From a steric perspective, the chlorine at the adjacent 2-position can provide some steric hindrance, which might influence the choice of ligand or coupling partner in certain reactions.
Data & Protocols
Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Pd(0) sources are often effective for reactive C-I bonds.[2] |
| Ligand | PPh₃ (if using Pd₂(dba)₃) or a more robust ligand like Xantphos | PPh₃ is standard; bulky ligands can improve efficiency.[9] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Inorganic bases minimize the risk of hydrodehalogenation.[5][6] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or DME | Aprotic solvents with some water are standard for Suzuki reactions.[15] |
| Temperature | 70-90 °C | Sufficient to promote reaction without significant catalyst decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling of boronic acid.[2][15] |
Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol provides a general methodology for coupling an arylboronic acid at the C-3 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be approximately 0.1 M in the limiting reagent.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[4]
Visual Diagrams
Caption: C-X bond energy dictates reactivity in oxidative addition.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
References
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 15. Yoneda Labs [yonedalabs.com]
impact of solvent and base on 2-Chloro-4-fluoro-3-iodopyridine reactivity
Welcome to the technical support center for 2-Chloro-4-fluoro-3-iodopyridine. This versatile, tri-substituted pyridine is a valuable building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Its unique arrangement of halogen atoms—each with distinct reactivity profiles—allows for a range of selective functionalization strategies. However, harnessing this potential requires a nuanced understanding of how reaction conditions, particularly the choice of solvent and base, influence its reactivity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this reagent and achieve your desired synthetic outcomes.
I. Understanding the Reactivity Landscape of this compound
The reactivity of this compound is governed by the distinct electronic properties and bond strengths of its three carbon-halogen bonds. A foundational understanding of these differences is critical for predicting and controlling reaction outcomes.
The general order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond the most facile for the C-I bond.[1] In contrast, for nucleophilic aromatic substitution (SNAr), the reactivity is often dictated by the electronegativity of the halogen, with the C-F bond being the most susceptible to nucleophilic attack due to its ability to stabilize the intermediate Meisenheimer complex.[2][3]
The pyridine nitrogen further activates the C2 and C4 positions towards nucleophilic attack.[2][4] This intricate electronic landscape allows for a high degree of regioselectivity, provided the reaction conditions are carefully chosen.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the functionalization of this compound, with a focus on the role of solvent and base in resolving these issues.
Issue 1: Lack of Regioselectivity in Cross-Coupling Reactions
-
Problem: You are attempting a Suzuki, Sonogashira, or Buchwald-Hartwig coupling with the intention of reacting at the C-3 (iodo) position, but you observe a mixture of products, including reaction at the C-2 (chloro) position.
-
Causality: While the C-I bond is significantly more reactive, aggressive reaction conditions (high temperatures, overly strong bases, or highly active catalyst systems) can lead to competitive oxidative addition at the C-Cl bond.[5]
-
Troubleshooting Strategies:
-
Solvent Choice: Employ less polar, non-coordinating solvents like toluene or dioxane. These solvents are less likely to promote the dissociation of the palladium-ligand complex, which can sometimes lead to less selective catalysis.
-
Base Selection: Use a milder base. For Suzuki couplings, consider potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like cesium carbonate (Cs₂CO₃) or alkoxides.[6][7] For Sonogashira and Buchwald-Hartwig reactions, an organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient and less likely to promote side reactions than strong inorganic bases.[8][9]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For the highly reactive C-I bond, room temperature or slightly elevated temperatures (40-60 °C) are often sufficient.[8]
-
Catalyst and Ligand: Use a less reactive palladium catalyst or a ligand that favors selectivity for the C-I bond. For example, a catalyst with a less electron-rich phosphine ligand might be more selective.
-
Issue 2: Poor Yields in Nucleophilic Aromatic Substitution (SNAr)
-
Problem: You are attempting to displace the fluorine atom at the C-4 position with a nucleophile (e.g., an alcohol, amine, or thiol), but the reaction is sluggish or gives low yields.
-
Causality: The success of an SNAr reaction is highly dependent on the ability of the solvent to stabilize the charged Meisenheimer intermediate and the strength of the base to deprotonate the nucleophile or facilitate the elimination of the leaving group.[10]
-
Troubleshooting Strategies:
-
Solvent Selection: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents are excellent at solvating the charged intermediate, thereby lowering the activation energy of the reaction.[4]
-
Base Choice: A strong, non-nucleophilic base is often required. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for deprotonating alcohols and thiols. For amine nucleophiles, a strong inorganic base like cesium carbonate or a weaker base like potassium carbonate can be effective, depending on the nucleophilicity of the amine.[11]
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increase the temperature, monitoring for decomposition of starting materials or products.
-
Issue 3: Protodeboronation in Suzuki Coupling
-
Problem: In a Suzuki coupling, you observe the formation of the product where the boronic acid has been replaced by a hydrogen atom.
-
Causality: Pyridylboronic acids can be susceptible to protodeboronation, especially in the presence of aqueous bases and at elevated temperatures.[7]
-
Troubleshooting Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and bases to minimize the presence of water. If an aqueous base is necessary, use a biphasic solvent system (e.g., toluene/water) and minimize the reaction time.
-
Base Selection: Consider using a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF), which can activate the boronic acid without promoting protodeboronation as strongly as hydroxide or carbonate bases.[12]
-
Reaction Temperature: Keep the reaction temperature as low as possible.
-
Issue 4: Homocoupling of Alkynes in Sonogashira Reactions (Glaser Coupling)
-
Problem: You observe the formation of a symmetrical di-alkyne byproduct.
-
Causality: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[13]
-
Troubleshooting Strategies:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use.[13]
-
Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly to prevent prolonged exposure of the alkyne to the catalyst system.
-
III. Frequently Asked Questions (FAQs)
Q1: At which position will a Grignard or organolithium reagent react?
A1: The use of highly reactive organometallic reagents like Grignard or organolithium reagents with this compound can be complex. Due to the high reactivity of these reagents, you may observe a loss of regioselectivity. Halogen-metal exchange is most likely to occur at the most reactive C-I bond. However, direct nucleophilic addition to the pyridine ring is also a possibility. For selective C-H functionalization, specialized bases like n-butylsodium may be required to deprotonate specific positions.[14] Careful optimization and low-temperature conditions are crucial.
Q2: Can I perform a selective reaction at the C-2 (chloro) or C-4 (fluoro) position in the presence of the iodine at C-3?
A2: Achieving selectivity for the less reactive C-Cl or C-F bonds in a cross-coupling reaction while the C-I bond is present is extremely challenging and generally not synthetically viable.[1] However, for SNAr reactions, it is possible to selectively target the C-4 (fluoro) position. The C-F bond is often more reactive than the C-Cl bond in SNAr on electron-deficient rings.[2][3] By using typical SNAr conditions (a strong nucleophile in a polar aprotic solvent), you can achieve selective substitution at the C-4 position.
Q3: What is the best general-purpose solvent and base combination for a Suzuki coupling at the C-3 position?
A3: A good starting point for a Suzuki coupling at the C-3 position is a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) with potassium carbonate (K₂CO₃) as the base in a solvent system of dioxane and water (e.g., a 4:1 mixture).[7] This combination is robust and generally provides good yields with high selectivity for the C-I bond.
Q4: How does the pyridine nitrogen affect the reactivity of the molecule?
A4: The electron-withdrawing nature of the pyridine nitrogen atom makes the entire ring more electron-deficient compared to a benzene ring. This has two main effects: 1) It activates the ring towards nucleophilic attack, particularly at the positions ortho (C2) and para (C4) to the nitrogen.[4] 2) In the context of palladium-catalyzed cross-coupling, the more electron-deficient nature of the C-X bonds can facilitate the oxidative addition step.[5]
Q5: What safety precautions should I take when working with this compound?
A5: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
IV. Experimental Protocols and Data
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes the coupling of this compound with an arylboronic acid.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Selective Sonogashira Coupling at the C-3 Position
This protocol details the coupling of this compound with a terminal alkyne.
-
Reaction Setup:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.5 equiv.).
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
-
Reaction Execution:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 3: Selective Buchwald-Hartwig Amination at the C-3 Position
This protocol describes the amination of this compound with a primary or secondary amine.[9]
-
Reaction Setup:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
-
Reaction Execution:
-
Stir the reaction mixture at 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Data Summary: Influence of Solvent and Base on Reaction Outcomes
The following table summarizes expected outcomes based on the choice of solvent and base for different reaction types.
| Reaction Type | Target Position | Recommended Solvent(s) | Recommended Base(s) | Expected Outcome & Key Considerations |
| Suzuki-Miyaura | C-3 (Iodo) | Dioxane/H₂O, Toluene | K₂CO₃, K₃PO₄ | High selectivity for the C-I bond. Use of stronger bases or more polar solvents may decrease selectivity. |
| Sonogashira | C-3 (Iodo) | THF, DMF | Et₃N, DIPEA | High selectivity under mild conditions. Requires an inert atmosphere to prevent alkyne homocoupling. |
| Buchwald-Hartwig | C-3 (Iodo) | Toluene, Dioxane | Cs₂CO₃, KOtBu | Excellent selectivity for the C-I bond. Ligand choice is critical for reaction efficiency. |
| SNAr | C-4 (Fluoro) | DMF, DMSO, NMP | NaH, KOtBu | Selective substitution at the most activated C-F bond. Requires polar aprotic solvent to stabilize the Meisenheimer intermediate. |
V. Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is key to rational troubleshooting and reaction optimization.
Palladium-Catalyzed Cross-Coupling Cycle
All three cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The high selectivity for the C-3 position is due to the significantly lower activation energy for the oxidative addition of the palladium(0) catalyst to the C-I bond compared to the C-Cl and C-F bonds.[1]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient pyridine ring at the C-4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom and the electron-withdrawing effect of the pyridine nitrogen stabilize this intermediate. In the second step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C-4 position.
VI. References
-
BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. --INVALID-LINK--
-
Wikipedia. Sonogashira coupling. --INVALID-LINK--
-
ResearchGate. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. --INVALID-LINK--
-
National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. --INVALID-LINK--
-
Organic Chemistry Portal. Sonogashira Coupling. --INVALID-LINK--
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. --INVALID-LINK--
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. --INVALID-LINK--
-
Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. --INVALID-LINK--
-
BenchChem. Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions. --INVALID-LINK--
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. --INVALID-LINK--
-
Crystal Growth & Design. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. --INVALID-LINK--
-
ResearchGate. Comparative insight into the halogen bonding of 4-chloropyridine and its metal [CuI,ZnII] coordinations with halide ions: A theoretical study on M–C–X⋯X. --INVALID-LINK--
-
BenchChem. troubleshooting common side reactions in 1,2,4-triazine functionalization. --INVALID-LINK--
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. --INVALID-LINK--
-
National Center for Biotechnology Information. Functionalization of Pyridines at the C4 Position via Metalation and Capture. --INVALID-LINK--
-
Reddit. Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? --INVALID-LINK--
-
Infoscience. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. --INVALID-LINK--
-
National Center for Biotechnology Information. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. --INVALID-LINK--
-
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. --INVALID-LINK--
-
Quora. Which is stronger, the covalent bond C-F or C-CL? Why? --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. --INVALID-LINK--
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 2-Chloro-4-fluoro-3-iodopyridine
Welcome to the technical support guide for 2-Chloro-4-fluoro-3-iodopyridine (CAS No. 1271477-28-1). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile, polyhalogenated pyridine building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the stability and reactivity of this valuable reagent.
This guide is structured into a Frequently Asked Questions (FAQs) section for quick reference and a more in-depth Troubleshooting Guide to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns are its sensitivity to light, heat, and potentially strong reducing or basic conditions. Like many iodinated aromatic compounds, the carbon-iodine (C-I) bond is the most labile and susceptible to cleavage.[1] Decomposition can be initiated by light or high temperatures, leading to discoloration (often pink or brown) and the formation of impurities.[1] Therefore, proper storage and handling are critical.
Q2: How should I store this reagent?
A2: this compound should be stored in a cool, dry, and dark place.[1] While some suppliers suggest room temperature storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability, especially after the container has been opened.[2] Always keep the container tightly sealed to prevent exposure to moisture and air.
Q3: What is the hierarchy of reactivity for the halogens on this pyridine ring?
A3: In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of carbon-halogen (C-X) bonds is inversely related to their bond dissociation energy.[3][4] The generally accepted order of reactivity is:
I > Cl > F [3]
This is because the C-I bond is the weakest, making the oxidative addition of a palladium(0) catalyst—often the rate-determining step—most facile at the C-3 position.[3][4] The C-F bond is exceptionally strong and typically unreactive in these coupling reactions.[3][5][6]
Q4: Can this compound undergo Nucleophilic Aromatic Substitution (SNAr)? If so, where?
A4: Yes. The pyridine ring is an electron-poor aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with electron-withdrawing halogens.[7][8] Nucleophilic attack is favored at the positions ortho (C-2) and para (C-4) to the ring nitrogen, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom.[8][9][10]
Given the substituents in this compound, SNAr is most likely to occur at the C-2 (chloro) or C-4 (fluoro) positions. While C-F bonds are strong, fluorine can act as a leaving group in SNAr reactions when the ring is sufficiently activated.[11] The precise site of substitution will depend on the nucleophile and reaction conditions.
Troubleshooting Guide & Experimental Protocols
This section addresses common problems encountered during reactions involving this compound and provides actionable solutions.
Problem 1: Low yield in cross-coupling reactions with evidence of starting material decomposition.
-
Symptom: The reaction mixture turns dark, and analysis (TLC, LC-MS) shows multiple unidentified byproducts alongside unreacted starting material.
-
Likely Cause: Degradation of the starting material due to harsh reaction conditions, particularly elevated temperatures or prolonged reaction times, leading to de-iodination or other side reactions.
-
Causality: The C-I bond is the most reactive site but also the most prone to homolytic cleavage or proto-deiodination (replacement with hydrogen) under thermal stress or in the presence of certain reagents.
Solutions & Optimization Protocol
| Parameter | Recommendation | Rationale |
| Temperature | Start with lower temperatures (e.g., 50-70 °C) and only increase if necessary. | Minimizes thermal decomposition of the sensitive C-I bond. Iodopyridines are the most reactive halopyridines and often do not require high heat.[3] |
| Inert Atmosphere | Rigorously degas the solvent and reaction mixture (e.g., with 3-4 vacuum/inert gas cycles). Maintain a positive pressure of argon or nitrogen throughout the reaction.[12][13] | Oxygen can interfere with the catalytic cycle and promote side reactions. Proper inerting techniques are crucial for reproducible results.[14][15] |
| Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands promote efficient oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction conditions.[16] |
| Base Selection | Use a moderately strong, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Avoid excessively strong bases like alkoxides if SNAr is a concern. | The base is crucial for the catalytic cycle, but an overly strong or nucleophilic base can promote side reactions or degradation. |
Workflow Diagram: Troubleshooting Low Cross-Coupling Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Problem 2: Observation of significant proto-deiodination (replacement of Iodine with Hydrogen).
-
Symptom: LC-MS or ¹H NMR analysis shows the presence of 2-chloro-4-fluoropyridine as a major byproduct.
-
Likely Cause: This side reaction can be promoted by trace amounts of water, protic solvents (like ethanol or methanol used as additives), or certain bases and phosphine ligands that can act as hydride sources.
-
Causality: The palladium-hydride species, which can form in the catalytic cycle, can react with the starting material in a reductive process, cleaving the C-I bond and replacing it with a C-H bond.
Solutions & Protocol Adjustments
-
Ensure Anhydrous Conditions:
-
Solvent Choice:
-
Favor aprotic solvents like 1,4-dioxane, toluene, or DME.
-
If a protic co-solvent is required for solubility, minimize its amount and ensure it is anhydrous.
-
-
Reagent Purity:
-
Ensure the purity of the boronic acid/ester or other coupling partner, as impurities can contribute to catalyst deactivation and side reactions.
-
Problem 3: Unwanted nucleophilic substitution at C-2 or C-4 instead of cross-coupling at C-3.
-
Symptom: Formation of byproducts where the chloro or fluoro group has been displaced by the base, solvent fragments (e.g., methoxy group from methanol), or the nucleophilic coupling partner.
-
Likely Cause: The reaction conditions (e.g., strong nucleophilic base, high temperature) are promoting a competitive SNAr pathway.
-
Causality: The C-2 and C-4 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen.[8][9] High temperatures and strong nucleophiles can overcome the activation barrier for this pathway.
Diagram: Reactivity Sites on this compound
Caption: Relative reactivity of the halogenated positions on the pyridine ring.
Solutions & Protocol for Selective Cross-Coupling
Here is a self-validating protocol designed to favor Suzuki coupling at the C-3 position while minimizing SNAr and decomposition.
Objective: To selectively couple an arylboronic acid at the C-3 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
SPhos (0.02-0.04 equiv)
-
K₃PO₄ (potassium phosphate), finely ground and dried (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
Step-by-Step Protocol:
-
Glassware Preparation: Dry a Schlenk flask equipped with a magnetic stir bar and condenser in an oven at 140 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a stream of dry argon or nitrogen.[13]
-
Reagent Addition: To the cooled flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing (Self-Validation Step): Subject the heterogeneous mixture to three cycles of vacuum-backfill with inert gas. A color change in the catalyst (e.g., from purple/dark red to yellow/brown) is often indicative of the formation of the active Pd(0) species and confirms an oxygen-free environment.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring. The reaction progress should be monitored by a suitable method (e.g., TLC or LC-MS) every 1-2 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 2-Chloro-4-fluoro-3-iodopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for Sonogashira cross-coupling reactions involving the challenging substrate, 2-Chloro-4-fluoro-3-iodopyridine. As a polyhalogenated and electron-deficient heterocycle, this substrate presents unique challenges that require careful consideration of reaction parameters. This document provides field-proven insights and scientifically-grounded solutions to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental failures in a question-and-answer format, providing a logical path to identifying and resolving the root cause of a failed Sonogashira reaction with this compound.
Question 1: My reaction shows no product formation, only starting material. What are the likely causes?
Answer:
Complete lack of reactivity in a Sonogashira coupling with this compound typically points to a fundamental issue with the catalytic cycle. The primary site of reaction should be the highly reactive C-I bond. Failure to initiate the reaction suggests a problem with one of the following:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the oxidative addition step, which is the rate-limiting step of the reaction. If your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, has degraded due to prolonged storage or exposure to air, it will be inactive. A common sign of catalyst death is the rapid formation of palladium black at the start of the reaction.
-
Solution: Use a fresh, high-purity palladium catalyst or a pre-catalyst that generates the active Pd(0) species in situ. Ensure all reagents and solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the catalyst.
-
-
Ineffective Base: The base is critical for deprotonating the terminal alkyne to form the reactive acetylide nucleophile. For an electron-deficient substrate like this compound, the acidity of the reaction medium is important.
-
Solution: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. However, if your alkyne is particularly weak acid, a stronger base may be required. Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents).
-
-
Copper(I) Co-catalyst Issues: In the traditional Sonogashira reaction, Cu(I) is a co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Solution: Use fresh, high-purity copper(I) iodide (CuI). The salt should be a white to light tan powder; a significant green or blue tint indicates oxidation to Cu(II), which is ineffective.
-
-
Low Reaction Temperature: While the C-I bond is the most reactive of the halogens on the pyridine ring, the overall electron-deficient nature of the ring can slow the oxidative addition step.
-
Solution: If the reaction is being run at room temperature, consider gently heating the reaction to 40-60 °C. Monitor carefully, as excessive heat can lead to catalyst decomposition.
-
Question 2: I'm observing significant homo-coupling of my alkyne (Glaser product). How can I minimize this side reaction?
Answer:
The formation of a diyne byproduct, known as Glaser coupling, is a common and frustrating side reaction in Sonogashira couplings, particularly when using a copper co-catalyst. This occurs when two molecules of the copper acetylide couple with each other, a process promoted by oxygen.
To suppress this unwanted pathway, consider the following strategies:
-
Strictly Anaerobic Conditions: This is the most critical factor. Oxygen is a key promoter of Glaser coupling.
-
Solution: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them for an extended period. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Copper-Free Conditions: The homo-coupling is mediated by the copper co-catalyst. Removing it from the reaction can eliminate this side product.
-
Solution: A plethora of copper-free Sonogashira protocols have been developed. These reactions often require a different ligand and base system to facilitate the direct reaction of the palladium acetylide intermediate. A common system involves a palladium source, a phosphine ligand, and an amine base in a polar aprotic solvent.
-
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the bimolecular homo-coupling reaction.
-
Reduced Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homo-coupling.
-
Solution: Use the minimum effective amount of CuI, typically 1-5 mol%.
-
Question 3: My reaction is sluggish and gives a low yield of the desired product. How can I improve the conversion?
Answer:
Low yields and sluggish reactions with this compound can often be attributed to the substrate's electronic properties and potential for catalyst inhibition.
-
Ligand Choice: The ligand on the palladium center plays a crucial role in the catalyst's activity. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.
-
Solution: If you are using a standard ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich and sterically demanding ligand such as XPhos, SPhos, or P(t-Bu)₃.
-
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species.
-
Solution: While amine bases can sometimes serve as the solvent, for challenging substrates, polar aprotic solvents like DMF, NMP, or THF can be more effective.
-
-
Potential for Catalyst Poisoning: Pyridine-based substrates can sometimes coordinate to the palladium center and inhibit catalysis.
-
Solution: Increasing the catalyst loading slightly (e.g., from 1-2 mol% to 5 mol%) might overcome partial catalyst inhibition. Additionally, ensuring a high purity of all reagents is crucial to avoid introducing other potential catalyst poisons.
-
Question 4: I am observing the formation of a di-alkynylated product. How can I achieve selective mono-alkynylation at the C-I position?
Answer:
Your substrate has three potential reaction sites: the C-I, C-Cl, and C-F bonds. The C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions. The reactivity order for Sonogashira coupling is C-I > C-Br >> C-Cl. Therefore, selective reaction at the C-I position is expected. However, under forcing conditions, a second coupling at the C-Cl position can occur.
To ensure mono-alkynylation, you should:
-
Control Reaction Temperature: The C-Cl bond is significantly less reactive than the C-I bond and typically requires higher temperatures to undergo oxidative addition.
-
Solution: Run the reaction at the lowest temperature that allows for the consumption of the starting material (e.g., room temperature to 40 °C). Avoid excessive heating.
-
-
Control Stoichiometry: Using a large excess of the alkyne can drive the reaction towards di-substitution.
-
Solution: Use a slight excess of the terminal alkyne (e.g., 1.1-1.2 equivalents) to favor the mono-alkynylated product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst/ligand system for coupling with this compound?
A1: For an electron-deficient substrate like this, a robust catalytic system is recommended. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can work, systems employing bulky, electron-rich phosphine ligands often provide better results by accelerating the oxidative addition step. Consider using a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos, SPhos, or P(t-Bu)₃.
Q2: Why is the choice of base so critical in this reaction?
A2: The base has two primary roles: it deprotonates the terminal alkyne to generate the nucleophilic acetylide species, and it neutralizes the hydrogen halide (HI) that is formed as a byproduct during the reaction. An insufficient amount or an inappropriate base can lead to a low concentration of the active nucleophile and a drop in pH, which can deactivate the catalyst.
Q3: Can I run this reaction without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the issue of alkyne homo-coupling. These conditions typically require a palladium catalyst, a suitable phosphine ligand, and an amine base. The reaction may require slightly elevated temperatures compared to the copper-catalyzed version.
Q4: How do the chloro and fluoro substituents affect the reaction?
A4: The chloro and fluoro groups are electron-withdrawing, which makes the pyridine ring electron-deficient. This electronic effect can actually be beneficial, as it can promote the oxidative addition of the C-I bond to the Pd(0) center. The C-Cl bond is much less reactive than the C-I bond and will typically not react under conditions optimized for the C-I bond coupling. The C-F bond is generally considered inert to these reaction conditions.
Experimental Protocols & Data
Baseline Protocol for Mono-alkynylation of this compound
This protocol provides a starting point for the reaction. Optimization may be necessary depending on the specific alkyne used.
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) (3 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous, degassed THF (or DMF) to dissolve the solids.
-
Add triethylamine (3 equiv) via syringe.
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat to 40-50 °C.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Recommended Starting Conditions
| Parameter | Condition A (Standard Cu-catalyzed) | Condition B (Cu-free) | Condition C (For Challenging Alkynes) |
| Palladium Source | PdCl₂(PPh₃)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | P(t-Bu)₃ (4 mol%) | XPhos (4 mol%) |
| Copper Source | CuI (4 mol%) | None | None |
| Base | Triethylamine (3 equiv) | Diisopropylethylamine (3 equiv) | K₂CO₃ (3 equiv) |
| Solvent | THF or DMF | DMF | Dioxane or Toluene |
| Temperature | Room Temp to 50 °C | 60 - 80 °C | 80 - 100 °C |
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Sonogashira failures.
optimizing reaction temperature for 2-Chloro-4-fluoro-3-iodopyridine couplings
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-4-fluoro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization for this versatile, yet challenging, building block. As a trisubstituted pyridine, its reactivity is nuanced, and temperature is a critical parameter for achieving high yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for cross-coupling reactions?
A1: The challenge arises from three key factors:
-
Multiple Halogen Sites: The substrate possesses three different halogens (I, Cl, F) with distinct reactivities. In palladium-catalyzed cross-coupling, the order of reactivity for oxidative addition is generally C–I > C–Br > C–Cl >> C–F.[1] This inherent difference allows for selective coupling at the C-3 position (Iodo), but higher temperatures can lead to unwanted side reactions at the C-2 position (Chloro).
-
Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, leading to sluggish or incomplete reactions.[2] This is a common issue with 2-substituted pyridines and is often referred to as the "2-pyridyl problem".[3]
-
Electronic Nature: The pyridine ring is electron-deficient, and the presence of two electron-withdrawing halogens (Cl and F) further influences the electronics of the C-I bond, affecting its reactivity in the oxidative addition step.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Relative Reactivity of Halogen Sites
Q2: Why is temperature such a critical parameter for this specific substrate?
A2: Temperature is a double-edged sword in these reactions.
-
Promoting Reaction: Sufficient thermal energy is required to overcome the activation barriers for the key steps in the catalytic cycle, particularly oxidative addition and reductive elimination.[4] For some less reactive coupling partners, higher temperatures are necessary to achieve a reasonable reaction rate.[5]
-
Inducing Side Reactions: Excessive heat can lead to several undesirable outcomes:
-
Catalyst Decomposition: Palladium catalysts, especially the active Pd(0) species, can decompose at high temperatures, leading to the formation of inactive palladium black.
-
Loss of Selectivity: Higher temperatures can provide enough energy to initiate oxidative addition at the less reactive C-Cl bond, leading to a mixture of products.
-
Hydrodehalogenation: This is a common side reaction where the halogen is replaced by a hydrogen atom. It can be exacerbated by high temperatures, especially if sources of protons (like trace water) are present.
-
Homocoupling: Unwanted coupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can be favored at higher temperatures.
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation.[6] When coupling this compound, temperature control is paramount for success.
Q3: My Suzuki reaction is sluggish or stalls at low temperatures (e.g., <60 °C). What is the likely cause and solution?
A3: A sluggish reaction at lower temperatures often points to a high activation energy barrier for a key step in the catalytic cycle.
-
Causality:
-
Slow Oxidative Addition: While the C-I bond is reactive, a bulky or electron-poor boronic acid partner might require more energy for the subsequent steps to proceed efficiently. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[7]
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is facilitated by a base.[2] If the base is not sufficiently soluble or active at lower temperatures, this step can be slow.
-
Difficult Reductive Elimination: The final, product-forming step can also have a significant energy barrier, particularly if the ligands on the palladium are not optimal for promoting this step.[8]
-
-
Troubleshooting Workflow:
dot graph TD { A[Start: Sluggish Reaction at <60°C] --> B{Is the Catalyst System Appropriate?}; B -- "Yes" --> C{Is the Base Fully Solubilized/Active?}; B -- "No" --> D[Consider Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos)]; C -- "Yes" --> E[Gradually Increase Temperature]; C -- "No" --> F[Switch to a more soluble base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system (e.g., Dioxane/H₂O)]; E -- "Monitor by TLC/LCMS every 10°C" --> G{Reaction Proceeds?}; G -- "Yes" --> H[End: Reaction Optimized]; G -- "No, even at 80-100°C" --> I[Re-evaluate Ligand and Catalyst Loading. Potential Catalyst Inhibition.]; D --> E; F --> E; I --> D;
} Troubleshooting a Sluggish Suzuki Reaction
Q4: I'm observing significant byproduct formation (hydrodeiodination, homocoupling) at higher temperatures (>100 °C). How can I mitigate this?
A4: High-temperature side reactions indicate that undesired pathways are becoming kinetically competitive with the productive cross-coupling cycle.
-
Causality:
-
Hydrodeiodination: Often caused by trace water acting as a proton source. High temperatures can accelerate this process.
-
Homocoupling of Boronic Acid: This is frequently caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle that consumes the boronic acid.[2] High temperatures can exacerbate this and also promote thermal decomposition pathways.
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by a proton source (like water), especially under basic conditions at elevated temperatures, removing it from the reaction.[2]
-
-
Solutions:
-
Lower the Temperature: This is the most direct solution. Find the "sweet spot" where the desired reaction proceeds efficiently but side reactions are minimized. An optimal temperature is often found in the 80-100 °C range for many systems.[9][10]
-
Rigorous Inert Conditions: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles) and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to prevent oxygen-mediated homocoupling.[2]
-
Use Anhydrous Reagents: Ensure the solvent and base are scrupulously dry to minimize hydrodeiodination and protodeboronation.[2] Using boronate esters instead of boronic acids can sometimes reduce these side reactions.[11]
-
Optimize Ligand/Catalyst: A more efficient ligand (e.g., a Buchwald-type biarylphosphine ligand like SPhos) can often accelerate the desired catalytic cycle, allowing the reaction to be run at a lower temperature.[12]
-
| Parameter | Recommended Starting Conditions for Suzuki Coupling |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) |
| Ligand | If using Pd(OAc)₂ or Pd₂(dba)₃, use a suitable ligand like SPhos or XPhos (L:Pd ratio 2:1 to 4:1) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), DMF, or Toluene |
| Starting Temp. | 80 °C |
| Optimization Range | 60 °C to 110 °C |
Troubleshooting Guide: Sonogashira & Buchwald-Hartwig Couplings
Q5: My Sonogashira coupling with this compound is giving low yields, and I see a lot of alkyne homocoupling (Glaser product). Is this temperature-related?
A5: Yes, temperature plays a significant role, but it's closely linked to the reaction atmosphere and catalyst system.
-
Causality: The Sonogashira reaction typically uses a dual catalyst system of palladium and copper. The homocoupling of terminal alkynes is a well-known copper-catalyzed side reaction that is highly promoted by the presence of oxygen. While higher temperatures can accelerate the desired coupling, they can also increase the rate of this oxidative homocoupling if oxygen is present.[13]
-
Solutions:
-
Strict Oxygen Exclusion: This is the most critical factor. Degas your solvents and amine base rigorously. Maintain a positive pressure of inert gas.
-
Moderate Temperature: Start at room temperature or slightly elevated temperatures (e.g., 40-65 °C). Many Sonogashira couplings are efficient without aggressive heating. Only increase the temperature if the reaction is slow, and do so cautiously while monitoring for byproduct formation.
-
Copper-Free Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These often require a different ligand and may have different temperature optima but eliminate the primary cause of Glaser coupling.
-
Q6: I am attempting a Buchwald-Hartwig amination and observing decomposition at high temperatures. What is the optimal temperature range?
A6: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and temperature.[14] Catalyst decomposition is a common failure mode.
-
Causality: The palladium-amide complexes formed during the catalytic cycle can be thermally unstable. High temperatures can lead to β-hydride elimination from the amine or other decomposition pathways, deactivating the catalyst.[15] Furthermore, strong bases like NaOtBu or LHMDS used in these reactions can degrade ligands or substrates at excessive temperatures.
-
Solutions:
-
Use Modern Ligands: Modern, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to promote reductive elimination at lower temperatures and form more stable catalytic intermediates.[14][15] Some reactions can even be run at room temperature with the right catalyst system.[16]
-
Start Low and Go Slow: Begin your optimization at a moderate temperature, such as 80 °C, especially when using aryl chlorides. For a reactive C-I bond like the one in your substrate, even lower temperatures may be sufficient.[17]
-
Screen Solvents and Bases: The choice of solvent (e.g., Toluene, Dioxane, t-BuOH) and base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can dramatically affect the required temperature. A thorough screening is often necessary. Microwave-assisted heating can sometimes provide rapid and controlled heating to a target temperature, minimizing decomposition over long reaction times.[18]
-
Experimental Protocol: Temperature Screening
This protocol provides a general workflow for optimizing the reaction temperature for a cross-coupling reaction using this compound.
Step-by-Step Methodology
-
Reaction Setup: In parallel reaction vials suitable for heating, add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vials, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by a pre-mixed solution of the palladium precursor and ligand (or the pre-formed catalyst).
-
Parallel Heating: Place the vials in a parallel synthesizer or separate heating blocks set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction for analysis by TLC or LC-MS.
-
Analysis: Compare the consumption of starting material, formation of the desired product, and formation of key byproducts (e.g., hydrodeiodinated starting material) at each temperature.
-
Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and clean product formation. If necessary, perform a second screen with a narrower temperature range around the initial optimum.
References
- 1. nobelprize.org [nobelprize.org]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reductive elimination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [repository.kaust.edu.sa]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-fluoro-3-iodopyridine and 2-bromo-4-fluoro-3-iodopyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polyfunctionalized heterocyclic scaffolds are indispensable building blocks. Among these, substituted pyridines are of paramount importance. The strategic placement of multiple, distinct halogen atoms on the pyridine ring transforms it into a versatile platform for sequential, site-selective functionalization. This guide provides an in-depth, objective comparison of the reactivity of two such critical intermediates: 2-chloro-4-fluoro-3-iodopyridine and 2-bromo-4-fluoro-3-iodopyridine .
Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is crucial for designing efficient, high-yielding, and predictable synthetic routes. This document will dissect the chemical behavior of these two reagents in the most common and powerful transformations in the synthetic chemist's arsenal: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By grounding our discussion in fundamental mechanistic principles and supporting it with experimental data, this guide aims to empower researchers to make informed decisions in substrate selection and reaction design.
Pillar 1: Fundamental Principles of Reactivity
The reactivity of any polyhalogenated pyridine is governed by a confluence of factors, primarily the inherent properties of the carbon-halogen bonds and the electronic landscape of the pyridine ring.
-
Carbon-Halogen Bond Strength: The single most important factor in determining the site of reaction in many transformations, especially palladium-catalyzed cross-couplings, is the bond dissociation energy (BDE) of the C-X bond. The strength of these bonds increases significantly up the group.
| Bond | Average Bond Energy (kJ/mol) |
| C–I | ~240 |
| C–Br | ~276 |
| C–Cl | ~339 |
| C–F | ~485 |
This trend dictates that the C-I bond is the weakest and therefore the most susceptible to cleavage, for instance, during the oxidative addition step of a cross-coupling cycle.[1][2]
-
Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, creating electron-deficient (electrophilic) centers at the α (2,6) and γ (4) positions. This makes these positions particularly susceptible to nucleophilic attack.[3] Furthermore, the halogens themselves exert a strong electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the ring.
Pillar 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthesis for forming C-C, C-N, and C-O bonds. The predictable reactivity hierarchy of carbon-halogen bonds (C-I > C-Br > C-Cl) is the guiding principle for achieving regioselectivity with these substrates.[4][5]
dot digraph "Palladium_Cross_Coupling_Cycle" { rankdir="LR"; size="7.5,4"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption="Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions."
For both This compound and 2-bromo-4-fluoro-3-iodopyridine , the reaction will overwhelmingly and selectively occur at the C-3 position due to the lability of the C-I bond.[6] The choice between the chloro and bromo analogue, therefore, depends on more subtle electronic effects and downstream synthetic plans.
Key Point of Differentiation:
The primary difference arises from the electronic influence of the halogen at the 2-position. Chlorine is more electronegative than bromine, leading to a more electron-deficient pyridine ring in the 2-chloro analogue.[6] This increased electrophilicity can slightly accelerate the rate-determining oxidative addition step at the C-I bond, potentially leading to faster reaction times or allowing for lower catalyst loadings compared to the 2-bromo counterpart under identical conditions.[6]
Comparative Performance Summary:
| Reaction Type | This compound | 2-Bromo-4-fluoro-3-iodopyridine | Key Takeaway |
| Suzuki-Miyaura Coupling | Excellent yield and selectivity at C-3. Potentially faster reaction rate due to the higher electron-withdrawing nature of Cl. | Excellent yield and selectivity at C-3. Standard, reliable reactivity. | Both are excellent substrates. The chloro-analogue may offer a slight kinetic advantage.[6] |
| Sonogashira Coupling | High yield of the C-3 alkynylated product. The C-Cl and C-F bonds remain intact under standard conditions.[7][8] | High yield of the C-3 alkynylated product. The C-Br and C-F bonds remain intact. | Both are highly effective. Regioselectivity is predictable and robust for both substrates. |
| Buchwald-Hartwig Amination | Clean, selective amination at the C-3 position. The C-Cl bond is significantly less reactive.[9] | Clean, selective amination at the C-3 position. The C-Br bond is less reactive than C-I but more reactive than C-Cl.[10][11] | Both provide excellent selectivity for the C-3 position. The bromo-analogue offers a more reactive C-2 handle for a potential second, more forcing amination step. |
Pillar 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction mechanism proceeds via a different pathway, involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.
dot digraph "SNAr_Mechanism" { rankdir="LR"; size="7.5,4"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} caption="Mechanism of Nucleophilic Aromatic Substitution (SNAr)."
In SNAr, two factors are key:
-
Ring Activation: The pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack.[3]
-
Leaving Group Ability: The reactivity trend for halogens is often the reverse of that in cross-coupling: F > Cl > Br > I . This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and is better able to stabilize the developing negative charge in the transition state of the rate-determining nucleophilic addition step.[4][12]
Analysis for the Target Molecules:
For both This compound and 2-bromo-4-fluoro-3-iodopyridine , the most activated position for SNAr is C-4 due to the presence of the highly activating fluorine atom and its position para to the ring nitrogen.
-
This compound: A nucleophile will selectively displace the fluorine atom at C-4. The C-Cl bond at the activated C-2 position is less reactive than the C-F bond. Studies have shown that 2-fluoropyridine reacts over 300 times faster than 2-chloropyridine with sodium ethoxide.[12][13]
-
2-Bromo-4-fluoro-3-iodopyridine: Similarly, nucleophilic attack will occur preferentially at the C-4 position, displacing the fluoride. The C-Br at C-2 is even less reactive than a C-Cl in SNAr reactions.[4]
Pillar 4: Experimental Protocols & Workflows
To provide a practical context, detailed protocols for a representative Suzuki-Miyaura coupling and a representative SNAr reaction are provided below.
dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption="General experimental workflow for comparative reactivity studies."
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position
This protocol is representative for both substrates and targets the C-I bond.
-
Materials:
-
2-halo-4-fluoro-3-iodopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
-
Procedure:
-
To an oven-dried reaction vial, add the 2-halo-4-fluoro-3-iodopyridine, arylboronic acid, and K₃PO₄.
-
Add a magnetic stir bar. Seal the vial with a septum and purge with argon for 10 minutes.
-
In a separate vial, prepare a stock solution of the catalyst and ligand in dioxane. Add the required amount of this solution to the reaction vial via syringe.
-
Add the remaining dioxane and water.
-
Place the vial in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting iodopyridine is consumed (typically 2-8 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
This protocol is representative for the displacement of the C-4 fluorine.
-
Materials:
-
2-halo-4-fluoro-3-iodopyridine (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.5 mmol, 1.5 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO, 3 mL)
-
-
Procedure:
-
To a round-bottom flask, add the 2-halo-4-fluoro-3-iodopyridine, K₂CO₃, and a magnetic stir bar.
-
Add DMSO followed by the secondary amine.
-
Heat the reaction mixture to 80 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Final Assessment and Recommendations
Both This compound and 2-bromo-4-fluoro-3-iodopyridine are exceptionally valuable and versatile building blocks for constructing complex, polysubstituted pyridines. The choice between them should be guided by the specific synthetic strategy.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig):
-
Both substrates will react selectively at the C-3 iodine position.
-
This compound may offer a slight kinetic advantage, potentially allowing for milder conditions or shorter reaction times.
-
2-Bromo-4-fluoro-3-iodopyridine provides a C-2 bromine handle that is more readily functionalized in a subsequent cross-coupling reaction than the C-2 chlorine of its counterpart. If a sequential, dual cross-coupling is planned, the bromo-analogue is the superior choice.
-
-
For Nucleophilic Aromatic Substitution (SNAr):
-
Both substrates will react selectively at the C-4 position to displace the highly activated fluorine atom.
-
The halogen at the C-2 position has minimal impact on the initial SNAr event.
-
If a subsequent SNAr at C-2 is desired, This compound would be preferred as the C-Cl bond is more susceptible to nucleophilic attack than the C-Br bond.
-
By understanding these fundamental reactivity patterns, researchers can harness the full synthetic potential of these powerful heterocyclic intermediates.
References
- 1. The order of bond strength among C-F, C-Cl, C-Br, C-1 is [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Halopyridines in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving halopyridine substrates. However, the success and efficiency of these transformations are critically dependent on the intrinsic reactivity of the halopyridine itself. This in-depth technical guide provides a comprehensive comparison of the reactivity of various halopyridines in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. We will delve into the underlying mechanistic principles, provide comparative experimental data, and offer detailed protocols to inform your experimental design and accelerate your research.
The Decisive Factors: Unpacking Halopyridine Reactivity
The reactivity of a halopyridine in a palladium-catalyzed cross-coupling reaction is primarily governed by two key factors: the nature of the halogen atom and its position on the pyridine ring. These factors directly influence the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.
The Halogen Effect: A Tale of Bond Strengths
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F .[1][2] This trend is inversely correlated with the C-X bond dissociation energy. The weaker the C-X bond, the more readily it undergoes oxidative addition to the Pd(0) center, thus initiating the catalytic cycle more efficiently.
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C-I | ~228 | Highest |
| C-Br | ~285 | High |
| C-Cl | ~340 | Moderate |
| C-F | ~485 | Low (requires specialized conditions) |
Table 1: Carbon-Halogen Bond Dissociation Energies and Relative Reactivity in Cross-Coupling.
Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions and shorter reaction times. Bromopyridines represent a good balance of reactivity and stability, making them widely used in synthesis. Chloropyridines, being more economical and often more readily available, are attractive substrates, but their stronger C-Cl bond necessitates more active catalytic systems, typically employing bulky, electron-rich phosphine ligands and higher reaction temperatures to achieve comparable yields to their bromo- and iodo-counterparts.[3][4] The activation of the C-F bond is particularly challenging and requires specialized catalytic systems, often involving nickel or specific palladium complexes designed for C-F activation.
The Positional Isomerism Effect: The Influence of the Ring Nitrogen
The position of the halogen on the pyridine ring significantly impacts its reactivity due to the electronic influence of the nitrogen atom. The nitrogen atom is electron-withdrawing, which polarizes the pyridine ring and influences the stability of the transition state during oxidative addition.
The general reactivity trend for the position of the halogen is: 2- and 6- > 4- > 3- and 5- .
This trend can be rationalized by considering the electronic effects within the pyridine ring. The positions alpha (2- and 6-) and gamma (4-) to the nitrogen are more electron-deficient than the beta (3- and 5-) positions. This electron deficiency at the carbon atom bearing the halogen facilitates the oxidative addition step. Computational studies have provided insights into the oxidative addition mechanism, suggesting that for 2-halopyridines, the reaction can proceed through a concerted or an SNAr-type mechanism, depending on the halogen.[5][6]
Comparative Performance in Key Cross-Coupling Reactions
To provide a practical understanding of these reactivity trends, the following sections present comparative data for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction. The data is compiled from various literature sources and aims to provide a clear comparison of yields under similar, though not always identical, conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a cornerstone of C-C bond formation.[7][8]
| Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 12h | ~95 | [1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 1,4-Dioxane, 100°C, 4h | 95 | [8] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt, K₂CO₃ | DMF/H₂O, MW, 120°C, 3 min | 60 | [3] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt, K₂CO₃ | DMF/H₂O, MW, 120°C, 3 min | 85 | [3] |
| 4-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃, KF | Dioxane, 100°C, 12h | 76 | [3] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt, K₂CO₃ | DMF/H₂O, MW, 120°C, 3 min | 65 | [3] |
Table 2: Comparative Yields in the Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid.
The data in Table 2 clearly illustrates the general reactivity trends. Iodopyridines react with high efficiency even with standard catalyst systems. Bromopyridines also provide excellent yields, often with more advanced phosphine ligands like SPhos. Notably, 3-chloropyridine can be coupled effectively under microwave conditions with a suitable N-heterocyclic carbene (NHC) precursor, outperforming its 2- and 4-chloro counterparts under these specific conditions. This highlights the importance of catalyst and condition optimization for less reactive substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides.[9][10]
| Halopyridine | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Bromopyridine | Aniline | Pd(OAc)₂/BINAP, Cs₂CO₃ | Toluene, 110°C, 8h | High (General Protocol) | [11] |
| 2-Chloropyridine | Morpholine | RuPhos-precatalyst, LiHMDS | THF, 65°C, 16h | High (Qualitative) | [12] |
| 3-Chloropyridine | n-Octylamine | Pd(OAc)₂/CyPF-tBu, NaOtBu | Toluene, 100°C, 2h | 98 | [12] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂/Xantphos, K₂CO₃ | Dioxane, 100°C | 95 (at C2) | [13] |
Table 3: Comparative Data for the Buchwald-Hartwig Amination of Halopyridines.
For the Buchwald-Hartwig amination, the choice of ligand is paramount, especially when dealing with chloropyridines. Bulky, electron-rich biarylphosphine ligands such as RuPhos and Josiphos-type ligands are highly effective for the amination of challenging chloropyridines.[12] In the case of dihalopyridines, such as 2,4-dichloropyridine, regioselectivity can be achieved, with amination typically occurring at the more reactive 2-position.[13]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[14][15]
| Halopyridine | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
| Iodobenzene (for comparison) | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF, 100°C, 12h | High (General Protocol) | [16] |
| 3-Bromopyridine | Styrene | Pd(OAc)₂/Supramolecular ligand, K₂CO₃ | Dioxane, 130°C, 1h | 78 | |
| 2-Bromopyridine | Styrene | Pd/C, NaOAc, TBAB | DMF, 130°C, 24h | Moderate | [17] |
| 4-Bromopyridine | Styrene | Pd(OAc)₂/Supramolecular ligand, K₂CO₃ | Dioxane, 130°C, 1h | <11 | [18] |
| 2-Iodopyridine | n-Butyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | DMF, 100°C, 12-16h | High (General Protocol) |
Table 4: Comparative Data for the Heck Reaction of Halopyridines.
The Heck reaction with halopyridines can be more challenging compared to their carbocyclic analogues due to potential catalyst inhibition by the pyridine nitrogen. However, with appropriate ligand and condition selection, good yields can be achieved. The data for bromopyridines with styrene suggests that the 3-isomer can be more reactive than the 2- and 4-isomers under certain supramolecular catalysis conditions, which is an interesting deviation from the general trend and highlights the nuanced interplay of factors in catalysis.[18]
Mechanistic Insights and Experimental Protocols
A deeper understanding of the underlying mechanisms and access to reliable experimental protocols are essential for successful application of these reactions.
The Catalytic Cycle: A General Overview
The palladium-catalyzed cross-coupling reactions of halopyridines generally proceed through a common catalytic cycle.
The crucial first step is the oxidative addition of the halopyridine to the Pd(0) catalyst. The facility of this step is highly dependent on the C-X bond strength and the electronic nature of the pyridine ring, as previously discussed.
Experimental Protocols
The following protocols are provided as detailed, self-validating starting points for your own investigations.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloropyridine with 4-Methoxyphenylboronic Acid [3]
-
Objective: To synthesize 4-(4-methoxyphenyl)pyridine from 4-chloropyridine and 4-methoxyphenylboronic acid.
-
Materials:
-
4-Chloropyridine hydrochloride (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.03 mmol, 3 mol%)
-
Potassium fluoride (KF) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-chloropyridine hydrochloride, 4-methoxyphenylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and KF.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline [11]
-
Objective: To synthesize N-phenylpyridin-3-amine from 3-bromopyridine and aniline.
-
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 mmol, 8 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (10 mL)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Add the toluene, followed by 3-bromopyridine and aniline.
-
Seal the tube and heat the mixture at 110 °C for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Protocol 3: Heck Reaction of 2-Iodopyridine with n-Butyl Acrylate [16][19]
-
Objective: To synthesize butyl (E)-3-(pyridin-2-yl)acrylate from 2-iodopyridine and n-butyl acrylate.
-
Materials:
-
2-Iodopyridine (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodopyridine, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add DMF, n-butyl acrylate, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is a nuanced interplay of the halogen's identity and its position on the pyridine ring. A thorough understanding of these factors is critical for the rational design of synthetic routes and the optimization of reaction conditions. While iodopyridines offer the highest reactivity, advancements in catalyst technology, particularly the development of sophisticated phosphine and NHC ligands, have rendered the more economical and abundant chloropyridines as viable and attractive substrates. This guide provides a foundational understanding and practical data to empower researchers in their endeavors to construct complex, pyridine-containing molecules that are vital to the advancement of medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational analysis of R–X oxidative addition to Pd nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 19. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to NMR Validation of 2-Chloro-4-fluoro-3-iodopyridine Reaction Products
Abstract
This guide provides a comprehensive framework for the validation of reaction products derived from 2-Chloro-4-fluoro-3-iodopyridine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a trifunctional scaffold, this pyridine derivative offers selective reactivity, primarily at the C-I bond, for palladium-catalyzed cross-coupling reactions. Accurate structural elucidation of the resulting products is paramount for their intended applications in drug discovery and materials science. This document details the comparative analysis of ¹H, ¹³C, and ¹⁹F NMR spectra of the starting material against its coupled products, supported by experimental protocols and mechanistic insights to ensure robust and reliable characterization.
Introduction: The Strategic Value of this compound
This compound is a highly valuable building block in modern synthetic chemistry. Its utility stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the C-Cl and C-F bonds. This chemoselectivity allows for precise modification at the C3 position while leaving the other halogenated sites intact for potential subsequent transformations.
Common transformations include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[1][2][3][4][5]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[6][7][8][9]
Given the complexity of these reactions, unambiguous validation of the product structure is critical. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the electronic environment and connectivity of atoms within the molecule.[10][11][12][13] This guide focuses on interpreting the key changes in ¹H, ¹³C, and ¹⁹F NMR spectra that confirm successful C-C or C-N bond formation at the C3 position.
The Principle of NMR Validation: A Comparative Approach
The core principle of validating the reaction outcome is a direct comparison of the NMR spectra of the starting material (SM) with that of the purified product. A successful reaction will be indicated by a set of predictable changes: the disappearance of signals characteristic of the SM and the appearance of new signals corresponding to the newly introduced moiety.
General Reaction Workflow
The logical flow from starting material to validated product is a critical, self-validating process. Each step confirms the success of the previous one, culminating in the final NMR analysis.
Caption: Standard workflow for synthesis and NMR validation.
Comparative Spectral Analysis: A Case Study of Suzuki-Miyaura Coupling
To illustrate the validation process, we will compare the expected NMR data for the starting material, this compound, with a representative product, 2-Chloro-4-fluoro-3-phenylpyridine , formed via a Suzuki-Miyaura coupling reaction.
NMR Profile of the Starting Material: this compound
The pyridine ring of the starting material has two protons, H-5 and H-6. Their signals are key indicators that will be monitored.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Key Insights |
| ¹H NMR | H-6: ~8.1-8.3 | Doublet of doublets (dd) | ³J(H,H) ≈ 5 Hz, ⁴J(H,F) ≈ 2 Hz | The downfield shift is typical for a proton at the α-position to the nitrogen. It shows coupling to both H-5 and the fluorine at C-4. |
| H-5: ~7.2-7.4 | Doublet of doublets (dd) | ³J(H,H) ≈ 5 Hz, ³J(H,F) ≈ 8 Hz | This proton is coupled to H-6 and shows a larger, 3-bond coupling to the fluorine atom. | |
| ¹³C NMR | C-2: ~150-152 | Doublet (d) | ²J(C,F) ≈ 15-20 Hz | Carbon bearing the chlorine atom. |
| C-3: ~90-95 | Doublet (d) | ²J(C,F) ≈ 20-25 Hz | Crucial Signal: This carbon is bonded to the heavy iodine atom, causing a significant upfield shift. This is a key signal to watch. | |
| C-4: ~160-165 | Doublet (d) | ¹J(C,F) ≈ 250-260 Hz | Carbon directly bonded to fluorine, showing a very large one-bond C-F coupling constant.[14][15][16] | |
| C-5: ~120-125 | Doublet (d) | ³J(C,F) ≈ 5-10 Hz | ||
| C-6: ~148-150 | Doublet (d) | ⁴J(C,F) ≈ 3-5 Hz | ||
| ¹⁹F NMR | ~ -90 to -110 | Multiplet | The chemical shift is highly sensitive to the electronic environment. This signal provides a direct probe of the substitution at the adjacent C-3 position. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is estimated based on typical values for fluorinated pyridines.[14]
Predicted NMR Profile of the Product: 2-Chloro-4-fluoro-3-phenylpyridine
Following a successful Suzuki coupling, the iodine at C3 is replaced by a phenyl group. This structural change leads to predictable shifts in the NMR spectra.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Key Insights & Comparison to SM |
| ¹H NMR | H-6: ~8.2-8.4 | Doublet of doublets (dd) | ³J(H,H) ≈ 5 Hz, ⁴J(H,F) ≈ 2 Hz | The chemical shift of the pyridine protons may change slightly due to the new substituent. |
| H-5: ~7.3-7.5 | Doublet of doublets (dd) | ³J(H,H) ≈ 5 Hz, ³J(H,F) ≈ 8 Hz | The key is to confirm the continued presence of the pyridine H-H and H-F coupling patterns.[17] | |
| Phenyl H's: ~7.2-7.6 | Multiplet | New Signal: The appearance of a new multiplet integrating to 5 protons is strong evidence of successful coupling. | ||
| ¹³C NMR | C-3: ~125-130 | Doublet (d) | ²J(C,F) ≈ 15-20 Hz | CRITICAL CHANGE: The C3 signal shifts dramatically downfield (by ~30-40 ppm) upon replacement of the heavy iodine atom with a carbon atom. This is the most definitive indicator of success. |
| Phenyl C's: ~128-140 | Multiple signals | New Signals: Appearance of 4 new signals (due to symmetry) for the phenyl ring. | ||
| ¹⁹F NMR | ~ -95 to -115 | Multiplet | The ¹⁹F chemical shift will likely experience a small change due to the altered electronic environment at C3. This subtle shift serves as further confirmation.[18][19] |
A Logic-Based Approach to Spectral Interpretation
A systematic approach is essential for accurately interpreting the NMR data and avoiding false positives. The following decision tree outlines the logical steps for validating a successful reaction.
Caption: Decision tree for NMR-based product validation.
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data.
Protocol for NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified, dry product into a clean vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[14]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard: For quantitative purposes, an internal standard can be added, but for routine structural confirmation, the residual solvent peak is typically sufficient for referencing.[12]
Protocol for NMR Data Acquisition (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 8-16.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width (SW): ~200 ppm or wider for unknowns. Center the spectrum around an estimated chemical shift (e.g., -100 ppm).[20]
-
Acquisition Time (AQ): ~1 second.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16-64.
-
Referencing: Use an external standard like CFCl₃ (δ = 0 ppm) or an internal standard if required.[21][22]
-
Conclusion
The validation of reaction products from this compound is a systematic process that relies on the comparative power of multinuclear NMR spectroscopy. By focusing on the key spectral changes—particularly the dramatic downfield shift of the C3 carbon signal in the ¹³C NMR spectrum and the appearance of new signals in the ¹H NMR spectrum—researchers can unambiguously confirm the selective substitution at the C-I bond. The inclusion of ¹⁹F NMR provides a valuable secondary check on the integrity of the fluorinated pyridine core. This guide provides the strategic framework and practical protocols necessary for researchers to confidently and accurately characterize these important synthetic intermediates.
References
- 1. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. rsc.org [rsc.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. jchps.com [jchps.com]
- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 14. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cheminfographic.wordpress.com [cheminfographic.wordpress.com]
- 18. benchchem.com [benchchem.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. F19 detection [nmr.chem.ucsb.edu]
- 21. rsc.org [rsc.org]
- 22. rsc.org [rsc.org]
A Comparative Analysis of Catalysts for Selective Cross-Coupling of 2-Chloro-4-fluoro-3-iodopyridine
Introduction: The Strategic Importance of 2-Chloro-4-fluoro-3-iodopyridine in Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles like this compound is a critical step in the synthesis of complex molecules for pharmaceuticals and materials science. This versatile building block, featuring three distinct halogen substituents on a pyridine core, offers a unique platform for sequential and site-selective cross-coupling reactions. The ability to precisely introduce molecular complexity at specific positions is paramount in modern medicinal chemistry for the rapid exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1]
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this process follows the well-established trend: C-I < C-Br < C-Cl.[2] Consequently, the carbon-iodine bond at the C-3 position is the most labile and, therefore, the most reactive site for cross-coupling, allowing for selective functionalization while preserving the less reactive chloro and fluoro substituents for subsequent transformations.
This guide provides a comparative analysis of various catalytic systems for the selective cross-coupling of this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By understanding the interplay between catalyst, ligand, base, and reaction conditions, researchers can make informed decisions to achieve high yields and regioselectivity in their synthetic endeavors.
Comparative Performance of Catalytic Systems for Selective C-3 Functionalization
The choice of the catalytic system is crucial for controlling the outcome of the cross-coupling reaction, directly impacting yield, reaction time, and functional group tolerance. Below is a comparative overview of catalyst performance for the selective functionalization at the C-3 iodo position of this compound. The data presented is a synthesis of established protocols for similar polyhalogenated pyridines and specific examples where available.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its mild reaction conditions and broad functional group tolerance.[2][3] For the selective arylation or vinylation at the C-3 position of this compound, several palladium-based systems have proven effective with analogous substrates.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-100 | 85-95 | A robust, general-purpose catalyst for aryl iodides.[4] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 90-98 | Highly effective for a broad range of boronic acids.[5] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | A highly active catalyst allowing for lower catalyst loadings.[5] |
| Pd₂(dba)₃ / t-Bu₃P | Cs₂CO₃ | Toluene | RT | High | Effective for room-temperature couplings of aryl halides.[3] |
Expertise & Experience: The choice between these systems often depends on the specific boronic acid partner. For simple, electron-rich arylboronic acids, the classic Pd(PPh₃)₄ is often sufficient. However, for more challenging or sterically hindered coupling partners, more sophisticated and electron-rich phosphine ligands like SPhos or dppf are recommended to facilitate the catalytic cycle. The use of a strong base like K₃PO₄ can sometimes accelerate the reaction but may not be compatible with base-sensitive functional groups.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are valuable intermediates in organic synthesis.[5] The reaction is typically co-catalyzed by palladium and copper(I).
| Catalyst System (Pd Precursor/Ligand + Cu Co-catalyst) | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Key Considerations |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 85-95 | The classic and highly effective Sonogashira catalyst system.[5] | |
| Pd(PPh₃)₄ / CuI | Et₃N / THF | RT-50 | 80-90 | Suitable for a wide range of terminal alkynes.[6] | |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | RT | High | An air-stable precatalyst for room-temperature, copper-free couplings.[7] |
Expertise & Experience: The traditional palladium/copper co-catalyzed systems are highly reliable for Sonogashira couplings. However, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). In such cases, or when working with sensitive substrates, a copper-free protocol utilizing a modern, monoligated palladium precatalyst can be advantageous. The choice of amine base is also critical, as it serves both as a base and a solvent in some cases.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for C-N bond formation.[8][9] For the selective amination at the C-3 position, the choice of a bulky, electron-rich phosphine ligand is paramount.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Key Considerations |
| Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | MW (150) | Good | Effective for selective amination of 2-fluoro-4-iodopyridine at the 4-position, adaptable for the 3-iodo position.[10] |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | 80-95 | A robust system for a wide range of amines.[4] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High | A highly active catalyst for coupling primary and secondary amines. |
Expertise & Experience: The development of increasingly sophisticated biarylphosphine ligands by Buchwald and Hartwig has greatly expanded the scope of C-N coupling. For the amination of this compound, a catalyst system employing a bulky, electron-rich ligand such as BINAP, Xantphos, or XPhos is recommended. The choice of base is critical and depends on the pKa of the amine coupling partner; stronger bases like NaOtBu are often required for less nucleophilic amines. Microwave irradiation can significantly accelerate the reaction, as demonstrated for the amination of 2-fluoro-4-iodopyridine.[10]
Mechanistic Insights: The Basis of Selectivity
The high degree of regioselectivity observed in the cross-coupling of this compound is a direct consequence of the kinetics of the catalytic cycle. The cycle for palladium-catalyzed cross-coupling reactions generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The initial oxidative addition of the aryl halide to the Pd(0) catalyst is the selectivity-determining step. Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl and C-F bonds, the oxidative addition occurs preferentially at the C-3 position. The fluoro substituent at C-4 has a strong electron-withdrawing inductive effect, which can further activate the C-3 position towards oxidative addition.
Experimental Protocols: A Guide to Practice
The following are generalized protocols for the selective cross-coupling at the C-3 position of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous DMF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Filter through Celite and wash with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ and Xantphos.
-
Add this compound and the amine.
-
Add degassed, anhydrous dioxane.
-
Seal the tube and heat the mixture with stirring to 110 °C.
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Conclusion: Enabling Molecular Diversity
The selective functionalization of this compound at the C-3 position is a powerful strategy for the synthesis of highly substituted pyridine derivatives. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide a versatile toolkit for this purpose. The inherent reactivity difference of the carbon-halogen bonds (C-I >> C-Cl) allows for excellent regioselectivity under carefully controlled conditions. For routine couplings, traditional catalyst systems often provide good to excellent yields. For more challenging substrates or to achieve milder reaction conditions, the use of modern, bulky, and electron-rich phosphine ligands and precatalysts is highly recommended. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions, paving the way for the synthesis of novel and functionalized pyridine derivatives for applications in drug discovery and beyond.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
A Comparative Guide to the Efficiency of 2-Chloro-4-fluoro-3-iodopyridine in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of complex molecular architectures is a cornerstone of modern drug discovery and materials science. Pyridine scaffolds, in particular, are prevalent in a vast number of marketed pharmaceuticals.[1] The efficiency of a synthetic route often hinges on the judicious choice of starting materials, with polyhalogenated heterocycles emerging as exceptionally versatile building blocks.[2] This guide provides an in-depth analysis of 2-Chloro-4-fluoro-3-iodopyridine, a triply halogenated pyridine, and evaluates its efficiency in multi-step synthesis by comparing its performance against viable alternatives in key palladium-catalyzed cross-coupling reactions.
The Principle of Orthogonal Reactivity: A Strategic Advantage
The primary value of this compound lies in the differential reactivity of its three halogen substituents. This "orthogonal reactivity" allows for selective, sequential functionalization of the pyridine core. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3][4] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—the rate-determining step—most favorable for iodine.[4][5]
This inherent reactivity hierarchy enables a synthetic strategy where:
-
The C-I bond at the 3-position is targeted first under mild Suzuki, Sonogashira, or Buchwald-Hartwig conditions.
-
The C-Cl bond at the 2-position can be functionalized next, often requiring more forcing conditions or specialized catalyst systems.[3]
-
The C-F bond at the 4-position is the most inert to cross-coupling and can be retained in the final molecule to modulate its physicochemical properties or be subjected to nucleophilic aromatic substitution (SNAr) under distinct conditions.
This built-in selectivity can significantly streamline multi-step syntheses, reduce the need for protecting group manipulations, and improve overall yield and atom economy.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The true measure of this compound's efficiency is its performance in widely used C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and heteroaryl-aryl structures.[6] The high reactivity of the C-I bond in this compound allows for selective coupling at the C-3 position under mild conditions, leaving the chloro and fluoro groups untouched.
-
Scenario: A researcher aims to synthesize a 3-aryl-2-chloro-4-fluoropyridine derivative.
-
With this compound: A direct, one-step Suzuki coupling can be performed with high regioselectivity. For instance, the reaction of a similar compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, with phenylboronic acid selectively occurs at the iodine position.[7]
-
Alternative (e.g., 2,3-Dichloropyridine): Achieving selective mono-arylation of 2,3-dichloropyridine at the 3-position is challenging due to the similar reactivity of the two C-Cl bonds. While some selectivity can be achieved, mixtures of products are common, necessitating difficult chromatographic separations and leading to lower yields of the desired isomer.[8]
| Parameter | This compound | Alternative: 2,3-Dichloropyridine |
| Reaction | Selective Suzuki at C-3 | Suzuki Coupling |
| Selectivity | High for C-3 position | Often poor, mixture of C-2 and C-3 arylation |
| Typical Yield (Desired Product) | Good to Excellent[7] | Variable, often moderate to low |
| Purification | Generally straightforward | Can be challenging due to isomers |
| Reference | [7] | [8][9] |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is indispensable for creating rigid molecular scaffolds.[10][11][12] The C-I bond is the most reactive site for this transformation.
-
Scenario: Synthesis of a 3-alkynyl-2-chloro-4-fluoropyridine.
-
With this compound: The reaction proceeds smoothly and selectively at the C-3 iodo position, often at room temperature or with gentle heating.[10] The high reactivity of the C-I bond ensures that the C-Cl bond remains intact for subsequent transformations.[12]
-
Alternative (e.g., 2-Chloro-3-bromopyridine): While the C-Br bond is more reactive than the C-Cl bond, the reactivity difference is less pronounced than that between C-I and C-Cl.[13] Achieving exclusive coupling at the C-3 position may require careful optimization of reaction conditions to avoid competitive reaction at the C-2 chloro position, especially with highly active catalyst systems.
| Parameter | This compound | Alternative: 2-Chloro-3-bromopyridine |
| Reaction | Selective Sonogashira at C-3 | Sonogashira Coupling |
| Selectivity | Excellent for C-3 position | Good, but potential for C-2 coupling |
| Reaction Conditions | Typically mild (RT to moderate heat)[10] | May require more careful control |
| Subsequent Steps | C-Cl available for further coupling | C-Cl available for further coupling |
| Reference | [10][14] | [13] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for synthesizing aryl amines.[15][16] The predictable reactivity of this compound again provides a significant advantage.
-
Scenario: A multi-step synthesis requiring sequential amination at C-3 followed by another coupling at C-2.
-
With this compound: Amination can be directed to the C-3 position under conditions that do not affect the C-Cl bond. The resulting 3-amino-2-chloro-4-fluoropyridine is a valuable intermediate for further diversification.
-
Alternative (e.g., 2,4-Dichloropyridine): In dihalopyridines, the selectivity of Buchwald-Hartwig amination can be highly dependent on the ligand and reaction conditions. For example, in 2,4-dichloropyridine, amination can be directed to the C-2 position, which may not be the desired outcome for the synthetic plan.[17] This makes sequential, position-specific functionalization more complex.
| Parameter | This compound | Alternative: 2,4-Dichloropyridine |
| Reaction | Selective C-N Coupling at C-3 | C-N Coupling |
| Selectivity | High for C-3 position | Position-dependent on conditions[17] |
| Synthetic Planning | Predictable, linear sequence | Less predictable, may require isomer separation |
| Intermediate Value | Versatile for subsequent C-2 chemistry | Dependent on initial coupling position |
| Reference | [15][18] | [17] |
Visualizing the Synthetic Workflow
The strategic advantage of this compound is best illustrated through a generalized workflow diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Researcher's Guide to Navigating Regioselectivity in Di- and Tri-substituted Halopyridine Reactions
For Immediate Release
[City, State] – The functionalization of substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The precise control of regioselectivity—the ability to direct a reaction to a specific position on the pyridine ring—is paramount for the efficient synthesis of complex molecules with desired biological activities or material properties.[1] This guide offers an in-depth comparison of key reaction classes used to functionalize di- and tri-substituted halopyridines, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this challenging synthetic landscape.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, exhibits a unique electronic profile that dictates its reactivity. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, primarily at the C2 and C4 positions.[2] The presence of multiple substituents, including halogens, further complicates this reactivity, introducing a delicate interplay of electronic and steric effects that can be harnessed to achieve remarkable regiocontrol.
This guide will explore three major strategies for achieving regioselective functionalization: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions, and Directed ortho-Metalation (DoM). Each section will delve into the mechanistic underpinnings, compare experimental outcomes with supporting data, and provide detailed protocols for representative transformations.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
The inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack, a characteristic that is amplified by the presence of electron-withdrawing groups and halogens. The regioselectivity of SNAr reactions is predominantly governed by the stability of the intermediate Meisenheimer complex.[3][4]
Causality Behind Experimental Choices: In polysubstituted halopyridines, the position of the leaving group (halogen) and the electronic nature of the other substituents are critical. A halogen at the C2 or C4 position is generally more labile due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[2] The presence of additional electron-withdrawing groups further enhances the reactivity at these positions.[3]
Comparative Data: Regioselectivity in the Amination of Dichloropyridines
| Entry | Substrate | Nucleophile | Conditions | Major Product | Regioselectivity (C2:C4) | Reference |
| 1 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂, BINAP, NaOt-Bu, Toluene, 80 °C | 4-Chloro-N-phenylpyridin-2-amine | >95:5 | [5][6] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 2-Chloro-4-phenylpyrimidine | C4 selective | [7] |
| 3 | 2,5-Dichloropyridine | Various Amines | Pd/IPr, NaOt-Bu, Toluene, 100 °C | C5-amination | C5 selective | [8] |
Experimental Protocol: Regioselective Amination of 2,4-Dichloropyridine [5][6]
-
To a dried Schlenk tube under an argon atmosphere, add 2,4-dichloropyridine (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and BINAP (0.03 mmol).
-
Add palladium(II) acetate (0.015 mmol) and 5 mL of anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 4-chloro-N-phenylpyridin-2-amine.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption { label="Factors influencing SNAr regioselectivity."; fontsize=10; fontcolor="#202124"; }
Palladium-Catalyzed Cross-Coupling: A Versatile Tool for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized the synthesis of substituted pyridines.[9][10] The regioselectivity in these reactions is dictated by the relative rates of oxidative addition of palladium to the different C-X bonds.[11]
Expertise & Experience: Generally, the order of reactivity for halogens is I > Br > Cl > F. For dihalopyridines, oxidative addition is typically favored at the more electron-deficient position, which is often the C2 or C4 position.[11] However, the choice of ligand, base, and solvent can dramatically influence the regiochemical outcome, sometimes leading to unconventional selectivity.[8][11] For instance, bulky phosphine ligands can favor reaction at less sterically hindered positions.[12][13]
Comparative Data: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridines
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Major Product | Regioselectivity (C2:C4) | Reference |
| 1 | 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | TlOH, 25 °C | 4-Bromo-2-phenylpyridine | C2 selective | [14] |
| 2 | 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ (≤2.5:1) | K₃PO₄, Toluene, 100 °C | 2-Bromo-4-phenylpyridine | C4 selective | [11] |
| 3 | 2-Chloro-3,4-diiodopyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80 °C | 2-Chloro-4-aryl-3-iodopyridine | C4 selective | [15] |
Experimental Protocol: Ligand-Controlled Regiodivergent Suzuki-Miyaura Coupling of 2,4-Dibromopyridine [11]
-
C2-Selective Coupling:
-
In a glovebox, combine 2,4-dibromopyridine (0.5 mmol), phenylboronic acid (0.6 mmol), Pd(OAc)₂ (0.025 mmol), and PPh₃ (0.1 mmol, PPh₃:Pd = 4:1).
-
Add K₃PO₄ (1.0 mmol) and 2 mL of anhydrous toluene.
-
Seal the vial and stir the mixture at 100 °C for 16 hours.
-
After cooling, the reaction is worked up and purified by chromatography to yield 4-bromo-2-phenylpyridine.
-
-
C4-Selective Coupling:
-
Follow the same procedure as above, but use a PPh₃:Pd ratio of ≤2.5:1.
-
This will yield 2-bromo-4-phenylpyridine as the major product.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption { label="Key factors in Pd-catalyzed cross-coupling."; fontsize=10; fontcolor="#202124"; }
Directed ortho-Metalation (DoM): Harnessing the Power of Directing Groups
Directed ortho-metalation is a powerful strategy for the functionalization of positions adjacent to a directing metalation group (DMG).[16][17] In the context of halopyridines, a substituent with a heteroatom (e.g., -OMe, -NR₂, -Cl) can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[18][19] The resulting organolithium species can then be trapped with a variety of electrophiles.
Trustworthiness: The high regioselectivity of DoM stems from the pre-coordination of the organolithium base to the DMG, which positions it for deprotonation at the proximal C-H bond.[16][17] This provides a predictable and reliable method for functionalizing otherwise unreactive positions. The choice of base and reaction temperature is crucial to avoid side reactions like halogen-metal exchange.[18]
Comparative Data: Regioselectivity in the Lithiation of Halopyridines
| Entry | Substrate | Base | Conditions | Electrophile | Major Product | Reference |
| 1 | 3-Chloropyridine | LDA | THF, -75 °C | Me₃SiCl | 3-Chloro-2-(trimethylsilyl)pyridine | [20] |
| 2 | 2-Chloropyridine | LDA | THF, -75 °C | Me₃SiCl | 2-Chloro-3-(trimethylsilyl)pyridine | [20] |
| 3 | 2-Bromo-4-methoxypyridine | n-BuLi | THF, -78 °C | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | [19] |
Experimental Protocol: Directed ortho-Metalation of 3-Chloropyridine [20]
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 mmol) to a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) at -78 °C.
-
After stirring for 30 minutes, add a solution of 3-chloropyridine (1.0 mmol) in THF (2 mL) dropwise.
-
Stir the mixture at -75 °C for 1 hour.
-
Add trimethylsilyl chloride (1.2 mmol) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, and dry the organic layer over MgSO₄.
-
Concentrate the solution and purify the residue by distillation or chromatography to obtain 3-chloro-2-(trimethylsilyl)pyridine.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption { label="Workflow for Directed ortho-Metalation."; fontsize=10; fontcolor="#202124"; }
Conclusion
The regioselective functionalization of di- and tri-substituted halopyridines is a multifaceted challenge that requires a deep understanding of the interplay between electronic effects, steric hindrance, and reaction conditions. By carefully selecting the appropriate synthetic strategy—be it Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, or Directed ortho-Metalation—researchers can effectively control the site of reaction and access a vast array of complex and valuable pyridine derivatives. The experimental data and protocols provided in this guide serve as a starting point for the rational design and execution of synthetic routes towards novel pharmaceuticals and advanced materials.
References
- 1. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.princeton.edu [chemistry.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. baranlab.org [baranlab.org]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. znaturforsch.com [znaturforsch.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Coupling Reactions with Functionalized Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine motif is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1][2][3] However, the very features that make pyridines so valuable also present significant challenges in their synthetic manipulation, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.[4][5]
This guide provides an in-depth comparative analysis of the most prevalent cross-coupling methodologies for the functionalization of pyridines. We will delve into the mechanistic nuances, offer field-proven insights into experimental design, and provide detailed, reproducible protocols for key transformations. Our focus is on empowering you to make informed decisions for the efficient and robust synthesis of your target pyridine-containing molecules.
The Challenge of Pyridine Cross-Coupling
The electron-deficient nature of the pyridine ring and the coordinating ability of the lone pair on the nitrogen atom are the primary hurdles in cross-coupling reactions.[6][7] The nitrogen can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation. Furthermore, the electronic properties of the ring can render certain positions less reactive towards oxidative addition or other steps in the catalytic cycle. A particular challenge is the so-called "2-pyridyl problem," where the proximity of the nitrogen to the coupling site can lead to catalyst poisoning and unproductive reaction pathways, especially in Suzuki-Miyaura reactions.[4][5]
Comparative Overview of Key Cross-Coupling Reactions
Here, we compare four major classes of palladium-catalyzed cross-coupling reactions and the burgeoning field of C-H functionalization for the derivatization of pyridines.
| Reaction Type | Coupling Partners | Key Advantages | Common Challenges |
| Suzuki-Miyaura | Boronic Acids/Esters + Halides/Triflates | Broad functional group tolerance, commercially available reagents, non-toxic byproducts.[8] | "2-Pyridyl problem" leading to low yields, protodeboronation of pyridylboronic acids.[4][5] |
| Stille | Organostannanes + Halides/Triflates | Tolerant of a wide variety of functional groups, often successful where Suzuki couplings fail.[3] | Toxicity of tin reagents and byproducts, purification challenges.[3] |
| Buchwald-Hartwig | Amines/Amides + Halides/Triflates | Premier method for C-N bond formation, wide substrate scope.[9] | Ligand sensitivity, potential for catalyst inhibition by the pyridine nitrogen.[10] |
| Sonogashira | Terminal Alkynes + Halides/Triflates | Reliable method for introducing alkynyl moieties, mild reaction conditions.[11] | Homocoupling of alkynes (Glaser coupling), requires a co-catalyst (typically copper).[8] |
| C-H Functionalization | C-H bond + Various Coupling Partners | Atom-economical, avoids pre-functionalization of the pyridine ring.[6] | Regioselectivity control can be challenging, often requires directing groups or specific substitution patterns.[6][12] |
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity and the stability of the boronic acid coupling partners.[8] For pyridine substrates, the choice of catalyst, ligand, and base is critical to overcoming the inherent challenges.
Causality in Experimental Design:
-
The "2-Pyridyl Problem" and Solutions: The poor reactivity of 2-pyridylboronic acids is often attributed to the instability of the boronic acid and the propensity of the nitrogen to interact with the palladium center.[4][5] The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), can promote the desired reductive elimination and shield the metal center.[13] Alternatively, the use of more stable boronate esters (e.g., pinacol or MIDA esters) or pre-formed lithium triisopropyl 2-pyridylboronates can significantly improve yields.[4]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging couplings, bulky biarylphosphine ligands are often superior to traditional ligands like triphenylphosphine.[7][13]
-
Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[7][14]
Comparative Performance of Palladium Catalysts for Suzuki Coupling of Halopyridines
| Catalyst System | Substrate Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | 2-Bromo-3-methylpyridine + 4-Nitrophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [15] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | 3-Amino-2-chloropyridine + 2-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | High | [15] |
| PdCl₂(dppf) | 4-Halopyridines + Arylboronic acids | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Good to Excellent | [15][16] |
| Pd(OAc)₂ (ligand-free) | 2-Halogenated pyridines + Arylboronic acids | K₂CO₃ | Isopropanol/H₂O | RT-80 | 0.5-2 | High | [17] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Phenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura reaction with a functionalized pyridine.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine.
Materials:
-
3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methylpyridine, phenylboronic acid, and anhydrous potassium phosphate.[15]
-
Add the Pd(PPh₃)₄ catalyst.[15]
-
Add the degassed 1,4-dioxane and water.[15]
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.[15]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[15]
-
Combine the organic extracts and wash with brine (20 mL).[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-methyl-3-phenylpyridine product.[15]
Buchwald-Hartwig Amination: A Gateway to Aminopyridines
The Buchwald-Hartwig amination has become the gold standard for the synthesis of N-aryl and N-heteroaryl amines.[9] For pyridine substrates, the choice of ligand is paramount to achieving high yields and avoiding catalyst deactivation.
Causality in Experimental Design:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for successful Buchwald-Hartwig aminations of pyridyl halides. Ligands like RuPhos and BrettPhos have demonstrated superior performance compared to less sterically demanding or chelating ligands like Xantphos for the amination of 2-chloropyridine.[10][18] The steric bulk of these ligands facilitates the reductive elimination step, which is often rate-limiting.[18]
-
Base and Solvent: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[10][19] The choice of solvent, often an ethereal solvent like THF or a non-polar solvent like toluene, can also influence the reaction rate and efficiency.
Comparative Performance of Ligands in the Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | High | [10][19] |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | High | [10] |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | Moderate | [10] |
| Josiphos-type | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | Moderate to Good | [10] |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine with a Primary Amine
This protocol demonstrates the selective amination at the more reactive C-Br bond.
Catalytic Cycle Diagram:
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
3-Bromo-2-chloropyridine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
RuPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ and RuPhos.[19]
-
Add 3-bromo-2-chloropyridine and anhydrous THF.[19]
-
Add the primary amine followed by LiHMDS.[19]
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.[19]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[19]
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling: An Alternative for Challenging Substrates
The Stille reaction, utilizing organostannane reagents, offers a powerful alternative for C-C bond formation, particularly when Suzuki couplings are problematic.[3] While the toxicity of tin compounds is a significant drawback, the stability and reactivity of organostannanes make this a valuable tool in the synthetic chemist's arsenal.
Causality in Experimental Design:
-
Organostannane Reagents: Stannylpyridines can be prepared from the corresponding halopyridines. These reagents are generally stable to air and moisture.[4][10]
-
Catalyst and Additives: Palladium catalysts such as Pd(PPh₃)₄ are commonly used. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[1][14]
Experimental Protocol: Synthesis of 2-(Tributylstannyl)pyridine and subsequent Stille Coupling
Part A: Synthesis of 2-(Tributylstannyl)pyridine
Materials:
-
2-Bromopyridine (21.0 mmol)
-
n-Butyllithium (2.5 M in hexanes, 23.0 mmol)
-
Tributyltin chloride (23.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of 2-bromopyridine in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium.[10]
-
Stir the mixture at -78 °C for 1 hour.[10]
-
Slowly add tributyltin chloride and continue stirring at -78 °C for 3 hours.[10]
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, dry the organic layer, and concentrate to obtain the crude 2-(tributylstannyl)pyridine, which can be purified by distillation or chromatography.[10]
Part B: Stille Coupling of 2-(Tributylstannyl)pyridine with an Aryl Iodide
Materials:
-
Aryl iodide (1.0 equiv)
-
2-(Tributylstannyl)pyridine (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the aryl iodide and 2-(tributylstannyl)pyridine in anhydrous DMF under a nitrogen atmosphere, add Pd(PPh₃)₄.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride (KF) to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a direct and efficient method for the synthesis of aryl- and heteroarylalkynes.[11]
Causality in Experimental Design:
-
Catalyst System: The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst, usually copper(I) iodide (CuI).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol)
-
Phenylacetylene (0.6 mmol)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (1 mL)
-
N,N-Dimethylformamide (DMF) (2.0 mL)
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a round-bottomed flask.
-
Add DMF and stir for 30 minutes.
-
Add 2-amino-3-bromopyridine and phenylacetylene.
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 2-amino-3-(phenylethynyl)pyridine.
C-H Functionalization: The Next Frontier
Direct C-H functionalization is a rapidly evolving field that offers a more atom- and step-economical approach to pyridine derivatization by avoiding the need for pre-functionalized starting materials.[6]
Causality in Experimental Design:
-
Regioselectivity: Controlling the position of functionalization is the primary challenge. This can be achieved through the use of directing groups, which chelate to the metal catalyst and position it for C-H activation at a specific site (often ortho to the directing group).[15][16] Alternatively, the inherent electronic properties of the pyridine ring can be exploited to direct functionalization to specific positions.[6]
-
Oxidants: Many C-H functionalization reactions are oxidative processes and require a stoichiometric oxidant, such as silver salts, to regenerate the active catalyst.
Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
An appropriate oxidant (e.g., Ag₂CO₃ or benzoquinone)
-
An appropriate solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a reaction vessel, add 2-phenylpyridine, the arylboronic acid, Pd(OAc)₂, and the oxidant.
-
Add the solvent and heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product.
-
Purify the product by column chromatography.
Conclusion
The cross-coupling of functionalized pyridines is a vital yet challenging area of synthetic chemistry. A thorough understanding of the underlying mechanisms and the judicious selection of catalysts, ligands, and reaction conditions are essential for success. This guide has provided a comparative overview of the key methodologies, along with detailed protocols and the rationale behind experimental choices. By leveraging this information, researchers can more effectively navigate the complexities of pyridine functionalization and accelerate the discovery and development of novel pyridine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17997-47-6 Cas No. | 2-(Tributylstannyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 10. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 11. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 14. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-(Tributylstannyl)pyridine | [frontierspecialtychemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
cost-benefit analysis of using 2-Chloro-4-fluoro-3-iodopyridine in synthesis
An In-Depth Guide to the Strategic Use of 2-Chloro-4-fluoro-3-iodopyridine in Complex Synthesis
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2][3][4] The precise introduction of substituents onto this ring system is paramount for modulating pharmacological activity. Trisubstituted pyridines, in particular, offer a three-dimensional vector space for molecular exploration. This compound has emerged as a highly valuable and versatile building block for constructing these complex architectures. Its utility lies not just in the substituents it carries, but in the finely-tuned, differential reactivity of its three distinct halogen atoms.
This guide provides a comprehensive cost-benefit analysis of employing this compound in synthesis, comparing its performance in key cross-coupling reactions against viable alternatives. We will delve into the causality behind its reactivity, provide actionable experimental data, and offer detailed protocols to empower chemists to make informed, strategic decisions that balance chemical efficiency with economic reality.
The Principle of Orthogonal Reactivity
The strategic advantage of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity hierarchy is a direct consequence of bond dissociation energies (BDE), which trend as C–I < C–Br < C–Cl < C–F. The weaker the bond, the more readily it undergoes the initial, often rate-limiting, oxidative addition step to the Pd(0) catalyst.[5][6]
This predictable regioselectivity allows for a modular, sequential approach to functionalization. The C-3 iodo group serves as the primary reactive handle for introducing diversity, while the C-2 chloro and C-4 fluoro groups remain intact for subsequent transformations or to serve as metabolic blockers and electronic modulators in the final compound.
Caption: Reactivity hierarchy of this compound.
Cost Analysis: A Pragmatic Overview
While performance is critical, cost is a major driver in process development and scale-up. This compound is a specialty reagent, and its price reflects its multi-step synthesis.
Table 1: Comparative Cost of Selected Halopyridines
| Compound | CAS Number | Supplier Example | Price (USD/1g)* |
| This compound | 1271477-28-1 | Chiralen | ~$256.00 |
| 2-Bromo-4-iodopyridine | 220224-91-9 | BenchChem | ~$150.00 |
| 2,4-Dichloropyridine | 26452-80-2 | Sigma-Aldrich | ~$15.00 |
| 2-Chloro-3-iodopyridine | 78607-36-0 | Fisher Scientific | ~$100.00 |
*Prices are approximate, based on catalog listings for small quantities as of late 2025, and are subject to change. Bulk pricing will differ significantly.
The initial outlay for this compound is substantially higher than for simpler dihalopyridines. However, a true cost-benefit analysis must account for downstream expenses. The high regioselectivity offered by this reagent can eliminate the need for costly and labor-intensive separation of isomers, which is a common issue when using alternatives like 2,4-dichloropyridine or 2,4-dibromopyridine where competitive reactions can occur.[7] This reduction in purification steps can lead to significant savings in solvents, silica gel, and man-hours, often justifying the higher initial reagent cost, particularly in complex, multi-step syntheses.
Performance in Key Cross-Coupling Reactions
The true value of this compound is demonstrated in its performance. We will compare it to relevant alternatives in three of the most crucial C-C and C-N bond-forming reactions in modern drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for creating C(sp²)–C(sp²) bonds.[8][9] The challenge with di- or tri-halogenated pyridines is achieving selective coupling at a single position.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst / Ligase | Base / Solvent | Temp (°C) | Time (h) | Yield (C-I Coupling) | Ref |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ / Dioxane | 130 | 16 | ~85-95% | [10] |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane-H₂O | 90-100 | 4-12 | ~85-95% | [6] |
| 2,4-Dichloropyrimidine* | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene-H₂O | 100 | 15 | ~81% (C-4 selective) | [11] |
*Data for 2,4-dichloropyrimidine is used as a proxy for 2,4-dichloropyridine due to data availability and similar reactivity profiles.
Analysis: this compound provides excellent yields for selective coupling at the C-3 position. While 2-bromo-4-iodopyridine also shows high selectivity for the iodo position, the chloro-fluoro substrate offers the advantage of having two different remaining halogens for orthogonal downstream chemistry. 2,4-Dichloropyridine, while cheap, often requires more rigorous optimization to control selectivity between the C-2 and C-4 positions, and the higher reactivity of the C-4 position is not always guaranteed with all substrates.
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[12][13][14] The reaction is sensitive to the reactivity of the aryl halide.
Table 3: Comparative Performance in Sonogashira Coupling
| Substrate | Alkyne | Catalyst / Cocatalyst | Base / Solvent | Temp (°C) | Time (h) | Yield (C-I Coupling) | Ref |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | 6 | High (inferred) | [7][12] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | 4-8 | ~90-98% | [6] |
| 2,4-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Toluene | 80-100 | 12-24 | Moderate-Good (C-4) | [7] |
Analysis: The C-I bond's high reactivity allows Sonogashira couplings on both this compound and 2-bromo-4-iodopyridine to proceed under exceptionally mild, room temperature conditions.[12] This is a significant benefit when working with thermally sensitive substrates. In contrast, coupling at a C-Cl bond on 2,4-dichloropyridine requires more forcing conditions (higher temperatures and longer reaction times), which can lead to side reactions and decomposition of complex molecules.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to synthesizing many pharmaceuticals.[15][16][17]
Table 4: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst / Ligase | Base / Solvent | Temp (°C) | Time (h) | Yield (C-I Coupling) | Ref |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu / Dioxane | 80-110 | 6-18 | High (inferred) | [6] |
| 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu / Dioxane | 80-110 | 6-18 | ~80-95% | [6] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ / Toluene | 110 | 30 min (MW) | ~80-90% (C-4) | [18] |
Analysis: Once again, the C-I bond dictates the site of reactivity, providing clean mono-amination at the C-3 position for this compound. The reaction proceeds under standard Buchwald-Hartwig conditions. While selective amination of 2,4-dichloropyridine at the C-4 position is well-established, it often requires specific ligand and base combinations to control the outcome, and amination at the more electron-deficient C-2 position can be a competing pathway.[18]
Experimental Protocols
To ensure trustworthiness and reproducibility, the following detailed protocols are provided for a representative Suzuki-Miyaura coupling.
Protocol 1: Selective Suzuki Coupling of this compound
Objective: To synthesize 2-chloro-4-fluoro-3-phenylpyridine with high regioselectivity.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed reaction vial
Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon). Allow to cool to room temperature.
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst. Causality Note: Minimizing exposure of the catalyst to air is crucial as oxygen can lead to the formation of phosphine oxides and inactive palladium species, reducing catalytic efficiency.
-
Solvent Addition: Add anhydrous, degassed dioxane via syringe. The solvent should be purged with inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
Reaction: Securely cap the vessel and place it in a preheated oil bath or heating block at 110-130 °C. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the consumption of the starting iodopyridine.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-chloro-4-fluoro-3-phenylpyridine.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Safety and Handling
This compound is an irritant.[19] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[20][21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[19] The compound is sensitive to light and heat.
Conclusion and Strategic Recommendation
The decision to use this compound is a classic case of balancing upfront cost against overall synthetic efficiency and effectiveness.
-
Choose this compound when:
-
Regioselectivity is paramount: You require clean, predictable functionalization at the C-3 position without competing side reactions.
-
Sequential, multi-step functionalization is planned: The remaining chloro and fluoro groups are part of the design for subsequent transformations.
-
Mild reaction conditions are necessary: Your molecule contains sensitive functional groups that would not tolerate the more forcing conditions required for less reactive halides.
-
Downstream purification is a bottleneck: Avoiding isomeric mixtures simplifies purification, saving significant time and resources, especially at a larger scale.
-
-
Consider an alternative (e.g., 2,4-Dichloropyridine) when:
-
Cost is the absolute primary driver: The project is in its early, exploratory phase, and the highest priority is minimizing reagent cost.
-
The target molecule is simple and robust: The synthesis does not involve sensitive functional groups, and potential isomeric products can be easily separated.
-
Extensive process optimization is feasible: You have the time and resources to screen multiple conditions to achieve acceptable selectivity with a cheaper starting material.
-
Ultimately, this compound represents a strategic investment. It is an enabling reagent that buys chemists predictability, efficiency, and synthetic flexibility. For complex targets in drug discovery and development, where time and purity are as valuable as raw material cost, its benefits often far outweigh its premium price.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
A Comparative Guide to the Characterization of Novel Biarylpyridines Synthesized from 2-Chloro-4-fluoro-3-iodopyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile platform for structural modification to fine-tune biological activity.[1][2] Among the various precursors available, 2-Chloro-4-fluoro-3-iodopyridine stands out as a particularly useful building block due to its distinct halogen reactivity, allowing for selective and sequential chemical transformations.[3] This guide provides an in-depth technical comparison of novel compounds synthesized from this versatile starting material, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will present supporting experimental data and protocols to offer a practical resource for laboratory applications.
The Strategic Advantage of this compound in Synthesis
The utility of this compound as a synthetic intermediate lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength generally follows the order C-F > C-Cl > C-Br > C-I.[4] Consequently, the carbon-iodine bond is the most labile and will preferentially undergo oxidative addition to a palladium(0) catalyst, making the 3-position the primary site for initial functionalization.[4] This inherent regioselectivity allows for the precise introduction of a desired moiety at the C3 position while leaving the chloro and fluoro substituents available for subsequent transformations.
Synthesis of a Novel Biarylpyridine: 2-Chloro-4-fluoro-3-phenylpyridine via Suzuki-Miyaura Coupling
To illustrate the synthetic utility of our starting material, we will focus on the synthesis of a novel biarylpyridine, 2-chloro-4-fluoro-3-phenylpyridine. The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Sparge the resulting mixture with the inert gas for 15 minutes to ensure anaerobic conditions.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a minimal amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-fluoro-3-phenylpyridine.
Comparative Analysis with an Alternative Compound: 2-Chloro-3-fluoro-4-phenylpyridine
To provide a comprehensive comparison, we will analyze the synthesis and characterization of an isomeric biarylpyridine, 2-chloro-3-fluoro-4-phenylpyridine. The synthesis of this isomer would require a different starting material, such as 2-chloro-3-fluoro-4-bromopyridine, where the bromine at the 4-position is more reactive than the fluorine at the 3-position.
Rationale for Comparison
Comparing these two isomers allows us to highlight the importance of the starting material's halogenation pattern in determining the final product's structure. It also underscores the predictability and regioselectivity of palladium-catalyzed cross-coupling reactions.
Characterization Data
A thorough characterization of the synthesized compounds is crucial for confirming their identity and purity. Below is a summary of the expected and reported spectroscopic data for our novel compound and its comparative alternative.
| Compound | Structure | Molecular Formula | Molecular Weight | Expected ¹H NMR Data | Expected ¹³C NMR Data | Expected MS (m/z) |
| 2-Chloro-4-fluoro-3-phenylpyridine | ![]() | C₁₁H₇ClFN | 207.63 | Aromatic protons in the range of 7.0-8.5 ppm. | Aromatic carbons in the range of 110-160 ppm. | 207 [M]⁺, 209 [M+2]⁺ |
| 2-Chloro-3-fluoro-4-phenylpyridine | ![]() | C₁₁H₇ClFN | 207.63 | Aromatic protons in the range of 7.0-8.5 ppm. | Aromatic carbons in the range of 110-160 ppm. | 207 [M]⁺, 209 [M+2]⁺ |
Note: Specific NMR chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compounds. The mass spectrometry data should show the characteristic isotopic pattern for a monochlorinated compound.
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthetic pathways and the logical relationship between the starting material and the resulting products.
Caption: Synthetic workflow for 2-chloro-4-fluoro-3-phenylpyridine.
Caption: Regioselectivity determined by the starting material.
Conclusion
This guide demonstrates the synthesis and characterization of a novel biarylpyridine, 2-chloro-4-fluoro-3-phenylpyridine, from the versatile starting material this compound. The Suzuki-Miyaura coupling provides an efficient and regioselective method for this transformation. By comparing this compound with its isomer, 2-chloro-3-fluoro-4-phenylpyridine, we emphasize the critical role of substrate design in directing the outcome of cross-coupling reactions. The provided experimental protocol and characterization data serve as a valuable resource for researchers engaged in the synthesis of functionalized pyridine derivatives for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-fluoro-3-iodopyridine: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and chemical innovation, the synthesis and handling of complex halogenated intermediates like 2-Chloro-4-fluoro-3-iodopyridine are routine. However, the responsible management and disposal of these reactive compounds are as critical as their synthesis. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in safety, regulatory compliance, and scientific principles. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream confidently and safely, ensuring both personal and environmental protection.
Immediate Safety & Hazard Recognition: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a multi-halogenated pyridine derivative, and its reactivity is influenced by the presence of chlorine, fluorine, and iodine on the pyridine ring.
Hazard Profile: Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards[1][2]:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The combination of these hazards necessitates careful handling in a controlled laboratory environment, typically within a certified chemical fume hood.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1271477-28-1 | [1][3] |
| Molecular Formula | C₅H₂ClFIN | [1][4] |
| Molecular Weight | 257.43 g/mol | [4] |
| Appearance | White to light yellow/orange solid or powder | |
| Melting Point | ~97 °C | [4][5] |
| Boiling Point | ~246.1 °C at 760 mmHg | [4][5] |
| Storage | Store in a cool, dry, dark place. Keep sealed. | [5][6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. The following protocol outlines the necessary steps from initial collection to final hand-off to a licensed disposal company.
Step 1: Waste Segregation and Collection
The cardinal rule of hazardous waste management is proper segregation. This compound waste must not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and the waste disposal vendor.
-
Primary Waste Stream: Solid this compound, including unused or expired reagents.
-
Secondary Waste Stream: Contaminated labware, such as gloves, weighing paper, pipette tips, and empty containers.
Protocol:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste" or, more specifically, "Waste this compound".
-
The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
For solid waste, collect it directly into this container.
-
For grossly contaminated items (e.g., a spatula with visible powder), rinse the item with a minimal amount of a suitable solvent (like methanol, in which it is soluble) and collect the rinse as part of the halogenated liquid waste stream.[4]
-
Less contaminated items (gloves, wipes) should be placed in a separate, clearly labeled solid waste bag or container designated for this chemical waste.
-
Crucially, never mix this waste with incompatible materials such as strong oxidizing agents or acids. [7]
Step 2: Waste Characterization and Labeling
Accurate characterization is a legal requirement under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).
RCRA Waste Classification: As a discarded commercial chemical product, this compound would likely be classified based on its pyridine structure and halogen content.
-
Pyridine and its derivatives are often toxic. Pyridine itself is listed with the EPA hazardous waste code D038 .[8]
-
As a halogenated organic compound, it may also fall under the F-list of hazardous wastes from non-specific sources if it were used as a solvent (e.g., F001, F002).[8][9]
Labeling Protocol:
-
Affix a hazardous waste label to the container before adding the first drop of waste.
-
Clearly write the full chemical name: "Waste this compound". Avoid abbreviations.
-
List all components and their approximate percentages if it is a mixture.
-
Indicate the hazards: "Toxic," "Irritant."
-
Record the accumulation start date.
Step 3: On-Site Storage
Proper storage while awaiting pickup is critical to prevent accidents and ensure compliance.
Storage Protocol:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's policies and RCRA regulations.
-
The storage area must be secure and under the control of the laboratory personnel.
-
Ensure the container is stored away from heat, direct sunlight, and incompatible materials.[6]
-
Secondary containment (e.g., a chemical-resistant tray or tub) is required to contain any potential leaks or spills.
Step 4: Final Disposal via Licensed Vendor
The ultimate disposal of this compound is not performed by the laboratory. It must be handled by a licensed hazardous waste disposal company.
The Scientific Rationale for Incineration: The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .[10]
-
Mechanism: Incineration at sufficiently high temperatures (typically >850°C, and often >1,100°C for wastes containing over 1% halogenated organic substances) and with adequate residence time, breaks the carbon-halogen and carbon-nitrogen bonds, destroying the organic molecule.[11][12]
-
Why Other Methods are Unsuitable:
-
Landfilling: Halogenated organics are persistent in the environment and can leach into groundwater, posing long-term ecological risks.[13][14]
-
Chemical Treatment: While methods like dehalogenation exist, they are often specific to certain types of halogenated compounds and may not be effective for a complex, multi-halogenated molecule like this one.
-
Off-Site Disposal Protocol:
-
Schedule a pickup with your institution's approved hazardous waste vendor.
-
Ensure all paperwork, including the hazardous waste manifest, is completed accurately.
-
The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration. The facility must be equipped with advanced air pollution control systems (e.g., scrubbers) to neutralize acidic gases like HCl, HF, and HI that are formed during combustion.[15]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS emergency number.
-
Don PPE: At a minimum, this includes a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. For larger spills, a respirator may be necessary.
-
Containment: Prevent the spread of the solid material.
-
Cleanup:
-
Gently sweep or scoop the solid material using spark-proof tools. Do not create dust.
-
Place the spilled material and all cleanup materials (absorbent pads, etc.) into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Report: Report the incident to your supervisor and EHS department.
First Aid and Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Visualization of the Disposal Pathway
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision and action flowchart for the disposal of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1271477-28-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Cas 148639-07-0,2-CHLORO-3-FLUORO-4-IODOPYRIDINE | lookchem [lookchem.com]
- 5. 148639-07-0 CAS MSDS (2-Chloro-3-fluoro-4-iodopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. wku.edu [wku.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. basel.int [basel.int]
- 12. epawebapp.epa.ie [epawebapp.epa.ie]
- 13. researchgate.net [researchgate.net]
- 14. Insights into the Occurrence, Fate, and Impacts of Halogenated Flame Retardants in Municipal Wastewater Treatment Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mpcb.gov.in [mpcb.gov.in]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-4-fluoro-3-iodopyridine
For the discerning researcher in pharmaceutical and agrochemical development, the utility of halogenated pyridines as versatile intermediates is well-established. Among these, 2-Chloro-4-fluoro-3-iodopyridine (CAS 148639-07-0) presents a unique constellation of reactive sites, making it a valuable building block in modern organic synthesis. However, its reactivity also necessitates a thorough understanding and implementation of appropriate safety protocols. This guide provides essential, field-tested information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring that its potential can be harnessed safely and effectively.
Understanding the Hazard Profile: A Proactive Approach to Safety
This compound is classified as a substance that causes skin and serious eye irritation[1][2]. Anecdotal and comparative data from structurally similar halogenated pyridines suggest that it may also be harmful if inhaled or absorbed through the skin and may cause respiratory tract irritation[3][4]. The solid, often crystalline nature of this compound at room temperature means that dust generation during handling is a primary route of exposure that must be mitigated.
The causality behind these hazards lies in the electrophilic nature of the pyridine ring, enhanced by the presence of electron-withdrawing halogen substituents. These properties can lead to reactions with biological nucleophiles, such as proteins and nucleic acids, upon exposure, resulting in irritation and potential toxicity. Therefore, a multi-layered PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy for handling this compound involves protection for the eyes, skin, and respiratory system. The following table summarizes the recommended PPE for various laboratory operations:
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Standard laboratory coat. | Certified chemical fume hood. |
| Solution Preparation | Chemical splash goggles. | Nitrile or neoprene gloves. | Standard laboratory coat. | Certified chemical fume hood. |
| Reaction Setup & Monitoring | Chemical splash goggles. | Nitrile or neoprene gloves. | Standard laboratory coat. | Certified chemical fume hood. |
| Large-Scale Operations (>50g) | Chemical splash goggles and a face shield. | Heavy-duty chemical resistant gloves (e.g., butyl rubber). | Chemically resistant apron over a laboratory coat. | Certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical resistant gloves (e.g., butyl rubber). | Chemically resistant coveralls or apron. | NIOSH-approved respirator with organic vapor cartridges and particulate filter. |
Eye and Face Protection: The First Line of Defense
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable[1][2].
-
Minimum Requirement: ANSI Z87.1 certified safety glasses with side shields are the absolute minimum for any work with this compound.
-
Best Practice: For any procedure involving liquids or the potential for splashing, chemical splash goggles are required.
-
Enhanced Protection: When handling larger quantities or during procedures with a heightened risk of splashing, a face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.
Skin Protection: Preventing Dermal Absorption and Irritation
This compound is a known skin irritant[1][2]. Therefore, preventing skin contact is paramount.
-
Gloves: Chemically resistant gloves are mandatory. For routine handling of small quantities, nitrile gloves are generally sufficient. It is advisable to double-glove to provide an extra barrier and to facilitate the safe removal of the outer glove if contamination occurs. For prolonged contact or when handling larger quantities, more robust gloves such as neoprene or butyl rubber should be used. Always inspect gloves for any signs of degradation or punctures before use.
-
Protective Clothing: A standard, buttoned laboratory coat should be worn at all times to protect the skin and personal clothing. For larger-scale operations, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: Mitigating Inhalation Risks
The potential for respiratory tract irritation from airborne dust or vapors necessitates stringent control of the breathing zone[3][4].
-
Primary Engineering Control: All handling of this compound, especially weighing and transfers of the solid, must be conducted in a certified chemical fume hood. This is the most effective way to prevent inhalation exposure.
-
Secondary Respiratory Protection: In the rare event of a fume hood failure or during a significant spill cleanup, a NIOSH-approved respirator with organic vapor and particulate cartridges is required. All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure.
-
Preparation: Before handling the compound, ensure that the designated workspace, typically within a chemical fume hood, is clean and uncluttered. Verify that all necessary equipment, including spill cleanup materials, is readily available.
-
Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection. A recommended sequence is: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Handling:
-
Perform all manipulations that could generate dust, such as weighing and transfers, in a fume hood.
-
Use tools like spatulas for handling the solid material to avoid direct contact.
-
Keep the container tightly closed when not in use.
-
-
Doffing PPE: The removal of PPE is a critical step to prevent cross-contamination. A safe doffing sequence is: outer gloves, face shield (if used), lab coat, goggles, and finally, inner gloves. Always wash hands thoroughly with soap and water after removing all PPE.
Below is a visual representation of the PPE selection workflow:
Caption: PPE Selection Workflow for this compound.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated contaminated materials is essential to protect both personnel and the environment.
-
Chemical Waste: All waste containing this compound, including unused material and reaction residues, must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container. Do not mix this waste with other waste streams unless explicitly approved by your institution's environmental health and safety department.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.
Below is a diagram illustrating the disposal decision process:
Caption: Disposal Decision Tree for this compound Waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly utilize this compound in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


